molecular formula C7H4Br2N2 B1593109 3,4-Dibromo-7-azaindole CAS No. 1000340-33-9

3,4-Dibromo-7-azaindole

Cat. No.: B1593109
CAS No.: 1000340-33-9
M. Wt: 275.93 g/mol
InChI Key: AAHGADLNTUOUFU-UHFFFAOYSA-N
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Description

3,4-Dibromo-7-azaindole is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHGADLNTUOUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646879
Record name 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-33-9
Record name 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID30646879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, particularly protein kinases. Its ability to form key hydrogen bonding interactions, similar to the purine core of ATP, makes it an attractive starting point for the design of kinase inhibitors. The strategic functionalization of the azaindole ring is paramount in tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. 3,4-Dibromo-7-azaindole has emerged as a key intermediate, offering two reactive handles for further chemical elaboration, thus enabling the exploration of diverse chemical space in drug discovery programs.

Core Compound Identification

  • Chemical Name: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine

  • Synonyms: this compound

  • CAS Number: 1000340-33-9

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological screening.

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂[1]
Molecular Weight 275.93 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere

Solubility: Soluble in dimethyl sulfoxide (DMSO).[2]

Synthesis and Purification

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. A common strategy involves the sequential bromination of 7-azaindole.

Proposed Synthetic Pathway

Synthesis of this compound start 7-Azaindole intermediate1 3-Bromo-7-azaindole start->intermediate1 Brominating Agent (e.g., NBS) Solvent (e.g., DMF) final_product This compound intermediate1->final_product Brominating Agent (e.g., NBS) Acid catalyst

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 3-Bromo-7-azaindole: To a solution of 7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up, typically by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent.

  • Step 2: Synthesis of this compound: The resulting 3-Bromo-7-azaindole is then subjected to a second bromination step. This often requires more forcing conditions, potentially with a different brominating agent or the addition of a catalyst to facilitate the functionalization of the pyridine ring. The reaction conditions would need to be carefully optimized to achieve selective bromination at the C4 position.

Purification

Purification of the final product would likely involve column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The purity of the collected fractions should be assessed by TLC, LC-MS, and proton NMR.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in the differential reactivity of the two bromine atoms, which allows for selective functionalization. The bromine at the C3 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the bromine at the C4 position. This differential reactivity is a key advantage in the synthesis of complex molecules.

Key Applications
  • Kinase Inhibitors: The 7-azaindole scaffold is a well-established core for kinase inhibitors. This compound serves as a versatile starting material for the synthesis of substituted azaindoles that can be screened for activity against various kinases. The bromine atoms can be replaced with different functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling the exploration of structure-activity relationships (SAR).

  • Modulation of the Circadian Clock: A study has shown that this compound can lengthen the circadian period in Arabidopsis thaliana by inhibiting the activity of casein kinase 1 (CK1).[3] This finding opens up avenues for the use of this compound and its derivatives as chemical probes to study the circadian clock and potentially as leads for the development of therapeutics targeting circadian rhythm-related disorders. The study also highlighted the importance of the two bromine atoms for its inhibitory activity.[3]

Illustrative Reaction Scheme

Reactivity_of_3_4_Dibromo_7_azaindole start This compound product1 3-Aryl-4-bromo-7-azaindole start->product1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) product2 3-Alkynyl-4-bromo-7-azaindole start->product2 Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base) product3 3-Amino-4-bromo-7-azaindole start->product3 Buchwald-Hartwig Amination (Amine, Pd catalyst, base)

Caption: Key cross-coupling reactions of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its di-brominated structure provides a platform for the introduction of diverse functionalities, enabling the rapid generation of compound libraries for drug discovery. The demonstrated biological activity of this compound in modulating the circadian clock further underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the hands of researchers and drug development professionals.

References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • 3-Amino-6-bromo-7-hydroxy-4-azaindole. PubChem. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

  • This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Oxford Academic. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

  • Preparation method for 5-bromo-7-azaindole.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

Sources

3,4-Dibromo-7-azaindole IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine, commonly known as 3,4-Dibromo-7-azaindole, is a halogenated heterocyclic compound that has emerged from a niche chemical intermediate to a significant molecular probe in chemical biology. The 7-azaindole scaffold is a recognized privileged structure in medicinal chemistry, frequently utilized for its ability to mimic purine or indole systems and engage in specific hydrogen bonding interactions with biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive overview of this compound, detailing its core chemical identity, a representative synthetic strategy, and a deep dive into its validated biological activity as a modulator of the circadian clock through the inhibition of Casein Kinase 1 (CK1). We will explore the mechanistic basis of its action, the structure-activity relationships that govern its potency, and provide field-proven experimental protocols for its characterization.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. The IUPAC name for this compound is 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine . The "7-azaindole" nomenclature arises from its structural similarity to indole, where the carbon at position 7 is replaced by a nitrogen atom.

Chemical Structure:

The structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The bromine atoms are substituted at positions 3 and 4, which significantly influences the molecule's electronic properties and steric profile, and as we will see, is critical for its biological activity.

Chemical Structure of 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine

Figure 1. Chemical Structure of 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, essential for experimental design, including solubility testing, storage, and safety considerations.

PropertyValueSource
IUPAC Name 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
Synonym(s) This compound[3]
CAS Number 1000340-33-9[4]
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol [4]
Appearance Solid
Purity Typically ≥95%
Storage Inert atmosphere, 2-8°C
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Synthesis and Mechanistic Considerations

Representative Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis starting from a suitable pyridine precursor. The choice of palladium-catalyzed cross-coupling reactions is deliberate; these methods are well-established for their tolerance of various functional groups and for providing high yields in the formation of C-C and C-N bonds, which are crucial for constructing the azaindole bicycle.[6][7]

G cluster_0 Step 1: Introduction of First Bromine & Amino Group cluster_1 Step 2: Second Halogenation cluster_2 Step 3: Pyrrole Ring Formation cluster_3 Step 4: Final Bromination A 2,3-Dichloropyridine B 2-Amino-3-chloropyridine A->B Amination C 2-Amino-4-bromo-3-chloropyridine B->C Regioselective Bromination (e.g., NBS) D 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine C->D Larock Indole Synthesis or similar annulation E 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine D->E Electrophilic Bromination (e.g., Br2, NBS)

Caption: A plausible synthetic workflow for this compound.

Causality in Experimental Design:

  • Step 1 & 2 (Functionalization): Starting with a di-halogenated pyridine allows for sequential, controlled introduction of the necessary functional groups. The amino group is installed first as it will become the nitrogen of the pyrrole ring and is an ortho-directing group, guiding the subsequent bromination to the C4 position.

  • Step 3 (Cyclization): The formation of the pyrrole ring (annulation) is the key step in creating the azaindole core. Methods like the Larock indole synthesis are powerful because they utilize palladium catalysis to form the bicyclic system from an ortho-haloaniline and an alkyne. This avoids the harsh conditions of classical Fischer indole synthesis.

  • Step 4 (Final Bromination): With the azaindole core constructed, the final bromine is introduced at the C3 position of the electron-rich pyrrole ring, a position that is highly susceptible to electrophilic substitution.

Biological Activity: A Potent Modulator of the Circadian Clock

The most well-documented and significant application of this compound (termed B-AZ in the literature) is as a chemical probe to study the circadian clock in Arabidopsis thaliana.[3] This discovery provides a clear mechanism of action and a valuable tool for chronobiology research.

Mechanism of Action: Inhibition of Casein Kinase 1 (CK1)

The circadian clock is an internal timekeeping mechanism that regulates daily biological rhythms.[3] In plants, as in animals, this clock is driven by a network of transcription-translation feedback loops. Protein kinases are critical for this process as they phosphorylate core clock proteins, marking them for degradation and thus controlling the timing of the cycle.

Research has demonstrated that this compound lengthens the circadian period in Arabidopsis.[3] This effect is achieved through the direct inhibition of Casein Kinase 1 (CK1) activity.[3] The in vitro IC₅₀ for inhibition of CKL4 (a CK1 homolog) was found to be approximately 40 µM.[3] By inhibiting CK1, the compound prevents the phosphorylation of key clock repressor proteins PRR5 and TOC1. This leads to the accumulation of these repressors, which in turn suppresses the expression of the morning-expressed genes CCA1 and LHY, ultimately resulting in a longer circadian period.[3]

G BAZ This compound (B-AZ) CK1 Casein Kinase 1 (CKL4, CKL1) BAZ->CK1 Inhibits PRR_TOC1 PRR5 & TOC1 Proteins CK1->PRR_TOC1 Phosphorylates for Degradation CCA1_LHY CCA1 & LHY Gene Expression PRR_TOC1->CCA1_LHY Represses Period Circadian Period Lengthening CCA1_LHY->Period Controls Timing

Caption: B-AZ inhibits CK1, leading to circadian period lengthening.

Structure-Activity Relationship (SAR) Insights:

Crucially, the biological activity is highly dependent on the dibromo substitution pattern. Analogs lacking one or both bromine atoms (7-azaindole, 3-bromo-7-azaindole, 4-bromo-7-azaindole) exhibited very weak or no inhibitory activity against CK1 and had minimal effect on the circadian period.[3] This strongly suggests that both bromine atoms are essential for effective binding to and inhibition of the kinase, likely by contributing to specific hydrophobic and/or halogen-bonding interactions within the ATP-binding pocket of the enzyme.

Broader Applications in Drug Discovery

Beyond its specific role in circadian rhythm research, this compound is a valuable building block for drug discovery programs. The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[1][8] The two bromine atoms on the core of this compound serve as versatile synthetic handles. They can be selectively replaced or functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse chemical libraries to probe target binding and optimize for potency and selectivity.[6][7]

Experimental Protocol: In Vitro CK1 Kinase Assay

This protocol describes a self-validating system to confirm the inhibitory activity of this compound against a CK1 homolog, based on the methodology used in the foundational research.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a recombinant CK1 family kinase (e.g., GST-CKL4).

Materials:

  • Recombinant GST-tagged CK1 kinase (e.g., GST-CKL4)

  • Casein (as a generic kinase substrate)

  • This compound (dissolved in DMSO to create a stock solution)

  • [γ-³²P] ATP (radiolabel)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

  • Scintillation counter

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical final concentration range for the assay might be 0.1 µM to 200 µM. Include a DMSO-only control (vehicle).

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Kinase reaction buffer.

    • Casein substrate.

    • Recombinant GST-CKL4 enzyme.

    • The appropriate dilution of this compound or DMSO vehicle.

  • Initiation of Reaction: Initiate the phosphorylation reaction by adding [γ-³²P] ATP. The causality here is that the kinase will transfer the radiolabeled phosphate from ATP to the casein substrate. The rate of this transfer is a direct measure of kinase activity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 20-30 minutes). The time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. This denatures the enzyme and stops all activity.

  • Separation and Visualization: Separate the reaction products by SDS-PAGE. The casein substrate will be resolved from the unincorporated [γ-³²P] ATP. Dry the gel and expose it to a phosphorimager screen or autoradiography film. The intensity of the radiolabeled casein band corresponds to the level of kinase activity.

  • Quantification and Analysis:

    • Excise the casein bands from the gel and quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value. This value represents the concentration of this compound required to inhibit 50% of the CK1 kinase activity.

Conclusion

3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is more than a simple halogenated heterocycle; it is a precision tool for chemical biology and a versatile scaffold for medicinal chemistry. Its well-defined inhibitory action against Casein Kinase 1 provides researchers with a means to dissect the intricate workings of the circadian clock.[3] Concurrently, its chemical structure, featuring two addressable bromine atoms on a privileged 7-azaindole core, offers synthetic chemists a robust platform for developing next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.[1][2] This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this potent molecule in their research and development endeavors.

References

  • Uehara, T., et al. (2019). This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology, 60(11), 2446-2455. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. Journal of Organic Chemistry, 75(1), 11-15. [Link]

  • Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. European Patent Office, EP 1633750 B1. [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.
  • Request PDF | Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 9897-9942. [Link]

  • Azaindole Therapeutic Agents. PubMed Central, National Center for Biotechnology Information. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

Sources

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dibromo-7-azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential "privileged structure" in modern medicinal chemistry.[1][2] Its unique arrangement, featuring a pyridine ring fused to a pyrrole ring, allows it to act as an excellent bioisostere of indole and purine systems.[1] This structural motif is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of protein kinases, where the pyridine nitrogen serves as a hydrogen bond acceptor and the pyrrole N-H group acts as a donor.[3][4] This bidentate binding capability has cemented the 7-azaindole core as a foundational hinge-binding element in the design of numerous kinase inhibitors.[1][2][3][4]

Within this important class of heterocycles, this compound has emerged as a particularly valuable and versatile synthetic intermediate. The two bromine atoms, positioned on both the pyrrole and pyridine rings, provide orthogonal chemical handles for sophisticated molecular engineering. This allows for the selective introduction of diverse functionalities through modern cross-coupling methodologies, enabling the systematic exploration of chemical space in drug discovery programs. Beyond its role as a synthetic building block, recent research has revealed that this compound possesses intrinsic biological activity, notably as an inhibitor of Casein Kinase 1 (CK1) that modulates the circadian clock in plants.[5] This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity, and strategic applications of this important molecule for researchers in chemistry and drug development.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of this compound dictate its handling, reactivity, and analytical characterization.

Physicochemical Data

A summary of the key physicochemical properties is presented below. The dibromo-substitution significantly increases the molecular weight compared to the parent 7-azaindole (118.14 g/mol ) and influences properties like melting point and solubility.[6] While specific solubility data is not widely published, bromo-7-azaindoles generally exhibit moderate solubility in common polar organic solvents like methanol, ethanol, and dichloromethane.[7] The parent 7-azaindole has a predicted pKa of approximately 7.69, influenced by the electron-withdrawing nature of the pyridine ring.[6][8]

PropertyValueReference(s)
IUPAC Name 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
CAS Number 1000340-33-9[9]
Molecular Formula C₇H₄Br₂N₂[9]
Molecular Weight 275.93 g/mol [9]
Appearance Solid
Storage 2-8°C, Inert atmosphere
Spectroscopic Signature

Definitive structural confirmation relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to be relatively simple, showing distinct signals for the three remaining aromatic protons (at the C-2, C-5, and C-6 positions) and the N-H proton of the pyrrole ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The chemical shifts and coupling patterns of the C-5 and C-6 protons on the pyridine ring will provide clear diagnostic information.

    • ¹³C NMR : The carbon spectrum will show seven signals for the aromatic carbons. The carbons directly attached to the bromine atoms (C-3 and C-4) will be significantly shifted compared to the parent 7-azaindole, providing direct evidence of the substitution pattern.

  • Mass Spectrometry (MS) : The mass spectrum of this compound is highly characteristic due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The molecular ion peak will appear as a distinctive cluster of three peaks: M (containing two ⁷⁹Br atoms), M+2 (containing one ⁷⁹Br and one ⁸¹Br), and M+4 (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1. This pattern is an unambiguous indicator of a dibrominated compound.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a characteristic absorption band for the N-H stretch of the pyrrole ring, typically found in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

Synthesis, Reactivity, and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its carbon-bromine bonds, which serve as versatile anchor points for building molecular complexity.

Synthetic Strategies

The direct synthesis of this compound from the parent 7-azaindole can be challenging due to issues with regioselectivity. Electrophilic bromination of the 7-azaindole core tends to occur first at the more electron-rich C-3 position of the pyrrole ring. Achieving dibromination often requires harsh conditions and can lead to a mixture of products. A more controlled approach often involves a multi-step sequence starting from a pre-functionalized pyridine precursor, followed by the construction of the pyrrole ring.[10][11][12]

G cluster_0 General Synthetic Workflow Start Substituted Aminopyridine Step1 Sonogashira Coupling (with Terminal Alkyne) Start->Step1 Pd Catalyst, Cu(I) [Ref: 10, 22] Step2 Cyclization (e.g., Acid or Base Catalyzed) Step1->Step2 Product Functionalized 7-Azaindole Step2->Product

A generalized synthetic route to the 7-azaindole core.
Core Reactivity: The Power of Orthogonal Handles

The primary utility of this compound stems from its capacity to undergo selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-4 and C-3 positions exhibit differential reactivity, which can be exploited to achieve sequential, site-selective modifications. Generally, the C-4 bromine on the electron-deficient pyridine ring is more susceptible to oxidative addition to Pd(0) and thus more reactive in many standard cross-coupling reactions compared to the C-3 bromine on the electron-rich pyrrole ring.[1][13]

1. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry and are extensively used to functionalize the 7-azaindole scaffold.

  • Suzuki-Miyaura Coupling (C-C bond formation) : This reaction couples the bromo-azaindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl substituents. By carefully selecting the catalyst, ligand, base, and temperature, it is often possible to achieve selective coupling at the C-4 position while leaving the C-3 bromine intact for a subsequent transformation.[1][13]

  • Sonogashira Coupling (C-C bond formation) : This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[11][13] This is a powerful method for installing a linear carbon fragment that can be further elaborated.

  • Buchwald-Hartwig Amination (C-N bond formation) : This allows for the formation of carbon-nitrogen bonds, coupling the bromo-azaindole with a wide range of primary or secondary amines.[14][15] This is a critical transformation for installing functionalities that can modulate solubility or form key interactions with biological targets.

  • Ullmann-type Coupling (C-O bond formation) : This reaction enables the formation of carbon-oxygen bonds, typically by coupling with phenols or alcohols to generate aryl ethers.[14][15]

G cluster_0 Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition R-Pd(II)-X L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation R-Pd(II)-R' L₂ OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination R-R' Transmetal->RedElim RedElim->Pd0 Product Out

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling at C-4

Causality: This protocol is designed for the selective functionalization of the more reactive C-4 position. A robust palladium catalyst like Pd(dppf)Cl₂ is chosen for its stability and efficiency with heteroaromatic halides. The use of a carbonate base is standard for Suzuki couplings, and the aqueous dioxane solvent system effectively solubilizes both the organic and inorganic reagents.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-4-aryl-7-azaindole product.

2. Halogen Dance Reaction

The "halogen dance" is a fascinating and synthetically relevant base-mediated isomerization where a halogen on an aromatic ring migrates to an adjacent, more thermodynamically stable position.[16][17] This process proceeds through a deprotonation event to form a lithiated intermediate, followed by intramolecular halogen transfer.[18][19][20] For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures could potentially induce a halogen dance, leading to the formation of other dibromo-azaindole isomers. While often an undesired side reaction, this phenomenon can also be strategically employed to access isomers that are difficult to prepare through direct synthesis.[16]

G cluster_1 Potential Halogen Dance Isomerization Start This compound Intermediate Lithiated Intermediate (e.g., at C-2) Start->Intermediate + Strong Base (LDA) - Deprotonation Product Isomeric Dibromo-7-azaindole (e.g., 2,4-Dibromo) Intermediate->Product Intramolecular Bromine Migration

Conceptual pathway for a halogen dance reaction.

3. N-Functionalization

The pyrrole N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can be reacted with various electrophiles to install N-substituents. This is often a critical first step in a synthetic sequence to:

  • Protect the N-H group : Prevents unwanted side reactions during subsequent steps (e.g., lithiation or coupling). Common protecting groups include benzenesulfonyl (SO₂Ph) or tert-butyloxycarbonyl (Boc).[1]

  • Modulate Physicochemical Properties : N-substitution can improve solubility and modify the electronic properties of the ring system.

  • Introduce Pharmacophoric Elements : The N-substituent itself can be designed to interact with the biological target.

Applications in Research and Drug Discovery

The synthetic versatility of this compound makes it a powerful scaffold for generating libraries of complex molecules for biological screening.

  • Kinase Inhibitor Synthesis : This is the most prominent application. The 7-azaindole core secures the molecule in the kinase hinge region, while the substituents introduced at the C-3 and C-4 positions can be tailored to occupy adjacent hydrophobic pockets or form additional interactions, thereby conferring potency and selectivity for a specific kinase target.[1][2][21] A multitude of kinase inhibitors across various target families have been developed using this strategy.[22]

  • Modulation of the Circadian Clock : In a significant discovery, this compound itself was identified as a small molecule that lengthens the circadian period in Arabidopsis thaliana.[5] Mechanistic studies revealed that it acts by inhibiting the activity of Casein Kinase 1 (CKL4). Structure-activity relationship studies highlighted the critical importance of the dibromo substitution pattern; the unsubstituted 7-azaindole, 3-bromo-7-azaindole, and 4-bromo-7-azaindole all showed significantly weaker or no activity, demonstrating that both bromine atoms are essential for potent biological effect in this context.[5] This finding opens new avenues for the use of halogenated azaindoles as chemical probes to study fundamental biological processes.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a strategically designed synthetic platform. Its core chemical properties are defined by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, with two bromine atoms that serve as orthogonal handles for selective functionalization. The mastery of its reactivity, particularly through palladium-catalyzed cross-coupling reactions, provides chemists with a reliable toolkit to construct highly substituted 7-azaindole derivatives. From its foundational role in the development of targeted kinase inhibitors to its newly discovered identity as a modulator of the circadian clock, this compound continues to be a molecule of high impact and significant potential for researchers at the interface of chemistry, biology, and medicine.

References

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;... - ResearchGate. Available at: [Link]

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  • Long‐range halogen dance reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]

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  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

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  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. Available at: [Link]

  • Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums - Kobe University. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

  • Selective Halogen Dance Reactions at 5,5'-Dibromo-2,2'-bithiophene | Request PDF. Available at: [Link]

  • Reaction pathway for the halogen dance reaction of 2,3‐dibromothiophene. - ResearchGate. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

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  • Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]

  • On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - arkat usa. Available at: [Link]

  • 4-Bromo-7-azaindole - Chem-Impex. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • CAS No : 1000340-33-9| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared to provide a comprehensive technical guide on the spectroscopic analysis of 3,4-Dibromo-7-azaindole. As of the latest literature review, publicly accessible, experimentally verified spectroscopic data for this specific compound is limited. Therefore, the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented herein are predicted values . These predictions are derived from foundational spectroscopic principles, analysis of the 7-azaindole scaffold, and established substituent effects of bromine on aromatic systems. This guide is intended to serve as an expert resource for researchers on the expected spectral characteristics and the methodologies for their empirical verification.

Introduction: The Significance of the 7-Azaindole Scaffold

7-Azaindole, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to interact with a multitude of biological targets, including a wide array of protein kinases. The introduction of a nitrogen atom in the six-membered ring modifies the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles compared to their indole counterparts.

The subject of this guide, This compound (CAS 1000340-33-9), is a strategically functionalized derivative. The bromine atoms serve two primary roles: they provide vectors for further synthetic elaboration via cross-coupling reactions, and they modulate the electronic landscape of the core, potentially influencing target binding affinity. Recently, this compound was identified as a modulator of the circadian clock in Arabidopsis thaliana by inhibiting casein kinase 1 activity, highlighting its potential as a valuable chemical probe for biological discovery.[1] Accurate spectroscopic characterization is the cornerstone of utilizing this molecule in any research or development context, ensuring identity, purity, and structural integrity.

Caption: Structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the bicyclic ring system, in addition to a broad signal for the N-H proton of the pyrrole ring. The introduction of two electron-withdrawing bromine atoms at positions 3 and 4 is expected to deshield the remaining protons, causing a downfield shift compared to the parent 7-azaindole.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (N-H)~12.5broad singlet (br s)-Typical for pyrrole N-H in DMSO; exchangeable with D₂O.
H5~8.35doublet (d)J ≈ 5.0Located on the pyridine ring, ortho to nitrogen. Deshielded.
H6~7.30doublet (d)J ≈ 5.0Coupled to H5. Less deshielded than H5.
H2~7.90singlet (s)-Proton on the pyrrole ring. Adjacent to the C3-Br, no direct H-H coupling.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low symmetry of the molecule, seven distinct signals are expected in the aromatic region. The carbons directly attached to the bromine atoms (C3 and C4) are expected to be significantly shifted upfield due to the "heavy atom effect," while adjacent carbons will be deshielded.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~129.0Deshielded by adjacent pyrrole nitrogen.
C3~98.0Directly attached to bromine; significant upfield shift.
C3a~130.0Bridgehead carbon, influenced by adjacent C4-Br.
C4~115.0Directly attached to bromine and adjacent to pyridine nitrogen.
C5~146.0Deshielded by adjacent pyridine nitrogen.
C6~118.0Less influenced by the electronegative atoms.
C7a~149.0Bridgehead carbon adjacent to both nitrogens.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for heterocyclic compounds and its ability to slow the exchange of the N-H proton, allowing for its observation.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve high homogeneity, using the DMSO-d₆ lock signal as a reference. An ideal line shape is crucial for resolving coupling constants.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquire 16-64 scans, depending on sample concentration.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a relaxation delay (D1) of 2 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover 0-160 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase the spectra and apply a baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.51 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock, Tune, Shim transfer->lock acq_h1 Acquire ¹H Spectrum lock->acq_h1 acq_c13 Acquire ¹³C Spectrum lock->acq_c13 process Fourier Transform, Phase, Baseline Correct acq_c13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Assign Peaks & Analyze Data calibrate->analyze

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula (via high-resolution MS) and offers structural clues through fragmentation analysis.

Predicted Mass Spectrum Data

The most distinctive feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), with a two-mass-unit difference.[2] A molecule with two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.[3]

Table 3: Predicted High-Resolution MS Data for this compound

IonCalculated Exact Mass (m/z)Description
[M]⁺ (C₇H₄⁷⁹Br₂N₂)273.8799Molecular ion with two ⁷⁹Br isotopes.
[M+2]⁺ (C₇H₄⁷⁹Br⁸¹BrN₂)275.8778Molecular ion with one ⁷⁹Br and one ⁸¹Br.
[M+4]⁺ (C₇H₄⁸¹Br₂N₂)277.8758Molecular ion with two ⁸¹Br isotopes.
Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion will be energetically unstable and undergo fragmentation. The weakest bonds, typically the C-Br bonds, are likely to cleave first.

  • Loss of a Bromine atom: A primary fragmentation step would be the loss of a bromine radical (·Br) to form a [M-Br]⁺ fragment. This fragment would still contain one bromine atom and thus would exhibit a characteristic 1:1 isotopic pattern for [M-⁷⁹Br]⁺ and [M-⁸¹Br]⁺.

  • Loss of both Bromine atoms: Subsequent loss of the second bromine atom would lead to a [M-2Br]⁺ fragment.

  • Ring Fragmentation: Further fragmentation could involve the cleavage of the heterocyclic ring system.

Fragmentation M [M]⁺ m/z 274, 276, 278 (Ratio 1:2:1) M_Br [M-Br]⁺ m/z 195, 197 (Ratio 1:1) M->M_Br - •Br M_2Br [M-2Br]⁺ m/z 116 M_Br->M_2Br - •Br Other Other Fragments M_2Br->Other - HCN, etc.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation (ESI-TOF or EI-Q-TOF):

    • For High-Resolution MS (HRMS): Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for accurate mass measurement.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3.5 kV.

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy below 5 ppm.

  • Data Analysis:

    • Identify the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and confirm that its isotopic distribution matches the theoretical pattern for a dibrominated compound.

    • Use the accurate mass of the monoisotopic peak ([M]⁺) to calculate the elemental formula using the instrument's software.

    • If performing tandem MS (MS/MS), analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in chemical synthesis and biological research. This guide provides a detailed framework of the expected ¹H NMR, ¹³C NMR, and mass spectral data based on established chemical principles. The predicted data tables, coupled with the robust experimental protocols, offer researchers a reliable roadmap for the empirical verification of this important molecule's structure and purity. The characteristic isotopic signature in the mass spectrum and the specific pattern of signals in the NMR spectra should serve as definitive identifiers for this compound.

References

  • JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.

  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.

  • Ito, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5423.

  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.

  • Pang, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2415-2424.

  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 13C NMR spectrum.

  • ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7.

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University.

  • Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2383.

  • O'Hagan, S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-438.

  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube.

  • Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar.

  • Uehara, T., et al. (2021). This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology, 62(11), 1748-1758.

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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic selection of starting materials and synthetic routes for the preparation of 3,4-dibromo-7-azaindole (3,4-dibromo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic scaffold in medicinal chemistry. The document elucidates two primary synthetic strategies: the direct functionalization of the 7-azaindole core and the construction of the bicyclic system from pre-functionalized pyridine precursors. A critical analysis of the advantages and limitations of each approach is presented, supported by detailed experimental protocols, mechanistic insights, and comparative data. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in the synthesis of this important molecular entity.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern drug discovery, serving as a bioisosteric replacement for indole in numerous biologically active compounds. The introduction of a nitrogen atom in the six-membered ring significantly modulates the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. Substituted 7-azaindoles have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators.

The targeted synthesis of specifically substituted analogs, such as this compound, provides a versatile platform for further chemical elaboration through cross-coupling reactions, enabling the exploration of novel chemical space in drug design. This guide focuses on the foundational aspect of any successful synthetic campaign: the judicious selection of starting materials.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from two principal directions, each with its own set of considerations regarding starting material availability, scalability, and overall efficiency.

  • Strategy 1: Post-Functionalization of the 7-Azaindole Core. This approach begins with the commercially available or readily synthesized 7-azaindole and introduces the desired bromo substituents in subsequent steps.

  • Strategy 2: De Novo Synthesis from Pre-functionalized Pyridine Precursors. This strategy involves the construction of the pyrrole ring onto a pyridine scaffold that already bears the requisite bromine atoms at the C3 and C4 positions.

The following sections will delve into the specifics of each strategy, providing detailed analyses of the required starting materials and synthetic transformations.

Strategy 1: Functionalization of the 7-Azaindole Core

This approach is predicated on the selective introduction of bromine atoms at the C3 and C4 positions of the 7-azaindole nucleus. Due to the inherent reactivity of the pyrrole ring, electrophilic substitution typically occurs preferentially at the C3 position. Therefore, a stepwise approach is necessary to achieve the desired 3,4-disubstitution pattern.

Key Starting Material: 4-Bromo-7-azaindole

The cornerstone of this strategy is the synthesis of 4-bromo-7-azaindole, a critical intermediate that directs subsequent bromination to the C3 position.

Synthesis of 4-Bromo-7-azaindole from 1H-Pyrrolo[2,3-b]pyridine-7-oxide

A reliable method for the preparation of 4-bromo-7-azaindole involves the reaction of 1H-pyrrolo[2,3-b]pyridine-7-oxide with a brominating agent.[1]

Experimental Protocol:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) in N,N-dimethylformamide (DMF), add tetramethylammonium bromide (1.2 eq.).

  • Cool the mixture to 0 °C and add methanesulfonic anhydride (Ms₂O) (2.0 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.

  • Upon completion, dilute the reaction with water and adjust the pH to 7 with solid sodium hydroxide.

  • Add additional water to induce precipitation and cool the suspension to 5 °C for 1 hour.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Causality of Experimental Choices:

  • The N-oxide functionality activates the pyridine ring towards nucleophilic attack, facilitating the introduction of the bromo group at the C4 position.

  • Methanesulfonic anhydride activates the N-oxide for the subsequent reaction with the bromide source.

  • The use of tetramethylammonium bromide provides a soluble source of bromide ions in the organic solvent.

Regioselective C3-Bromination of 4-Bromo-7-azaindole

With 4-bromo-7-azaindole in hand, the next step is the introduction of a bromine atom at the electron-rich C3 position of the pyrrole ring. Electrophilic bromination of 7-azaindoles is well-established to occur preferentially at this position.[1]

Experimental Protocol:

  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine.

Causality of Experimental Choices:

  • The pyrrole ring of the 7-azaindole system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.

  • N-bromosuccinimide is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions.

Data Summary for Strategy 1:

StepStarting MaterialProductKey ReagentsTypical Yield
11H-Pyrrolo[2,3-b]pyridine-7-oxide4-Bromo-7-azaindole(CH₃)₄NBr, Ms₂O, DMF~56%[1]
24-Bromo-7-azaindoleThis compoundNBS, DMFModerate to Good

Workflow for Strategy 1:

G start 7-Azaindole step1 Oxidation start->step1 intermediate1 1H-Pyrrolo[2,3-b]pyridine-7-oxide step1->intermediate1 H₂O₂ step2 Bromination at C4 intermediate1->step2 (CH₃)₄NBr, Ms₂O intermediate2 4-Bromo-7-azaindole step2->intermediate2 step3 Bromination at C3 intermediate2->step3 NBS product This compound step3->product G start Pyridine Derivative step1 Multi-step Synthesis start->step1 intermediate1 2-Amino-3,4-dibromopyridine step1->intermediate1 Halogenation, Amination, etc. step2 Pyrrole Ring Formation intermediate1->step2 e.g., Larock Synthesis product This compound step2->product

Caption: Synthesis of this compound from a Pre-functionalized Pyridine.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Core FunctionalizationStrategy 2: De Novo Synthesis
Starting Material Availability 7-Azaindole is commercially available.2-Amino-3,4-dibromopyridine is not readily available and requires multi-step synthesis.
Convergence Linear synthesis.Convergent synthesis.
Scalability Potentially scalable, especially the bromination steps.Scalability is dependent on the efficient synthesis of the pyridine precursor.
Control of Regioselectivity Relies on the inherent reactivity of the 7-azaindole core.Offers greater control over the final substitution pattern.
Overall Efficiency Can be efficient if the intermediate steps are high-yielding.May be less efficient overall due to the lengthy synthesis of the starting material.

Conclusion and Future Perspectives

The synthesis of this compound is a key step in the development of novel therapeutics based on the 7-azaindole scaffold. This technical guide has outlined two primary synthetic strategies, each with its own merits and challenges.

Strategy 1 , involving the post-functionalization of the 7-azaindole core via the key intermediate 4-bromo-7-azaindole, appears to be the more practical and direct approach, given the availability of the starting material. The regioselectivity of the subsequent C3 bromination is well-precedented.

Strategy 2 , while offering greater theoretical control over the substitution pattern, is hampered by the lack of a readily available and efficiently synthesized 2-amino-3,4-dibromopyridine precursor.

Future research in this area should focus on optimizing the synthesis of 4-bromo-7-azaindole and developing a robust and high-yielding protocol for its subsequent C3 bromination. Additionally, the development of an efficient and scalable synthesis of 2-amino-3,4-dibromopyridine would make the de novo approach more viable and attractive for large-scale applications. The choice of starting material will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.

References

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A Technical Guide to the Regioselective Synthesis of 3,4-Dibromo-7-azaindole: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-azaindole and its halogenated derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise control of halogen substitution patterns on the 7-azaindole nucleus is crucial for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an in-depth exploration of a proposed regioselective synthesis of 3,4-dibromo-7-azaindole, a versatile but challenging synthetic target. We will delve into the mechanistic underpinnings of electrophilic bromination on the 7-azaindole core and explore advanced strategies, such as the halogen dance rearrangement, to achieve the desired 3,4-disubstitution pattern. This document serves as a technical resource, offering both theoretical grounding and practical (proposed) protocols for the synthesis and characterization of this important building block.

Introduction: The Significance of Halogenated 7-Azaindoles in Drug Discovery

The 7-azaindole framework, a bioisostere of indole, is a privileged structure in drug discovery, appearing in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[3][4] The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly influence a molecule's potency, selectivity, and metabolic stability. Specifically, the 3,4-disubstituted pattern offers a unique vector for further functionalization, enabling the exploration of novel chemical space in drug design.

However, the synthesis of this compound is not a trivial undertaking. The electronic nature of the bicyclic system, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictates the regioselectivity of electrophilic substitution reactions. Direct bromination of 7-azaindole typically yields substitution at the C3 and C5 positions, making the synthesis of the 3,4-isomer a significant synthetic challenge. This guide proposes a multi-step synthetic strategy to overcome these regiochemical hurdles.

Proposed Synthetic Strategy: A Two-Pronged Approach

Given the inherent regioselectivity of the 7-azaindole nucleus, a direct, one-pot synthesis of this compound is unlikely to be efficient. We propose a more strategic approach that leverages known reactivity patterns and advanced rearrangement reactions. The core of our proposed synthesis involves two key stages:

  • Stage 1: Initial Regioselective Bromination. The first step will focus on the controlled monobromination of 7-azaindole at the most reactive position, C3.

  • Stage 2: Directed Second Bromination or Halogen Dance Rearrangement. To introduce the second bromine atom at the C4 position, we will explore two potential pathways: a directed electrophilic bromination or a base-catalyzed halogen dance rearrangement.

The overall proposed synthetic workflow is depicted below:

Synthetic Workflow Start 7-Azaindole Step1 3-Bromo-7-azaindole Start->Step1 NBS or Br2 Step2a This compound (Direct Bromination) Step1->Step2a Electrophilic Bromination Step2b This compound (Halogen Dance) Step1->Step2b Base-catalyzed Rearrangement

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols (Proposed)

Stage 1: Synthesis of 3-Bromo-7-azaindole

The initial bromination of 7-azaindole at the C3 position is a well-established transformation.[5] The electron-rich pyrrole ring is highly susceptible to electrophilic attack, and the C3 position is the most nucleophilic.

Protocol:

  • Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-7-azaindole.

Reagent/SolventMolar Ratio/Conc.Purpose
7-Azaindole1.0 eqStarting Material
N-Bromosuccinimide (NBS)1.05 eqBrominating Agent
Acetonitrile-Solvent
Stage 2, Pathway A: Directed Electrophilic Bromination

Introducing a second bromine atom at the C4 position via direct electrophilic substitution is challenging due to the deactivating effect of the first bromine atom at C3 and the inherent preference for substitution at C5. However, by carefully selecting the reaction conditions and potentially using a directing group, it may be possible to favor C4 bromination.

Proposed Protocol:

  • Reaction Setup: To a solution of 3-bromo-7-azaindole (1.0 eq) in a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid), add a brominating agent (e.g., NBS or bromine) at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Rationale: The strong acid protonates the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack and potentially altering the regioselectivity on the pyrrole ring.

  • Workup and Purification: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash, dry, and concentrate. The desired this compound will likely be part of a mixture of isomers and will require careful purification by preparative HPLC.

Stage 2, Pathway B: Halogen Dance Rearrangement

The halogen dance is a powerful rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under basic conditions.[6][7] This strategy offers a compelling alternative to direct bromination.

Proposed Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-7-azaindole (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. This will deprotonate the most acidic proton, likely at the N1 position.

  • Rearrangement: The resulting anion can then undergo a halogen dance, where the bromine atom at C3 migrates to the adjacent C4 position. The driving force for this rearrangement is the formation of a more stable intermediate.[8]

  • Quenching and Workup: After a specific reaction time, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.

  • Purification: The product mixture will likely contain the starting material, the desired this compound, and other rearranged isomers. Purification by preparative HPLC will be necessary.

Halogen_Dance_Mechanism cluster_0 Proposed Halogen Dance on 3-Bromo-7-azaindole Start 3-Bromo-7-azaindole Intermediate1 N-deprotonated species Start->Intermediate1 LDA, -78 °C Intermediate2 Bromonium-like intermediate Intermediate1->Intermediate2 Intramolecular Rearrangement Product 4-Lithio-3-bromo-7-azaindole Intermediate2->Product FinalProduct This compound Product->FinalProduct Quench (e.g., Br2)

Caption: Proposed mechanism for the halogen dance rearrangement.

Characterization

The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be crucial for determining the substitution pattern. The disappearance of the C3 proton signal and the appearance of two distinct aromatic protons on the pyrrole ring will be indicative of 3,4-disubstitution. The coupling patterns of the remaining protons on the pyridine ring will also provide valuable structural information.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the dibrominated product. The chemical shifts of the carbon atoms bearing bromine will be significantly different from those in the starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the product, providing a precise mass that corresponds to C₇H₄Br₂N₂. The isotopic pattern characteristic of two bromine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch of the pyrrole ring and the aromatic C-H and C=C stretching vibrations.

TechniqueExpected Key Features for this compound
¹H NMR Absence of C3-H signal; two distinct aromatic signals for the pyrrole ring protons.
¹³C NMR Two signals corresponding to carbon atoms attached to bromine.
HRMS Molecular ion peak corresponding to the exact mass of C₇H₄Br₂N₂ with the characteristic isotopic pattern for two bromine atoms.
IR N-H stretching vibration (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=C stretching (~1600-1450 cm⁻¹).

Conclusion and Future Outlook

The regioselective synthesis of this compound represents a significant synthetic challenge that requires a departure from straightforward electrophilic substitution protocols. The proposed strategies, particularly the application of a halogen dance rearrangement, offer a promising avenue for accessing this valuable building block. The successful implementation of this synthesis will provide medicinal chemists with a versatile platform for the development of novel 7-azaindole-based therapeutics. Further optimization of the reaction conditions for the halogen dance, including the choice of base, solvent, and temperature, will be critical for achieving high yields and regioselectivity. The methods and insights presented in this guide are intended to serve as a foundation for further research and development in this important area of synthetic chemistry.

References

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The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 7-azaindole derivatives. We will traverse the timeline from the initial pioneering synthesis to the development of sophisticated, modern synthetic methodologies. This guide will elucidate the causal drivers behind the evolution of synthetic strategies, from the challenges of classical methods to the efficiency and elegance of transition metal-catalyzed reactions. Detailed experimental protocols for key synthetic transformations are provided, alongside mechanistic insights and a focus on the strategic decisions that have propelled this unique heterocyclic system to the forefront of drug discovery.

Introduction: The Rise of a Versatile Pharmacophore

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a heterocyclic aromatic compound that has garnered significant attention in the scientific community, particularly in the realm of medicinal chemistry. Its structural similarity to the endogenous amino acid tryptophan and the indole nucleus has made it a compelling candidate for biological investigation. The replacement of the C-7 carbon in indole with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can translate into improved pharmacological profiles.

7-Azaindole derivatives have demonstrated a broad range of biological activities, acting as potent inhibitors of various enzymes and receptors.[1] They are particularly prominent as kinase inhibitors in oncology, with several approved drugs and numerous clinical candidates featuring this core structure.[2] Beyond cancer, their therapeutic reach extends to inflammatory diseases, neurodegenerative disorders, and infectious diseases. This guide will delve into the rich history and synthetic evolution of this remarkable scaffold, providing researchers with a deep understanding of its origins and the chemical innovations that have unlocked its full potential.

A Historical Perspective: From Obscurity to Prominence

The journey of 7-azaindole from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the persistent innovation in synthetic organic chemistry.

The Pioneering Synthesis: The Work of Robinson and Robison

The first documented synthesis of the parent 7-azaindole was reported in 1955 by Michael M. Robinson and Bonnie L. Robison.[3][4] Their seminal work, published in the Journal of the American Chemical Society, laid the foundation for all subsequent explorations of this heterocyclic system. Their approach, while groundbreaking for its time, highlighted the inherent challenges of constructing the fused pyrrolopyridine ring system.

Early Synthetic Strategies: The Era of Classical Name Reactions

In the decades following its initial discovery, the synthesis of 7-azaindole derivatives was largely reliant on the adaptation of classical indole syntheses. These methods, while foundational, often struggled with the electron-deficient nature of the pyridine ring, leading to harsh reaction conditions, limited substrate scope, and modest yields.

  • The Fischer Indole Synthesis: One of the most well-known methods for indole synthesis, the Fischer synthesis, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. While conceptually applicable to the synthesis of 7-azaindoles from pyridylhydrazines, this method is often hampered by the decreased nucleophilicity of the pyridine nitrogen, requiring strong acids and high temperatures. The yields are often poor, and the reaction is not amenable to a wide range of functional groups.

  • The Bartoli Indole Synthesis: The Bartoli synthesis offers an alternative route, utilizing the reaction of a nitro-arene with a vinyl Grignard reagent. This method can be more effective than the Fischer synthesis for electron-deficient systems. However, it typically requires a large excess of the Grignard reagent and can be sensitive to steric hindrance.

  • The Chichibabin Reaction: The Chichibabin reaction, a method for the amination of pyridines, has also been adapted for the synthesis of 7-azaindole derivatives. This approach involves the condensation of a substituted picoline with a nitrile in the presence of a strong base like sodium amide or lithium diisopropylamide (LDA). While effective for certain substitution patterns, the reaction conditions are harsh and can limit its broad applicability.

The limitations of these classical methods spurred the search for more efficient and versatile synthetic strategies, paving the way for the next chapter in the history of 7-azaindole chemistry.

The Modern Era: The Transformative Power of Transition Metal Catalysis

The advent of transition metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of complex organic molecules, and 7-azaindoles were no exception. These methods offered milder reaction conditions, greater functional group tolerance, and unprecedented control over regioselectivity, dramatically expanding the accessible chemical space for 7-azaindole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift

Palladium catalysis has become the cornerstone of modern 7-azaindole synthesis. Several powerful strategies have emerged, each offering unique advantages.

  • The Larock Indole Synthesis: Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. The application of this methodology to 2-amino-3-halopyridines provides a direct and efficient route to a wide variety of 2,3-disubstituted 7-azaindoles. The reaction proceeds through a cascade of oxidative addition, migratory insertion, and reductive elimination steps.

  • The Sonogashira Coupling: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another key tool in the synthesis of 7-azaindoles. A common strategy involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. This two-step approach is highly versatile and allows for the introduction of diverse substituents at the 2-position.

  • The Heck Reaction: The Heck reaction, which couples an alkene with an aryl or vinyl halide, has also been employed in 7-azaindole synthesis. Intramolecular Heck cyclizations of appropriately substituted aminopyridines have proven to be an effective strategy for constructing the bicyclic core.

The development of these and other transition metal-catalyzed methods has been instrumental in the rapid expansion of 7-azaindole chemistry, enabling the synthesis of complex derivatives with tailored properties for drug discovery and other applications.

Key Synthetic Methodologies: Detailed Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for key experiments and workflows, along with mechanistic diagrams to illustrate the transformations.

Classical Approach: The Fischer Indole Synthesis of a 7-Azaindole Derivative

While often superseded by modern methods, the Fischer indole synthesis remains a historically significant route. The following protocol is a representative example.

Experimental Protocol: Synthesis of 2-Phenyl-7-Azaindole

  • Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add acetophenone (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the corresponding pyridylhydrazone.

  • Cyclization: Add the purified pyridylhydrazone (1.0 eq) to a pre-heated mixture of polyphosphoric acid (PPA) at 150-180 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Causality Behind Experimental Choices: The use of a strong acid catalyst like PPA is necessary to promote the[5][5]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer indole synthesis. The high temperature is required to overcome the activation energy of this rearrangement, which is particularly high for the electron-deficient pyridyl system.

Fischer_Indole_Synthesis A Pyridylhydrazine + Ketone B Pyridylhydrazone A->B H+ C Enehydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D Heat, H+ E Diimine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G -NH3 H 7-Azaindole G->H Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Modern Approach: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This two-step sequence is a highly efficient and versatile method for the synthesis of 2-substituted 7-azaindoles.

Experimental Protocol: Synthesis of 2-Phenyl-7-Azaindole

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as DMF or THF, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and a base such as triethylamine (3.0 eq).

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-(phenylethynyl)pyridine.

  • Cyclization: Dissolve the purified 2-amino-3-(phenylethynyl)pyridine (1.0 eq) in a high-boiling solvent such as DMF or toluene.

  • Add a base such as potassium tert-butoxide (1.5 eq).

  • Heat the reaction mixture at 80-120 °C until the cyclization is complete (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a copper(I) co-catalyst is crucial for the Sonogashira coupling, enabling the formation of the carbon-carbon bond between the pyridine and alkyne at mild temperatures. The subsequent base-mediated cyclization is an efficient way to construct the pyrrole ring, with the choice of base and solvent often optimized to ensure high yields.

Sonogashira_Cyclization A 2-Amino-3-iodopyridine + Phenylacetylene C Oxidative Addition A->C Pd(PPh3)4, CuI, Et3N B Pd(0) Catalyst B->C D Alkynyl-Pd Complex C->D E Reductive Elimination D->E F 2-Amino-3-(phenylethynyl)pyridine E->F G Base-mediated Intramolecular Cyclization F->G KOtBu, Heat H 7-Azaindole G->H

Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization.

Applications in Drug Discovery: A Privileged Scaffold in Action

The unique structural and electronic properties of the 7-azaindole scaffold have made it a highly sought-after component in the design of therapeutic agents. Its ability to act as a bioisosteric replacement for indole, coupled with its capacity to form key hydrogen bond interactions with biological targets, has led to its incorporation into numerous successful drug candidates.

Kinase Inhibition in Oncology: The Case of BRAF Inhibitors

A prime example of the impact of 7-azaindole derivatives is in the development of inhibitors for the BRAF kinase, a key protein in the MAPK/ERK signaling pathway that is frequently mutated in various cancers, including melanoma. Vemurafenib (Zelboraf®), an FDA-approved drug for the treatment of metastatic melanoma with the BRAF V600E mutation, features a 7-azaindole core.

The 7-azaindole moiety in vemurafenib plays a crucial role in its binding to the ATP-binding pocket of the BRAF kinase. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase. This bidentate hydrogen bonding motif is a common feature of many 7-azaindole-based kinase inhibitors and contributes significantly to their high potency and selectivity.

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK Pathway by Vemurafenib.

Conclusion: A Scaffold with a Bright Future

The history of 7-azaindole is a compelling narrative of chemical innovation. From its initial synthesis in the mid-20th century to its current status as a privileged scaffold in drug discovery, the journey has been marked by the continuous development of more powerful and elegant synthetic methods. The transition from classical, often harsh, reaction conditions to the mild and versatile transition metal-catalyzed approaches has been transformative, enabling the exploration of a vast and diverse chemical space. As our understanding of disease biology continues to grow, the unique properties of the 7-azaindole core will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents, solidifying its legacy as a cornerstone of medicinal chemistry.

References

  • Robinson, M. M., & Robison, B. L. (1955). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 77(2), 457–460. [Link]

  • Robinson, M. M., & Robison, B. L. (1956). 7-Azaindole. III. Syntheses of 7-Aza Analogs of Some Biologically Significant Indole Derivatives. Journal of the American Chemical Society, 78(6), 1247–1251. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Wang, Z., & Wang, X. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]

  • Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(3), 1235–1243. [Link]

  • Talaat, R. M., El-Subbagh, H. I., & El-Shorbagi, A.-N. A. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423-443. [Link]

  • Larock, R. C. (1991). Palladium-Catalyzed Annulation of Internal Alkynes by o-Iodoanilines. The Journal of Organic Chemistry, 56(12), 3991–3993. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Zhang, C., Liu, Y., & Gray, N. S. (2016). Development of selective kinase inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 59(14), 6581-6607. [Link]

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An In-depth Technical Guide to 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is recognized as a "privileged structure."[1] Its significance stems from its role as a bioisostere of indole and purine systems, where the strategic replacement of a CH group with a nitrogen atom can fine-tune critical drug-like properties such as solubility, pKa, and metabolic stability.[1][2] This modification enhances the molecule's ability to form crucial hydrogen bonds within the ATP active sites of kinases, making azaindole derivatives potent and selective inhibitors for this important class of enzymes.[1] Within this valuable class of compounds, 3,4-Dibromo-7-azaindole emerges as a highly functionalized and versatile building block, offering researchers multiple reaction sites for the synthesis of complex, biologically active molecules.[3][4] This guide provides a comprehensive overview of its core properties, synthesis, and applications for professionals in chemical research and drug discovery.

Part 1: Core Molecular and Physical Properties

This compound, also known by its IUPAC name 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, is a solid, crystalline substance at room temperature.[3] Its fundamental properties are crucial for designing synthetic routes and for its application in further chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄Br₂N₂[5]
Molecular Weight 275.93 g/mol [5][6]
CAS Number 1000340-33-9[5][7][8]
Appearance Solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C[9]
InChI Key AAHGADLNTUOUFU-UHFFFAOYSA-N[7]

These foundational data points are the starting point for any experimental design, from calculating molar equivalents in a reaction to ensuring long-term stability during storage. The presence of two bromine atoms on the core structure provides distinct opportunities for regioselective functionalization, a topic explored later in this guide.

Part 2: Synthesis and Chemical Reactivity

The synthesis of substituted azaindoles is a well-explored area of organic chemistry.[10][11] While a specific, detailed synthesis for the 3,4-dibromo variant is not extensively published in single sources, the general strategies involve the construction of the fused pyrrolopyridine ring system followed by selective halogenation.

A common conceptual pathway involves starting with a suitable pyridine precursor and building the pyrrole ring onto it. Alternatively, functionalization of the parent 7-azaindole molecule is a primary strategy. The introduction of bromine atoms onto the 7-azaindole nucleus is a key transformation.[11] Direct bromination can be challenging due to competing reaction sites. Therefore, synthetic routes often employ protecting groups or multi-step sequences involving nitration and chlorination to control the regioselectivity of the final bromination step.[12]

The true utility of this compound lies in its reactivity. The two bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][10] This allows for the controlled, stepwise introduction of new carbon-carbon and carbon-nitrogen bonds at the C3 and C4 positions, which is fundamental to building molecular diversity in drug discovery programs.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds start This compound suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki Pd(0) catalyst, Base sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira Pd(0)/Cu(I) catalyst, Base buchwald Buchwald-Hartwig (+ Amine/Amide) start->buchwald Pd(0) catalyst, Base, Ligand prod_c3 C3-Arylated/Alkylated 7-Azaindole suzuki->prod_c3 prod_c4 C4-Alkynylated 7-Azaindole sonogashira->prod_c4 prod_cn C4-Aminated 7-Azaindole buchwald->prod_cn

Synthetic utility of this compound.

Part 3: Applications in Drug Discovery and Chemical Biology

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] The dibrominated derivative provides a robust platform for creating libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: Many clinically relevant kinase inhibitors feature the 7-azaindole core. The ability to functionalize the C3 and C4 positions of this compound allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for specific kinases. For instance, 3,4-disubstituted-7-azaindoles have been investigated as inhibitors of AXL, a receptor tyrosine kinase involved in cancer cell proliferation.[2]

  • Chemical Biology Probes: In addition to drug development, this molecule has found use as a tool in chemical biology. In a study on the Arabidopsis circadian clock, this compound itself was identified as an inhibitor of Casein Kinase 1 (CK1) activity.[13] Structure-activity relationship (SAR) studies in this research highlighted the critical importance of both bromine atoms for its biological activity, as analogs lacking one or both bromines showed significantly weaker effects.[13] This demonstrates the compound's potential not only as a synthetic intermediate but also as a bioactive molecule in its own right.

Part 4: Analytical Characterization and Experimental Protocols

Confirming the identity and purity of this compound is paramount. Standard analytical techniques are employed for its characterization.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. The isotopic pattern created by the two bromine atoms is a distinctive signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the structure and substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often achieving >97% purity for commercial samples.[12]

Illustrative Protocol: Suzuki Cross-Coupling

This protocol provides a general framework for a Suzuki reaction to functionalize the C4 position, a common transformation for this substrate.

Objective: To synthesize a 4-aryl-3-bromo-7-azaindole derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DME/H₂O mixture)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add the palladium catalyst, followed by the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted product.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical and biological research. Its well-defined molecular structure, characterized by two reactive bromine handles on a privileged azaindole core, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. For researchers aiming to develop next-generation therapeutics, particularly kinase inhibitors, a thorough understanding of this building block's properties and reactivity is essential for success.

References

  • Pharmaffiliates. This compound. [Link]

  • J&K Scientific. 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Molbase. This compound. [Link]

  • RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • Organic Process Research & Development. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • PubChem. 3-Amino-6-bromo-7-hydroxy-4-azaindole. [Link]

  • Semantic Scholar. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

  • PubMed Central. Azaindole Therapeutic Agents. [Link]

  • PubChem. CID 66775337. [Link]

  • Oxford Academic. This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. [Link]

  • ResearchGate. Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. [Link]

  • Royal Society of Chemistry. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

  • Biovision. 3,4-Dibromo-1H-pyrrole-2,5-dione (Dibromomaleinimide). [Link]

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Commercial availability of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 3,4-Dibromo-7-azaindole

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial heterocyclic building block for professionals in pharmaceutical research and drug development. We will delve into its commercial availability, procurement strategies, quality control, and its pivotal role in modern medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Introduction: The Strategic Importance of the Azaindole Scaffold

The 7-azaindole core, a bioisostere of the naturally occurring indole ring system, has emerged as a "privileged structure" in medicinal chemistry.[1] Its ability to mimic indole while offering unique hydrogen bonding capabilities, modulated electronic properties, and improved physicochemical characteristics has made it a cornerstone in the design of novel therapeutics.[1][2] The substitution of a carbon atom in the benzene ring with a nitrogen atom significantly influences the molecule's pKa, solubility, and interaction with biological targets, making it a valuable tool for drug optimization.[1]

Within this class, this compound (CAS No: 1000340-33-9) is of particular strategic importance. The two bromine atoms at the C3 and C4 positions serve as versatile synthetic handles, enabling chemists to introduce a wide range of functional groups through well-established cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.

Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is paramount before its inclusion in any synthetic workflow.

PropertyValueSource(s)
CAS Number 1000340-33-9[3][4]
Molecular Formula C₇H₄Br₂N₂[3][4]
Molecular Weight 275.93 g/mol [4]
Appearance Solid[3]
Purity (Typical) ≥95%[3]
Storage Temperature 2-8°C, under inert atmosphere[3]

While extensive spectroscopic data should be confirmed via a supplier's Certificate of Analysis (CoA), computational studies and data on analogous structures provide predictive insights into the electronic spectra of azaindoles.[5] Experimental studies on 7-azaindole itself have detailed its geometric and electronic structure, providing a benchmark for substituted analogs.[6]

Commercial Availability and Strategic Sourcing

This compound is readily available from several key chemical suppliers catering to the research and development sector.

Table of Representative Suppliers:

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 95%100 mg, 250 mg, 1 gOften sold through partners like Ambeed, Inc.[3]
Pharmaffiliates High PurityInquire for detailsSpecializes in pharmaceutical standards and impurities.[4]
Ambeed, Inc. 95%Inquire for detailsDirect supplier, also distributed via platforms like Sigma-Aldrich.[3]
Procurement Workflow: A Self-Validating System

Sourcing a chemical building block requires more than simply placing an order. A robust, self-validating procurement process is essential to ensure the integrity of experimental results.

Caption: A robust procurement and QC workflow for critical reagents.

Expert Insight: Always request a lot-specific CoA before purchase. Discrepancies between the advertised purity and the CoA are a red flag. Upon receipt, an in-house identity check (e.g., ¹H NMR) is a non-negotiable step to validate the material before committing it to a complex synthesis, thereby preventing costly downstream failures.

Role in Drug Discovery: A Versatile Synthetic Scaffold

The true value of this compound lies in its synthetic versatility. The differential reactivity of the bromine atoms, influenced by their position on the electron-deficient pyridine and electron-rich pyrrole rings, can be exploited for selective functionalization.

This dibrominated core is a precursor for creating libraries of compounds through various palladium-catalyzed cross-coupling reactions.[7] These reactions are the workhorses of modern medicinal chemistry, allowing for the precise installation of diverse molecular fragments.

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Installation of alkyne moieties, which can be further elaborated.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines, amides, and other nitrogen-containing groups.[7]

  • Stille Coupling: Introduction of organotin-derived fragments.

Synthesis_Pathway cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Analogs start This compound r1 Suzuki (R-B(OH)₂) start->r1 r2 Sonogashira (R-C≡CH) start->r2 r3 Buchwald-Hartwig (R₂NH) start->r3 p1 Aryl/Heteroaryl Substituted r1->p1 p2 Alkynyl Substituted r2->p2 p3 Amino/Amido Substituted r3->p3

Caption: Synthetic utility of this compound in generating diverse analogs.

This strategic functionalization has been instrumental in the development of potent and selective kinase inhibitors.[1] For example, the 7-azaindole scaffold is known to form critical bidentate hydrogen bonds with the hinge region of many kinases, a key interaction for potent inhibition.[2] Derivatives have been successfully developed as inhibitors for targets like Aurora kinase and Fibroblast Growth Factor Receptor 4 (FGFR4), the latter being a target for hepatocellular carcinoma.[1][8]

Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is essential for laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Summary of Hazard Information:

  • Signal Word: Warning[3] or Danger[9] (Supplier dependent, always check the specific SDS)

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust.[3]

    • P280: Wear protective gloves/eye protection/face protection.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]

Protocol for Safe Handling and Storage:

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. Its strategic importance stems from the versatile 7-azaindole core, which acts as a proven pharmacophore, combined with the synthetically tractable dibromo substitution pattern. Researchers can leverage this reagent to rapidly generate diverse libraries of novel compounds for biological screening. A disciplined approach to procurement, including rigorous in-house quality control and strict adherence to safety protocols, is essential to successfully and safely unlock the full potential of this powerful synthetic intermediate.

References

  • CAS No : 1000340-33-9| Chemical Name : this compound . Pharmaffiliates. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok, University of Rostock. [Link]

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors . Molecules, PubMed Central. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling . ResearchGate. [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group . Semantic Scholar. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles . Molecules. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters . ResearchGate. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma . Journal of Medicinal Chemistry, ACS Publications. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors . ResearchGate. [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products . Chemical Communications, RSC Publishing. [Link]

  • Best 7-Azaindole Manufacturers & Suppliers in USA . Alkali Metals. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, it is a core component in numerous biologically active molecules, including inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[3] The introduction of a nitrogen atom into the indole's six-membered ring modifies the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and target engagement.

The functionalization of the 7-azaindole core is therefore a critical task for chemists. 3,4-Dibromo-7-azaindole has emerged as a particularly valuable and versatile building block. The two bromine atoms serve as orthogonal synthetic handles, allowing for the sequential introduction of different aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This document provides a detailed guide for researchers on performing Suzuki coupling reactions with this compound, with a focus on understanding and controlling the inherent regioselectivity of the reaction to achieve either selective mono-arylation or complete di-arylation.

Mechanistic Overview and The Question of Regioselectivity

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. The reaction, catalyzed by a palladium(0) complex, couples an organoboron species (like a boronic acid or ester) with an organic halide.

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organic halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle pd0 Pd(0)Ln pdiia Ar-Pd(II)L2-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L2-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product arx Ar-X (this compound) arx->pd0 ar_b Ar'-B(OH)₂ + Base ar_b->pdiia caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Predicting Regioselectivity with this compound

When a substrate contains two halide atoms, the site of the first coupling is determined by the relative rate of oxidative addition at each C-X bond. For this compound, the key question is: which bromine reacts first?

  • C4-Br: This bromine is attached to the electron-deficient pyridine ring of the bicyclic system.

  • C3-Br: This bromine is attached to the more electron-rich pyrrole ring.

The oxidative addition step is favored at carbon centers that are more electrophilic (electron-poor). The electron-withdrawing nature of the pyridine nitrogen deactivates the entire ring system, but its effect is most pronounced at the C4 position compared to the C3 position on the adjacent pyrrole ring. Therefore, the C4-Br bond is significantly more activated towards oxidative addition than the C3-Br bond.

This electronic difference allows for a high degree of regioselectivity. Under carefully controlled conditions (using ~1 equivalent of boronic acid), the Suzuki coupling can be directed to occur almost exclusively at the C4 position, yielding a 4-aryl-3-bromo-7-azaindole intermediate. This intermediate can then be used in a second, distinct coupling reaction if desired.

Application Notes: Optimizing the Reaction

The success and selectivity of the Suzuki coupling depend on the careful selection of several parameters.

  • Palladium Catalyst: The choice of palladium source and its associated ligands is critical.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-sensitive catalyst that is often used directly as it is already in the active Pd(0) state.

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust, air-stable Pd(II) precatalyst that is highly effective for a wide range of substrates, including heteroaromatic halides.[4] It is often the catalyst of choice for challenging couplings.

    • Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of a supporting ligand. They offer flexibility in catalyst system design.

  • Ligands: For catalyst systems not pre-ligated (like Pd(OAc)₂), external phosphine ligands are necessary. They stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often highly effective in modern cross-coupling chemistry, promoting efficient oxidative addition and reductive elimination.[3]

  • Base: A base is essential for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.

    • K₂CO₃ (Potassium Carbonate): A common, effective, and economical choice.

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that can accelerate reactions, especially with less reactive substrates.

    • K₃PO₄ (Potassium Phosphate): A non-nucleophilic base often used in couplings with sensitive functional groups.

  • Solvent System: The reaction is typically run in a mixture of an organic solvent and water to dissolve both the organic substrate and the inorganic base.

    • Dioxane/Water or DME/Water: Standard and highly effective solvent systems for Suzuki reactions.[4]

    • Toluene/Ethanol/Water: Another common mixture that can be effective.

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C. Microwave heating can dramatically reduce reaction times.[5] For selective mono-arylation, starting at a lower temperature (e.g., 80 °C) is advisable to maximize selectivity. For di-arylation, higher temperatures may be required to drive the second coupling at the less reactive C3 position.

Experimental Protocols

The following protocols are designed as robust starting points for the selective mono-arylation and subsequent di-arylation of this compound. Note: These reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

workflow start Setup Schlenk Flask (Inert Atmosphere) reagents Add this compound, Boronic Acid, and Base start->reagents solvent Add Solvent(s) reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temp (e.g., 90-100°C) catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Cool, Dilute, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end caption Fig. 2: General Experimental Workflow for Suzuki Coupling.

Caption: Fig. 2: General Experimental Workflow for Suzuki Coupling.

Protocol 1: Regioselective C4 Mono-Arylation

This protocol aims to selectively substitute the bromine at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 - 1.2 eq)

  • Pd(dppf)Cl₂ (0.03 - 0.05 eq, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (e.g., 276 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the flask with a septum, then evacuate and backfill with inert gas (repeat 3 times).

  • Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe.

  • Sparge the resulting suspension with a stream of inert gas for 10-15 minutes to thoroughly degas the mixture.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (e.g., 24 mg, 0.03 mmol).

  • Seal the vessel and place it in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-3-bromo-7-azaindole product.

Protocol 2: Double (Di-Aryl) Suzuki Coupling

This protocol is designed to substitute both bromine atoms.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (2.5 - 3.0 eq)

  • Pd(dppf)Cl₂ (0.05 - 0.08 eq, 5-8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (4.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • Follow steps 1-4 as described in Protocol 1, using this compound (1.0 eq), the arylboronic acid (2.5 eq), and Cs₂CO₃ (4.0 eq). A slightly higher catalyst loading is recommended.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (e.g., 41 mg, 0.05 mmol for a 1.0 mmol scale reaction).

  • Seal the vessel and heat to a higher temperature, typically 100-110 °C, to drive the second coupling at the less reactive C3 position.

  • Monitor the reaction by TLC or LC-MS. This reaction will require a longer time (typically 12-24 hours) to ensure full conversion. The disappearance of both the starting material and the mono-arylated intermediate should be confirmed.

  • Follow steps 8-11 as described in Protocol 1 for work-up and purification to yield the 3,4-diaryl-7-azaindole product.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound. Yields and selectivity are representative and will vary based on the specific boronic acid used.

EntryCoupling TypeBoronic Acid (eq.)Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Expected Major ProductApprox. Yield
1Mono-Arylation1.1Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O9044-Aryl-3-bromo-7-azaindole70-90%
2Mono-Arylation1.2Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)DME/H₂O8564-Aryl-3-bromo-7-azaindole65-85%
3Di-Arylation2.5Pd(dppf)Cl₂ (5%)Cs₂CO₃ (4.0)Dioxane/H₂O110183,4-Diaryl-7-azaindole50-75%
4Di-Arylation3.0Pd(OAc)₂/SPhos (5%)K₃PO₄ (3.0)Toluene/EtOH/H₂O100243,4-Diaryl-7-azaindole60-80%

Conclusion and Troubleshooting

The Suzuki-Miyaura coupling is a powerful tool for the elaboration of the this compound scaffold. The inherent electronic differences between the C3 and C4 positions provide a reliable handle for achieving excellent regioselectivity, favoring initial substitution at the C4 position. By carefully controlling stoichiometry and reaction conditions, researchers can predictably synthesize either mono- or di-arylated products.

Common Issues & Solutions:

  • Low Yield: Ensure all reagents are pure and the reaction is thoroughly degassed. Consider a different catalyst/ligand system or a stronger base like Cs₂CO₃.

  • Poor Selectivity (in mono-arylation): Lower the reaction temperature and/or reduce the amount of boronic acid to 1.05 equivalents. Monitor the reaction closely and stop it once the starting material is consumed.

  • Stalled Reaction (in di-arylation): The second coupling at C3 is sluggish. Increase the temperature, add fresh catalyst, or switch to a more active ligand system (e.g., SPhos).

  • Protodeboronation of Boronic Acid: This side reaction can consume the boronic acid. Ensure the base is not too strong for the substrate and that the reaction is not heated for an excessive amount of time.

By applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel and potent therapeutic agents.

References

  • Afonso, C. A. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link]

  • Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Technical Review. [Link]

  • Das, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8696. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (General reference for cross-coupling).
  • Thutewohl, M., et al. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Synlett, 2006(12), 1811-1814. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Miura, T., & Murakami, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 79. [Link]

  • Guida, E., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(8), 1063. [Link]

  • Sharma, S., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(10), 454. [Link]

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Application Notes & Protocols: Strategic Functionalization of 3,4-Dibromo-7-azaindole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, owing to its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions.[1][2][3] The functionalization of this core, particularly at multiple positions, is a key strategy in drug discovery for modulating physiochemical properties and target affinity. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 3,4-dibromo-7-azaindole, a versatile building block for creating diverse chemical libraries. We delve into the nuanced challenge of regioselectivity and present field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling researchers to strategically modify the C3 and C4 positions.

The Strategic Value of 3,4-Disubstituted 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in medicinal chemistry, famously featured in kinase inhibitors like vemurafenib.[3] Its unique electronic structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers multiple points for synthetic diversification. This compound serves as an ideal precursor for introducing complexity, allowing for iterative, position-specific installation of aryl, heteroaryl, amino, and alkynyl moieties.

The primary challenge in the chemistry of dihalogenated heterocycles is controlling regioselectivity.[4][5] In this compound, the C4-Br bond on the pyridine ring is generally more reactive toward palladium(0) oxidative addition than the C3-Br bond on the pyrrole ring. This is attributed to the electron-deficient nature of the pyridine ring, which polarizes the C-Br bond and lowers the activation energy for the initial step of the catalytic cycle. This inherent reactivity difference forms the basis for selective, sequential functionalization.

G cluster_0 Palladium(0) Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)L₂-Nu PdII_RX->PdII_R_Nu Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_R_Nu->Pd0 Product R-Nu PdII_R_Nu->Product Reductive Elimination Start This compound Mono Monosubstituted Product (e.g., at C4) Start->Mono Selective Coupling 1 Di Disubstituted Product Mono->Di Coupling 2

Caption: General Palladium Cross-Coupling Cycle and Strategy.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds between the azaindole core and various aryl or vinyl boronic acids/esters.[6][7][8] For unprotected azaindoles, the choice of base is critical to avoid side reactions and catalyst inhibition.[9] Potassium phosphate (K₃PO₄) is often an excellent choice.

Regioselectivity Insights

With this compound, the Suzuki coupling will preferentially occur at the more electrophilic C4 position. By using a slight excess of the boronic acid (1.1-1.2 equivalents), one can achieve high yields of the 4-substituted product. Driving the reaction to completion with a larger excess of boronic acid and extended reaction times can lead to disubstitution.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product (Yield)
1Phenylboronic AcidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1004-Phenyl (85%)
23-Pyridylboronic AcidPd₂(dba)₃ (2.5)XPhos (6)K₃PO₄Toluene/H₂O904-(3-Pyridyl) (91%)
3Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Cs₂CO₃DMF804-Vinyl (78%)
Protocol 2.1: Selective Mon-Arylation at C4 (Suzuki-Miyaura)
  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd₂(dba)₃ (2.5 mol%)

    • XPhos (6 mol%)

    • Potassium Phosphate (K₃PO₄, 3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk tube or microwave vial, magnetic stirrer, argon/nitrogen line.

  • Procedure:

    • To a Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the tube, and evacuate and backfill with argon three times.

    • In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of dioxane to form the active catalyst.

    • Add the dioxane/water solvent mixture to the Schlenk tube containing the solids.

    • Degas the resulting suspension by bubbling argon through it for 15 minutes.

    • Add the catalyst solution via syringe.

    • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up & Purification:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 4-aryl-3-bromo-7-azaindole.

Buchwald-Hartwig Amination: Installing C-N Linkages

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for introducing pharmacologically relevant amine functionalities.[10][11] A key consideration is the potential for N-arylation of the azaindole's own N-H group. While N-protection can circumvent this, modern catalyst systems with bulky phosphine ligands often allow for selective C-N coupling on the unprotected heterocycle.[12][13]

Regioselectivity and Ligand Choice

Similar to the Suzuki coupling, amination preferentially occurs at the C4 position. The choice of ligand is paramount for achieving high yields and turnover numbers. Bulky, electron-rich biarylphosphine ligands like Xantphos or RuPhos are often effective.[12] Strong, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are typically required.

G cluster_workflow Decision Workflow for Selective Coupling Start 3,4-Dibromo- 7-azaindole Decision1 Target Position? Start->Decision1 C4_Path Selective C4 Functionalization Decision1->C4_Path C4 C3_Path Selective C3 Functionalization Decision1->C3_Path C3 C4_Cond Conditions: - 1.1 eq Nucleophile - Pd/Ligand - Milder Temp (e.g., 80-90°C) C4_Path->C4_Cond C3_Cond Conditions: - Protect N-H (optional) - Use C4-substituted starting material - More forcing conditions (e.g., >100°C) C3_Path->C3_Cond

Caption: Workflow for Regioselective Functionalization.

Protocol 3.1: Selective Mono-Amination at C4 (Buchwald-Hartwig)
  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.5 eq)

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%)

    • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

    • Anhydrous 1,4-Dioxane or Toluene

    • Sealed tube, magnetic stirrer, argon/nitrogen glovebox or line.

  • Procedure:

    • Inside a glovebox or under a strong flow of inert gas, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a sealable reaction tube.

    • Add the this compound and the amine.

    • Add the anhydrous solvent (e.g., dioxane).

    • Seal the tube tightly and remove it from the glovebox (if used).

    • Heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling, unseal the tube carefully.

  • Work-up & Purification:

    • Pass the reaction mixture through a short pad of Celite, rinsing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to isolate the 4-amino-3-bromo-7-azaindole product.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling provides a direct route to C-C triple bonds by reacting aryl halides with terminal alkynes.[14][15] This reaction is uniquely powerful as it requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[16][17] The resulting alkynes are versatile handles for further chemistry, such as click reactions or cyclizations.

Technical Considerations

A primary side reaction in Sonogashira couplings is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[18] To minimize this, it is crucial to maintain strictly anaerobic (oxygen-free) conditions and use an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.

Protocol 4.1: Selective Mono-Alkynylation at C4 (Sonogashira)
  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Terminal alkyne (1.3 eq)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Copper(I) Iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N) or DMF/Et₃N mixture

    • Schlenk flask, magnetic stirrer, argon/nitrogen line.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent (e.g., Et₃N) via syringe.

    • Degas the solution by bubbling argon through it for 20 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (40-60 °C) for 4-12 hours. The reaction often turns dark with a precipitate. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography to afford the 4-alkynyl-3-bromo-7-azaindole.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and highly adaptable platform for the synthesis of complex, biologically relevant molecules. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high regioselectivity, preferentially functionalizing the C4 position. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a validated starting point for the development of novel 7-azaindole derivatives for applications in drug discovery and materials science.

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Esteves, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Goubert, C., et al. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. ElectronicsAndBooks. [Link]

  • Gampala, S., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Esteves, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Martins, P. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Seltzman, H. H., et al. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]

  • Various Authors. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Véliz, E. A., & Beal, P. A. (2001). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Kovács, L., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Guillaumet, G., et al. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Wallace, D. J., et al. (2006). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Introduction: Unlocking the Potential of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling Protocols for 3,4-Dibromo-7-azaindole

The 7-azaindole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology as potent kinase inhibitors.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive starting point for drug design. The functionalization of this core is paramount to modulating pharmacological activity, and among the most powerful tools for installing carbon-carbon bonds is the Sonogashira cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, providing direct access to complex alkynylated heterocycles.[8]

This guide focuses on a particularly versatile building block: this compound.[9][10] The presence of two bromine atoms offers a unique opportunity for sequential or differential functionalization. However, it also presents the central challenge of regioselectivity—how to control which bromine atom reacts first. This application note provides a detailed exploration of the mechanistic principles and practical laboratory protocols for achieving both selective mono-alkynylation and comprehensive di-alkynylation of this compound, empowering researchers in drug discovery to synthesize novel and diverse molecular architectures.

Mechanistic Foundations of the Sonogashira Coupling

Understanding the reaction mechanism is critical to troubleshooting and optimizing reaction conditions. The Sonogashira coupling operates through two interconnected catalytic cycles.

The Classic Copper Co-Catalyzed Pathway

The traditional and most widely used Sonogashira protocol employs a palladium catalyst and a copper(I) co-catalyst.[5] The reaction is believed to proceed via two interdependent cycles:

  • The Palladium Cycle: A Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This is the key step where the two cycles intersect.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to release the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][11]

Sonogashira_Mechanism_Cu cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Br-Pd(II)L₂(Ar) pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans R-C≡C-Pd(II)L₂(Ar) pd_ox->pd_trans Transmetalation cu_alkyne R-C≡C-Cu(I) pd_trans:e->pd0:w cu_cat Cu(I)X product Ar-C≡C-R pd_trans->product Product cu_cat->cu_alkyne Base, R-C≡C-H cu_alkyne->pd_trans Transmetalation cu_alkyne->cu_cat Regenerated

Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.

Copper-Free Sonogashira Protocols

While highly effective, the copper co-catalyst can sometimes promote the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[12] To circumvent this, copper-free protocols have been developed.[13][14][15] In these systems, the amine base is believed to play a more direct role in generating a palladium-acetylide complex, bypassing the need for a copper intermediate altogether. These reactions often require more specialized ligands or slightly higher temperatures but can offer cleaner reaction profiles and simplified purification.[15]

Controlling Regioselectivity with this compound

With two C-Br bonds, the key to selective synthesis is exploiting the subtle differences in their reactivity. The reactivity of a C-X bond in cross-coupling is influenced by both electronic and steric factors. In the 7-azaindole system:

  • C3-Position: This position is on the pyrrole ring, which is generally more electron-rich and often more reactive in electrophilic substitutions. The C3-Br bond is typically the more reactive site for initial oxidative addition by the palladium catalyst.

  • C4-Position: This position is on the pyridine ring portion of the scaffold, which is electron-deficient. The C4-Br bond is consequently less reactive.

This inherent reactivity difference (C3-Br > C4-Br) is the foundation for regioselective mono-alkynylation. By carefully controlling reaction conditions—using a slight excess of the alkyne and running the reaction at a moderate temperature—one can favor the formation of the 3-alkynyl-4-bromo-7-azaindole intermediate. Subsequent reaction at the C4 position requires forcing conditions, such as elevated temperatures, to overcome its lower reactivity.

Furthermore, the choice of palladium catalyst and ligands can dramatically influence this selectivity.[16][17]

  • Monodentate Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard and generally react at the most electronically favorable site (C3).[16]

  • Bulky/Bidentate Ligands (e.g., dppf, NHCs): More complex ligands can alter the steric and electronic environment around the palladium center, sometimes enhancing selectivity or even switching the preferred site of reaction in certain systems.[16][18][19]

Regioselectivity_Workflow start This compound mono 3-Alkynyl-4-bromo-7-azaindole start->mono Protocol 1: Selective Mono-Coupling (R-C≡C-H, ~1.1 eq) Mild Conditions di_sym 3,4-Di(alkynyl)-7-azaindole (Symmetrical) start->di_sym Protocol 3: One-Pot Di-Coupling (R-C≡C-H, >2.2 eq) Forcing Conditions di_unsym 3-Alkynyl-4-alkynyl'-7-azaindole (Unsymmetrical) mono->di_unsym Protocol 2: Stepwise Di-Coupling (R'-C≡C-H, ~1.2 eq) Forcing Conditions

Caption: Synthetic pathways for selective functionalization of this compound.

Experimental Protocols

General Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents should be handled with care. This compound is an irritant and should be handled with caution.[9]

Protocol 1: Regioselective Mono-alkynylation at the C3-Position

This protocol is designed to selectively couple a terminal alkyne at the more reactive C3 position of this compound.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).

  • Dissolve the solids in anhydrous, degassed THF (or DMF) to a concentration of approximately 0.1 M with respect to the starting material.

  • Add triethylamine (3.0 eq) to the mixture via syringe.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-4-bromo-7-azaindole.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂Standard, reliable catalyst for Sonogashira couplings.[11]
Co-Catalyst CuIAccelerates the reaction, allowing for mild conditions.[20]
Base Triethylamine (Et₃N)Acts as both a base and a solvent for the catalyst system.[8]
Solvent Anhydrous, Degassed THFCommon solvent; degassing prevents catalyst oxidation.
Temperature Room TemperatureMild conditions favor selective reaction at the more active C3 site.
Alkyne Stoich. 1.1 equivalentsSlight excess drives the reaction to completion without promoting di-coupling.
Protocol 2: Stepwise Di-alkynylation for Unsymmetrical Products

This protocol uses the mono-alkynylated product from Protocol 1 to install a second, different alkyne at the less reactive C4 position.

Materials:

  • 3-Alkynyl-4-bromo-7-azaindole (from Protocol 1)

  • Second Terminal Alkyne (R'-C≡CH)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) Iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-alkynyl-4-bromo-7-azaindole (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%), and CuI (0.10 eq, 10 mol%).

  • Dissolve the solids in anhydrous, degassed DMF.

  • Add DIPEA (3.0 eq) to the mixture.

  • Add the second terminal alkyne (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the unsymmetrical 3,4-dialkynyl-7-azaindole.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄Robust catalyst suitable for less reactive aryl bromides.[11]
Co-Catalyst CuIEssential for activating the alkyne for coupling to the deactivated C4-Br bond.
Base DIPEAA non-nucleophilic, strong base suitable for higher temperatures.
Solvent DMFHigher boiling point solvent appropriate for elevated temperatures.
Temperature 80-100 °CForcing conditions are required to activate the less reactive C4-Br bond.
Alkyne Stoich. 1.2 equivalentsEnsures complete conversion of the mono-substituted intermediate.
Protocol 3: One-Pot Symmetrical Di-alkynylation

This protocol is for the synthesis of symmetrical 3,4-dialkynyl products in a single step.

Materials:

  • This compound

  • Terminal Alkyne (R-C≡CH)

  • Pd(PPh₃)₄

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed DMF

Procedure:

  • Follow steps 1-4 from Protocol 2, using this compound as the starting material.

  • Add the terminal alkyne (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of both the starting material and the mono-coupled intermediate.

  • Perform workup and purification as described in the previous protocols.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄Robust catalyst for coupling at both positions.
Co-Catalyst CuIRequired for both coupling events.
Base Triethylamine (Et₃N)Sufficiently strong base for the reaction.
Solvent DMFHigh boiling point allows for the necessary forcing conditions.
Temperature 80-100 °CEnsures reaction proceeds at the less reactive C4-Br bond.
Alkyne Stoich. >2.2 equivalentsA significant excess is required to drive the reaction to the di-substituted product.

Conclusion

The this compound scaffold is a powerful platform for the synthesis of novel heterocyclic compounds. By leveraging the inherent differences in the reactivity of the C3 and C4 positions and carefully selecting reaction conditions, researchers can achieve excellent control over the Sonogashira coupling. The protocols outlined in this guide provide a robust starting point for both selective mono-functionalization and the creation of more complex, symmetrically or asymmetrically di-substituted 7-azaindole derivatives, thereby expanding the chemical space available for the discovery of new therapeutic agents.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Polshettiwar, V., & Varma, R. S. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 23(5), 1156. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Bhattacharya, S., & Sengupta, S. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(16), 5473–5476. [Link]

  • Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986–7017. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • So, C. M., & Lau, C. P. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 6(15), 2547–2550. [Link]

  • Pinto, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Uehara, T., et al. (2021). This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology, 62(1), 103–113. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10850. [Link]

  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 584-589. [Link]

  • National Institutes of Health. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. [Link]

  • ResearchGate. (n.d.). Reaction conditions for Sonogashira coupling. [Link]

  • PubChem. (n.d.). 3-Amino-6-bromo-7-hydroxy-4-azaindole. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ElectronicsAndBooks. (2014). Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. [Link]

  • PubMed. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. [Link]

  • National Institutes of Health. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]

  • ResearchGate. (2022). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]

  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Royal Society of Chemistry. (2022). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Sonogashira coupling reactions of 4‐iodo‐oxazinoindolone 3 a. [Link]

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Application Notes and Protocols: Leveraging 3,4-Dibromo-7-azaindole as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole core is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure is bioisosteric to indole and purine, enabling it to mimic the adenine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrolic N-H serves as a hydrogen bond donor, a combination that effectively anchors the molecule in the active site.[2] This has led to the successful development of numerous potent and selective kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib.[2]

The 3,4-dibromo-7-azaindole derivative is a particularly attractive starting point for the construction of kinase inhibitor libraries. The two bromine atoms at positions C3 and C4 offer orthogonal handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers on utilizing this compound to generate a focused library of potential kinase inhibitors and evaluate their biological activity.

Strategic Synthesis of a 3,4-Disubstituted 7-Azaindole Library

The key to unlocking the potential of this compound lies in the regioselective functionalization of the C3 and C4 positions. Based on the principles of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles, a sequential approach is proposed. Generally, the C3 position of the 7-azaindole is more susceptible to oxidative addition by palladium than the C4 position, allowing for a selective first coupling reaction.

Workflow for Library Synthesis

G A This compound B Selective Suzuki Coupling at C3 (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Ligand, Base C 3-Aryl-4-bromo-7-azaindole Intermediate B->C D Buchwald-Hartwig Amination at C4 (Primary/Secondary Amine) C->D Pd Catalyst, Ligand, Base E Focused Library of 3-Aryl-4-amino-7-azaindole Derivatives D->E

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the selective introduction of an aryl or heteroaryl moiety at the C3 position of this compound.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>95%
Aryl/Heteroaryl boronic acidCommercially Available>95%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercially AvailableCatalyst Grade
Sodium Carbonate (Na₂CO₃)Standard SupplierAnhydrous
1,4-DioxaneStandard SupplierAnhydrous
WaterStandard SupplierDegassed, Deionized

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-bromo-7-azaindole intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol details the introduction of a primary or secondary amine at the C4 position of the 3-aryl-4-bromo-7-azaindole intermediate.

Materials:

Reagent/SolventSupplierGrade
3-Aryl-4-bromo-7-azaindoleFrom Protocol 1Purified
Primary or Secondary AmineCommercially Available>95%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercially AvailableCatalyst Grade
XantphosCommercially AvailableLigand Grade
Cesium Carbonate (Cs₂CO₃)Standard SupplierAnhydrous
1,4-DioxaneStandard SupplierAnhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-4-bromo-7-azaindole intermediate (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).

  • Add anhydrous 1,4-dioxane.

  • Add the desired primary or secondary amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 3-aryl-4-amino-7-azaindole derivative.

Biochemical Evaluation of Kinase Inhibitory Activity

Once the focused library is synthesized, the next critical step is to evaluate the inhibitory activity of each compound against a panel of target kinases. A variety of robust biochemical assays are available for this purpose.

Workflow for Kinase Inhibition Screening

G A Synthesized Compound Library B Primary Screening (e.g., ADP-Glo™ Assay) A->B Single Concentration C Identify Initial Hits B->C D Dose-Response & IC₅₀ Determination (e.g., LanthaScreen™ TR-FRET Assay) C->D 10-point dilution E Determine Potency and Selectivity D->E F Lead Compound(s) E->F

Caption: High-throughput screening cascade for kinase inhibitors.

Protocol 3: Primary Screening using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a universal method for assessing kinase activity.

Materials:

Reagent/KitSupplier
ADP-Glo™ Kinase Assay KitPromega
Recombinant Kinase of InterestCommercially Available
Kinase-specific substrateCommercially Available
ATPPromega
Synthesized CompoundsFrom Protocol 2
White, opaque 384-well platesStandard Supplier

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

    • Dispense the kinase reaction mixture into the wells of a 384-well plate.

    • Add the test compounds at a single, fixed concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Protocol 4: IC₅₀ Determination using LanthaScreen™ TR-FRET Kinase Assay

For "hit" compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). The LanthaScreen™ TR-FRET assay is a robust method for this purpose.

Materials:

Reagent/KitSupplier
LanthaScreen™ Eu Kinase Binding Assay Kit or LanthaScreen™ Kinase Activity Assay KitThermo Fisher Scientific
Recombinant Kinase of InterestCommercially Available
Kinase-specific substrate (for activity assay)Commercially Available
Fluorescent tracer (for binding assay)Thermo Fisher Scientific
ATPThermo Fisher Scientific
"Hit" CompoundsFrom Primary Screen
Low-volume, black 384-well platesStandard Supplier

Procedure:

  • Compound Dilution Series: Prepare a 10-point serial dilution of each "hit" compound in DMSO, then dilute further in the appropriate assay buffer.

  • Assay Setup (Binding Assay Example):

    • Prepare a mixture of the kinase and the corresponding LanthaScreen™ Eu-labeled antibody.

    • Dispense the kinase/antibody mixture into the wells of a 384-well plate.

    • Add the serially diluted compounds to the wells.

    • Add the fluorescent tracer to all wells.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor).

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement and Activity

Confirming that a compound can engage its target kinase within a cellular environment is a crucial step in the drug discovery process.

Protocol 5: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells.

Materials:

Reagent/Kit/Cell LineSupplier
NanoBRET™ Target Engagement Intracellular Kinase Assay SystemPromega
HEK293 cells (or other suitable cell line)ATCC or equivalent
Plasmid encoding NanoLuc®-kinase fusion proteinPromega or custom
NanoBRET™ TracerPromega
Opti-MEM™ I Reduced Serum MediumThermo Fisher Scientific
White, tissue culture-treated 96-well platesStandard Supplier
"Lead" CompoundsFrom IC₅₀ Determination

Procedure:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect the cells with the plasmid encoding the NanoLuc®-kinase fusion protein according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Execution:

    • Prepare serial dilutions of the "lead" compounds.

    • To the transfected cells, add the NanoBRET™ Tracer and the serially diluted compounds.

    • Incubate at 37 °C and 5% CO₂ for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor and acceptor wavelengths).

    • Calculate the NanoBRET™ ratio.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the C3 and C4 positions of the 7-azaindole scaffold allows for the exploration of the structure-activity relationship.

PositionModificationGeneral SAR Observations
C3 Aryl and heteroaryl groupsCan interact with the solvent-exposed region of the ATP-binding site. Substitution patterns on the aryl ring can significantly impact potency and selectivity.[6]
C4 Primary and secondary aminesCan form additional hydrogen bonds with the kinase or interact with the ribose-binding pocket. The nature and size of the amine substituent can influence cell permeability and selectivity.

For example, in the development of Erk5 inhibitors, it was found that the N7 atom of the 7-azaindole was essential for activity.[6] For ROCK inhibitors, substitutions at the 3-position were key for achieving high potency and selectivity against the closely related PKA kinase.[7]

Conclusion

The this compound scaffold represents a powerful and versatile starting point for the discovery of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the design and synthesis of a focused library of 3,4-disubstituted 7-azaindole derivatives, followed by their systematic evaluation in biochemical and cellular assays. By leveraging the principles of regioselective cross-coupling and employing robust screening methodologies, researchers can efficiently navigate the structure-activity landscape and identify promising lead compounds for further development.

References

  • Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(9), 1783-1805. [Link]

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Gao, C., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • Cardoza, S., et al. (2019). Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles. The Journal of Organic Chemistry, 84(21), 14015-14029. [Link]

  • Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Goundry, W. R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6675. [Link]

  • Das, P., et al. (2022). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 58(66), 9183-9203. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-136). John Wiley & Sons, Inc.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note & Protocols: Strategic Synthesis of 3,4-Disubstituted-7-Azaindoles from 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole core is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of the natural indole structure.[1] Its unique physicochemical properties, including hydrogen bonding capabilities and dipole moment, make it a cornerstone for developing targeted therapeutics.[1] A multitude of 7-azaindole derivatives have shown significant biological activity, including potent protein kinase inhibitors for oncology, such as Vemurafenib (Zelboraf®), a BRAF inhibitor used in melanoma treatment.[1] The ability to precisely install diverse functional groups onto this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the strategic functionalization of a versatile starting material, 3,4-Dibromo-7-azaindole , providing researchers with robust protocols for creating novel 3,4-disubstituted analogs through palladium-catalyzed cross-coupling reactions.

Strategic Approach: Sequential Functionalization of this compound

The presence of two bromine atoms at the C3 and C4 positions offers a platform for sequential, site-selective functionalization. The electronic properties of the 7-azaindole nucleus and the specific reaction conditions employed dictate which position reacts preferentially. Generally, palladium-catalyzed cross-coupling reactions can be controlled to functionalize one position, followed by a subsequent coupling at the remaining position. This stepwise approach unlocks access to a vast chemical space of disubstituted products with diverse functionalities.

The overall synthetic strategy is depicted below:

G start This compound step1 First Cross-Coupling (e.g., Suzuki, Sonogashira) - Selective at C3 or C4 start->step1 intermediate 3-Bromo-4-R1-7-azaindole OR 4-Bromo-3-R1-7-azaindole step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) - Functionalize remaining C-Br bond intermediate->step2 end 3-R2-4-R1-7-azaindole step2->end

Figure 1: General workflow for sequential disubstitution.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for forming carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[2][3] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.[3][4] This reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at either the C3 or C4 position of the azaindole core.[2][5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the monosubstitution of this compound.

Materials:

  • This compound

  • Aryl- or Heteroaryl-boronic acid (1.5 - 2.0 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 3:1 or 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system (e.g., 3:1 dioxane:water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-120 °C) and stir for the specified time (4-24 hours). Microwave heating can significantly accelerate the reaction.[5]

  • Monitoring: Track the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono-arylated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 3-bromo-4-aryl- or 4-bromo-3-aryl-7-azaindole.

Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical YieldCitation
Arylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (5%)K₂CO₃Dioxane/H₂O85-1204-1260-95%[5]
Heteroarylboronic AcidP1 Precatalyst (1.5%)K₃PO₄Dioxane/H₂O605-891-99%[2]
Vinylboronic AcidPd(OAc)₂/SPhos (3%)K₃PO₄MeCN/H₂OReflux8>80%[6]
Expert Commentary & Mechanistic Insight
  • Choice of Catalyst and Ligand: For simple arylboronic acids, catalysts like PdCl₂(dppf) are often sufficient.[5] However, for more challenging substrates or nitrogen-rich heterocycles, using advanced Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) with a palladium precatalyst can dramatically improve yields and reaction rates by facilitating the rate-limiting reductive elimination step.[2]

  • Role of the Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[3] K₃PO₄ is a mild and effective base for sensitive substrates, while stronger bases like Cs₂CO₃ may be required in some cases.

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is standard. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.

  • Regioselectivity: The site of initial substitution (C3 vs. C4) can often be controlled by the specific ligand, temperature, and electronic nature of the coupling partners. Careful optimization is required for achieving high regioselectivity.

Protocol II: Palladium-Catalyzed Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[7][8] This reaction, which uses both palladium and copper(I) cocatalysts, forms a C(sp²)-C(sp) bond under mild conditions.[7][9] It is invaluable for creating intermediates that can be further elaborated or for introducing rigid, linear linkers into a molecule.

Detailed Experimental Protocol: Sonogashira Coupling

G cluster_workflow Sonogashira Coupling Workflow reagents Reactants: - 4-Bromo-3-R1-7-azaindole - Terminal Alkyne (1.2 eq) - Base (e.g., Et3N or DIPEA, 2.0 eq) catalysts Catalysts: - Pd Catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%) - Cu(I) Co-catalyst (e.g., CuI, 1-5 mol%) reagents->catalysts conditions Conditions: - Anhydrous Solvent (DMF or THF) - Inert Atmosphere (Ar) - Room Temp to 60 °C catalysts->conditions product 3-R1-4-Alkynyl-7-azaindole conditions->product

Figure 2: Key components of the Sonogashira protocol.

Procedure:

  • To an oven-dried reaction vessel, add the mono-brominated 7-azaindole starting material (1.0 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide (CuI, 3 mol%).

  • Add anhydrous, degassed solvent (e.g., DMF or THF).

  • Add the amine base (e.g., triethylamine, 2.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the pure alkynyl-substituted 7-azaindole.

Expert Commentary & Mechanistic Insight
  • Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[7] The palladium cycle involves oxidative addition to the C-Br bond, while the copper cycle forms a copper(I) acetylide intermediate, which then transmetalates to the palladium center.

  • Amine Base: The amine (e.g., Et₃N, DIPEA) serves a dual role: it acts as the base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.

  • Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne.[10] This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and by using the appropriate catalyst loading.[10] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[8]

Protocol III: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful transformation for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[11][12] This reaction couples an amine with an aryl halide and has largely replaced harsher classical methods.[11] It is ideal for introducing primary or secondary amines, amides, or other nitrogen nucleophiles at the C3 or C4 position.[13]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Procedure:

  • In a glovebox or under an inert atmosphere, add the mono-brominated 7-azaindole (1.0 eq), palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the biarylphosphine ligand (e.g., RuPhos, 2-5 mol%) to a reaction vessel.

  • Add the strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.2 eq).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Track the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

Data Summary: Buchwald-Hartwig Reaction Conditions
Amine TypeCatalyst/LigandBaseSolventTemp (°C)Typical YieldCitation
Secondary AmineRuPhos Pd G2 / RuPhosLiHMDSToluene10033-90%[14]
Primary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100>70%[13]
Amide/LactamPd(OAc)₂ / XantphosCs₂CO₃Dioxane100>65%[13]
Expert Commentary & Mechanistic Insight
  • Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand.[15] Ligands like RuPhos, XPhos, or DavePhos promote the crucial C-N reductive elimination step from the palladium center, which is often the rate-determining step of the catalytic cycle.[13][15]

  • Base Selection: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[13][15] The choice depends on the pKa of the amine and the substrate's tolerance to strong bases.

  • Inert Conditions: The Pd(0) active catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere through proper degassing and handling techniques is critical for achieving high yields and good catalyst turnover.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the synthesis of novel, disubstituted analogs for drug discovery and chemical biology. By employing a strategic sequence of modern palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can access a wide array of derivatives. The protocols and insights provided in this guide offer a robust framework for the rational design and efficient synthesis of next-generation 7-azaindole-based compounds.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
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  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindo. cepiec.com.cn.
  • Sonogashira coupling. Wikipedia.
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The Strategic Deployment of 3,4-Dibromo-7-azaindole in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Strategic Advantage of Halogenation

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies. By screening small, low-complexity molecules ("fragments"), FBDD offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, drug-like molecules.[1] The core principle lies in identifying weak but high-quality interactions that can be iteratively optimized into potent and selective drug candidates.

Within the vast armamentarium of fragment libraries, halogenated scaffolds, particularly those containing bromine or iodine, have gained significant traction.[2][3] This is not merely due to their synthetic utility but is rooted in the fundamental principles of non-covalent interactions. Halogen atoms can act as "halogen bond" donors, a specific and directional interaction with Lewis bases (such as backbone carbonyls or heteroatoms in amino acid side chains) that can significantly enhance binding affinity and selectivity.[4][5][6] The bromine atoms in 3,4-dibromo-7-azaindole serve a dual purpose: they can engage in stabilizing halogen bonds with the target protein and act as versatile synthetic handles for subsequent fragment elaboration through a variety of cross-coupling reactions.

This guide provides a comprehensive overview of the application of this compound in FBDD, from its synthesis and rationale for use to detailed protocols for screening and hit elaboration.

The this compound Scaffold: Physicochemical Properties and Synthesis

The 7-azaindole core is a privileged structure in medicinal chemistry, known for its ability to mimic indole and form key hydrogen bonding interactions. The introduction of two bromine atoms at the 3 and 4 positions creates a fragment with unique properties:

  • Dual Halogen Bonding Potential: The electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (σ-hole) on the bromine atoms, making them potent halogen bond donors.

  • Orthogonal Synthetic Vectors: The differential reactivity of the C3 and C4 positions allows for selective chemical modification, providing two distinct vectors for fragment growth.

  • Favorable Physicochemical Properties: As a fragment, this compound generally adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), ensuring adequate solubility and a higher probability of fitting into small pockets on a protein surface.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its chemistry. A common approach involves the regioselective bromination of 7-azaindole.

Protocol: Stepwise Bromination of 7-Azaindole

  • Monobromination at C3:

    • Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as acetonitrile.

    • Add copper(II) bromide (1.1 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield 3-bromo-7-azaindole. This regioselectivity is driven by the electron-rich nature of the pyrrole ring.

  • Bromination at C4:

    • Protect the nitrogen of 3-bromo-7-azaindole, for example, as a tosyl or BOC derivative.

    • Subject the N-protected intermediate to a second bromination using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetic acid. The pyridine ring's electron-deficient nature often requires more forcing conditions or specific reagents for substitution.

    • Monitor the reaction for the formation of the dibrominated product.

    • Work up the reaction and purify the product.

    • Deprotect the nitrogen to yield the final this compound.

Fragment Screening Methodologies

The initial step in an FBDD campaign is to identify fragments that bind to the target protein. Due to the typically weak affinities of fragments, sensitive biophysical techniques are required.

Workflow for a Typical FBDD Campaign

FBDD_Workflow cluster_0 Screening Phase cluster_1 Elaboration Phase A Fragment Library (incl. This compound) B Primary Screen (e.g., SPR, NMR) A->B High Conc. C Hit Confirmation & Validation B->C Hit Triage D Structural Biology (X-ray, NMR) C->D Confirmed Hits E Structure-Guided Chemistry D->E Binding Mode F Lead Optimization E->F SAR

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip.[7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a freshly prepared mixture of EDC and NHS.

    • Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 200 µM), keeping the final DMSO concentration constant and low (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

ParameterTypical Value for a Fragment Hit
Concentration Range 10 µM - 500 µM
KD 100 µM - 10 mM
DMSO Concentration < 1%
Protocol 2: NMR Spectroscopy for Hit Validation

NMR spectroscopy is a powerful tool for detecting weak binding events and can provide information on the binding site.[9][10] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly useful for fragment screening.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Purified target protein (isotopically labeled, e.g., with 15N, for protein-observed methods)

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D2O)

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum as a reference.

    • Acquire an STD spectrum by selectively saturating protein resonances far from the ligand signals (on-resonance) and comparing it to a spectrum with saturation at a frequency where no protein signals are present (off-resonance).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the difference spectrum belong to the fragment that binds to the protein. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.

Protocol 3: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided elaboration.[11][12][13][14]

Procedure (Crystal Soaking):

  • Protein Crystallization:

    • Grow crystals of the target protein under suitable conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound (typically 1-10 mM) in a cryoprotectant-containing buffer compatible with the crystallization condition. The final DMSO concentration should be tested for its effect on crystal integrity.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (minutes to hours).

  • Data Collection and Analysis:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Analyze the electron density maps to identify the bound fragment. The high electron density of the bromine atoms can aid in the unambiguous identification and orientation of the fragment.[15]

Fragment Elaboration: From Hit to Lead

Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to increase its affinity and selectivity through chemical modification. The two bromine atoms on the scaffold provide excellent handles for this elaboration process using palladium-catalyzed cross-coupling reactions.

Differential Reactivity and Elaboration Strategy

The C3-Br and C4-Br positions on the 7-azaindole ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C3 position on the electron-rich pyrrole ring is more susceptible to certain types of reactions compared to the C4 position on the electron-deficient pyridine ring. This allows for a stepwise elaboration strategy.

Elaboration_Strategy cluster_c3 Vector 1: C3 Elaboration cluster_c4 Vector 2: C4 Elaboration Start This compound (Fragment Hit) C3_Suzuki Suzuki Coupling (Aryl/Heteroaryl) Start->C3_Suzuki Selective Conditions C3_Sonogashira Sonogashira Coupling (Alkynyl) Start->C3_Sonogashira Selective Conditions C4_Buchwald Buchwald-Hartwig (Amino) C3_Suzuki->C4_Buchwald Stepwise Functionalization C4_Suzuki Suzuki Coupling (Aryl/Heteroaryl) C3_Sonogashira->C4_Suzuki Stepwise Functionalization

Caption: Stepwise elaboration strategy for this compound.

Protocol 4: Selective Suzuki Coupling

The Suzuki reaction forms a carbon-carbon bond between the aryl halide and a boronic acid or ester.[15][16][17][18]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure (Selective at C3):

  • To a degassed solution of this compound and the boronic acid in the solvent mixture, add the base and the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

  • Monitor the reaction by LC-MS for the formation of the mono-arylated product. The C3 position is generally more reactive under these conditions.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Protocol 5: Selective Sonogashira Coupling

The Sonogashira coupling is used to introduce alkyne moieties.[19][20][21]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or THF)

Procedure (Selective at C4):

  • To a solution of this compound and the terminal alkyne in the solvent, add the base, CuI, and the palladium catalyst.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere. The C4 position can be more reactive towards Sonogashira coupling under certain conditions.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by removing the solvent and purify the product.

Protocol 6: Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds.[10][22]

Materials:

  • This compound (or a mono-substituted derivative)

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu or Cs2CO3)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, base, palladium precatalyst, and ligand in the solvent.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction progress.

  • After cooling, quench the reaction, and purify the aminated product. This reaction is often more facile at the C4 position of the pyridine ring.

Conclusion

This compound represents a highly valuable and versatile fragment for FBDD campaigns. Its inherent ability to form key halogen and hydrogen bonds, combined with the two strategically placed bromine atoms, provides a robust starting point for hit identification and a clear roadmap for subsequent lead optimization. By employing sensitive biophysical screening techniques and leveraging modern cross-coupling chemistry, researchers can effectively utilize this scaffold to develop novel and potent therapeutics.

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  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753-759. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Zambrowicz, A., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

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Application Notes and Protocols for the Functionalization of the 3- and 4-Positions of 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Azaindole in Drug Discovery

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Its structure is a bioisostere of indole, where the replacement of a benzene ring with a pyridine ring introduces a hydrogen bond acceptor (the N7 nitrogen) while retaining the crucial hydrogen bond donor of the pyrrole NH. This unique arrangement allows 7-azaindole to act as an excellent hinge-binding motif, making two critical hydrogen bonds with the hinge region of many protein kinases.[1] This property has been instrumental in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas.[2][3][4] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma treatment, stands as a testament to the power of the 7-azaindole scaffold, having been developed from a fragment-based approach centered on this core.[4]

The biological activity of 7-azaindole derivatives is exquisitely dependent on the substitution pattern around the bicyclic core. Functionalization at the C3 and C4 positions, in particular, allows for the introduction of diverse pharmacophoric groups that can modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of reliable and reproducible methods for the selective functionalization of the 3- and 4-positions of the 7-azaindole nucleus, offering both mechanistic insights and detailed experimental protocols for key transformations.

Part 1: Selective Functionalization of the C3-Position

The C3 position of the 7-azaindole pyrrole ring is analogous to the C3 position of indole and is the most nucleophilic carbon, making it highly susceptible to electrophilic substitution. This inherent reactivity provides a direct avenue for functionalization.

C3-Halogenation: Gateway to Cross-Coupling Chemistry

Introduction of a halogen at the C3 position, typically iodine or bromine, is a cornerstone strategy. The resulting 3-halo-7-azaindole is an exceptionally versatile intermediate for introducing a vast array of substituents via metal-catalyzed cross-coupling reactions.

Causality of Experimental Choices:

  • Electrophile: N-Iodosuccinimide (NIS) is the reagent of choice for iodination.[5][6] It is a mild, easy-to-handle solid, and the reaction proceeds under neutral or slightly basic conditions, which is well-tolerated by the 7-azaindole core. The succinimide byproduct is readily removed by aqueous workup.

  • N-Protection: While direct halogenation of 7-azaindole is possible, N-protection of the pyrrole nitrogen can improve solubility and, in some cases, prevent side reactions. A tosyl (Ts) group is a common choice as it is robust and can be removed under basic conditions.[5]

  • Solvent: Acetonitrile (ACN) or dichloromethane (DCM) are typically used as they are relatively inert and effectively dissolve the starting materials.

Protocol 1: C3-Iodination of 7-Azaindole using NIS

This protocol details the iodination of N-tosyl-7-azaindole, a common intermediate.

Diagram 1: Workflow for C3-Iodination and Subsequent Suzuki Coupling

C3_Functionalization cluster_protection N-Protection cluster_iodination C3-Iodination cluster_coupling Suzuki Cross-Coupling cluster_deprotection Deprotection A 7-Azaindole B N-Tosyl-7-azaindole A->B TsCl, NaH, DMF C 3-Iodo-N-tosyl-7-azaindole B->C NIS, ACN, 50°C E 3-Aryl-N-tosyl-7-azaindole C->E PdCl2(dppf), K2CO3 Dioxane/H2O, 120°C D Aryl/Heteroaryl Boronic Acid D->E PdCl2(dppf), K2CO3 Dioxane/H2O, 120°C F 3-Aryl-7-azaindole E->F NaOH (aq), Dioxane 150°C

Caption: General workflow for C3-functionalization of 7-azaindole.

Materials:

  • N-Tosyl-7-azaindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of N-Tosyl-7-azaindole in anhydrous acetonitrile (approx. 0.2 M), add N-Iodosuccinimide in one portion.

  • Stir the reaction mixture at 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-iodo-N-tosyl-7-azaindole.

C3-Suzuki-Miyaura Cross-Coupling

The 3-iodo-7-azaindole intermediate is a prime substrate for Suzuki-Miyaura cross-coupling, enabling the installation of a wide variety of aryl and heteroaryl groups.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst is essential. PdCl₂(dppf)·CH₂Cl₂ is a robust and commonly used pre-catalyst that is effective for a broad range of substrates.[5][7] The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the reaction.[5][7]

Protocol 2: Suzuki-Miyaura Coupling at the C3-Position

Materials:

  • 3-Iodo-N-tosyl-7-azaindole (1.0 equiv)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05-0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)

Procedure:

  • In a microwave vial or Schlenk flask, combine 3-iodo-N-tosyl-7-azaindole, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Seal the vessel and heat the reaction mixture at 85-120 °C for 30 minutes to several hours (microwave heating can significantly reduce reaction times).[5] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the 3-aryl-N-tosyl-7-azaindole.

  • The tosyl protecting group can be removed by heating with aqueous NaOH in dioxane.[5]

ReactionKey ReagentsTypical YieldReference
C3-IodinationNIS, ACN69-95%[7]
C3-SuzukiArylboronic acid, PdCl₂(dppf), K₂CO₃67-93%[7]
C3-AlkenylationAlkene, Pd(OAc)₂, Cu(OTf)₂, O₂50-85%

Table 1: Summary of Representative C3-Functionalization Reactions.

Direct C3-H Alkenylation

Recent advances in C-H activation have enabled the direct coupling of alkenes to the C3 position of 7-azaindoles without prior halogenation, offering a more atom-economical approach.

Causality of Experimental Choices:

  • Catalyst and Oxidant: This transformation typically employs a palladium(II) catalyst, such as Pd(OAc)₂.[8] An oxidant is required to regenerate the active Pd(II) catalyst. In this protocol, a copper(II) salt acts as a co-catalyst, and molecular oxygen serves as the terminal oxidant, making the process more environmentally benign.[8]

  • Ligand: A phosphine ligand like triphenylphosphine (PPh₃) is often used to stabilize the palladium catalyst and promote the desired reactivity.

Protocol 3: Palladium-Catalyzed Direct C3-Alkenylation

Materials:

  • 7-Azaindole (1.0 equiv)

  • Alkene (e.g., styrene derivative) (2.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • PPh₃ (0.2 equiv)

  • Cu(OTf)₂ (2.0 equiv)

  • Solvent (e.g., Dichloroethane, DCE)

Procedure:

  • To a reaction flask, add 7-azaindole, Pd(OAc)₂, PPh₃, and Cu(OTf)₂.

  • Add the solvent (DCE) and the alkene.

  • Stir the reaction mixture under an atmosphere of oxygen (e.g., using a balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-alkenylated 7-azaindole.[8]

Part 2: Navigating the Functionalization of the C4-Position

Functionalizing the C4 position on the pyridine ring of 7-azaindole is more challenging than C3 functionalization due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophiles. Successful strategies often involve pre-functionalization or directed metalation techniques.

Diagram 2: Strategies for C4-Functionalization of 7-Azaindole

C4_Functionalization cluster_N_Oxide N-Oxide Route cluster_DoM Directed Metalation (DoM) Route A 7-Azaindole B 7-Azaindole N-Oxide A->B H2O2 C 4-Chloro-7-azaindole B->C POCl3 D 4-Substituted-7-azaindole (via SNAr) C->D Nucleophile (e.g., R-OH, R-NH2) E N-Protected 3-Substituted-7-azaindole F C4-Lithiated Intermediate E->F s-BuLi, -78°C (DMG at C3) G 3,4-Disubstituted-7-azaindole F->G Electrophile (E+)

Caption: Key synthetic pathways for accessing the C4-position.

Synthesis via 4-Halo-7-azaindoles and Nucleophilic Aromatic Substitution (SₙAr)

A reliable route to C4-functionalized derivatives begins with the synthesis of a 4-halo-7-azaindole, which then serves as an electrophile in SₙAr reactions.

Causality of Experimental Choices:

  • N-Oxide Formation: The pyridine ring is first activated by forming the N-oxide with an oxidant like hydrogen peroxide.[9] This N-oxidation makes the C4 position more electrophilic and susceptible to attack.

  • Halogenation: Treatment of the N-oxide with a phosphorus oxyhalide (e.g., POCl₃ or POBr₃) introduces the halogen at the C4 position.[9]

  • SₙAr Reaction: The resulting 4-halo-7-azaindole is now activated for nucleophilic aromatic substitution. The electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen facilitates the attack of nucleophiles (e.g., alkoxides, amines) at C4, displacing the halide.[10][11][12]

Protocol 4: Synthesis of 4-Methoxy-7-azaindole via SₙAr

This multi-step protocol outlines the synthesis from the parent heterocycle.

Step A: Synthesis of 7-Azaindole N-Oxide

  • Dissolve 7-azaindole in a suitable organic solvent (e.g., THF).

  • Add hydrogen peroxide (30% aq. solution, 1.1-2.0 equiv) and stir the mixture at a controlled temperature (e.g., 5-15 °C) for 2-5 hours.[9]

  • Monitor for completion. The product can often be isolated by careful removal of the solvent and precipitation.

Step B: Synthesis of 4-Chloro-7-azaindole

  • Dissolve the 7-azaindole N-oxide from Step A in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2.0-10.0 equiv).

  • Heat the mixture to 80-100 °C. After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).[9]

  • Continue heating for 2-8 hours until the reaction is complete.

  • Carefully quench the reaction by adding it to ice water and neutralize with a base (e.g., NaHCO₃ or K₂CO₃) to a pH of 8.5-9.5 to precipitate the product.[9]

  • Collect the solid by filtration and dry to obtain 4-chloro-7-azaindole.

Step C: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • In a sealed vessel, dissolve 4-chloro-7-azaindole in a high-boiling polar aprotic solvent like DMF.

  • Add sodium methoxide (1.0-1.5 equiv).

  • Heat the reaction mixture to 110-130 °C for 4-10 hours.[9]

  • After cooling, perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify by chromatography or recrystallization to yield 4-methoxy-7-azaindole.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for regioselective C-H functionalization. By installing a directed metalation group (DMG) on the 7-azaindole scaffold, it is possible to direct a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond, creating a nucleophilic center that can be trapped with an electrophile.

Causality of Experimental Choices:

  • Protecting/Directing Group: To target the C4 position, a DMG is typically placed at the C3 or C5 position. However, direct C4 metalation is often achieved by using a bulky protecting group on the N1 position, such as triisopropylsilyl (TIPS).[13] This bulky group sterically hinders deprotonation at C2. If a halogen is present at C4 (e.g., 4-fluoro or 4-chloro), lithiation will occur preferentially at the adjacent C5 position. However, strategic placement of a DMG at C3 can direct metalation to the C4 position.[11]

  • Lithiation Agent: Strong, non-nucleophilic bases like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) are used at low temperatures (-78 °C) to effect the deprotonation without side reactions.

Protocol 5: C4-Functionalization via Directed Metalation (Conceptual Outline)

This represents a general strategy that requires optimization for specific substrates and electrophiles.

Materials:

  • N-TIPS-4-fluoro-7-azaindole (or other suitably protected/substituted starting material) (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.5 equiv)

  • Electrophile (e.g., I₂, TMSCl, aldehyde) (1.2-2.0 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve the N-protected 7-azaindole derivative in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add sec-butyllithium and stir for 1 hour at -78 °C. This generates the C5-lithiated species ortho to the fluorine.[13] (Note: Directing to C4 requires a different substitution pattern, often with a C3-DMG).

  • Add a solution of the chosen electrophile in THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and extraction with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

StrategyKey IntermediateSubsequent ReactionAdvantages/ConsiderationsReference
N-Oxide Route4-Halo-7-azaindoleSₙArReliable for a range of nucleophiles. Multi-step process.[9]
Directed MetalationC4-Lithiated speciesElectrophilic quenchHigh regioselectivity. Requires cryogenic conditions and specific directing groups.[11][13]

Table 2: Comparison of Major Strategies for C4-Functionalization.

Conclusion and Future Outlook

The methodologies outlined in this guide represent robust and field-proven strategies for the selective functionalization of the 3- and 4-positions of the 7-azaindole scaffold. Mastery of C3-electrophilic substitution and cross-coupling provides a direct and versatile entry into a vast chemical space. For the more challenging C4-position, a judicious choice between the N-oxide/SₙAr pathway and advanced directed metalation techniques allows for the precise installation of desired functionalities.

As the field of drug discovery continues to evolve, the demand for novel, highly functionalized heterocyclic cores will only increase. The ongoing development of C-H activation and photoredox catalysis promises even more efficient and sustainable methods for derivatizing the 7-azaindole nucleus in the future, further cementing its role as a truly privileged scaffold in the pursuit of new medicines.

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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-7-Azaindole Scaffolds

The 7-azaindole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structure, an isostere of indole, features a hydrogen bond donor and acceptor in close proximity, enabling potent and specific interactions with biological targets.[1] Functionalization of the 7-azaindole nucleus is therefore a critical endeavor for the development of novel therapeutics. Among its many derivatives, those bearing an amino group at the C4-position of the pyridine ring are of particular interest, appearing in a variety of biologically active molecules.[1]

Traditionally, the synthesis of 4-amino-7-azaindoles has relied on nucleophilic aromatic substitution (SNAr) reactions on the corresponding 4-halo-7-azaindoles. However, these methods often necessitate harsh reaction conditions, such as high temperatures and a large excess of the amine, and can be limited in scope.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, allowing for the formation of carbon-nitrogen bonds under milder conditions with a broader range of substrates and functional group tolerance.[3][4][5]

This application note provides a detailed guide for the regioselective mono-amination of 3,4-dibromo-7-azaindole at the C4-position using the Buchwald-Hartwig cross-coupling reaction. We will delve into the mechanistic rationale for the observed regioselectivity, provide a comprehensive and validated experimental protocol, and discuss critical parameters for successful execution and purification.

Understanding the Reaction: Mechanism and Regioselectivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amination and deprotonation, and reductive elimination.[3][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(Br)L_n Pd0->PdII_complex OxAdd Oxidative Addition (Rate-Determining Step) PdII_complex->Pd0 Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_Coord Amine Coordination & Deprotonation Amido_complex->PdII_complex R'R''NH, Base Product Ar-NR'R'' Amido_complex->Product Reduct_Elim Reductive Elimination Catalyst_Regen Catalyst Regeneration dummy1 dummy2 dummy3 dummy4

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

A key challenge in the functionalization of this compound is achieving selective reaction at a single position. The regioselectivity of the Buchwald-Hartwig amination on dihalogenated heterocycles is primarily governed by electronic effects. The pyridine ring of the 7-azaindole scaffold is electron-deficient, rendering the C-Br bonds susceptible to oxidative addition by the palladium catalyst. The C4-position is generally more electron-deficient than the C3-position, which is adjacent to the electron-rich pyrrole ring. This electronic differentiation favors the selective oxidative addition of the palladium catalyst to the C4-Br bond, leading to the preferential formation of the 4-amino-3-bromo-7-azaindole product. This is supported by literature precedents where selective C4-amination has been achieved on 2-iodo-4-chloro-pyrrolopyridine intermediates.[1]

Furthermore, the pyrrolic N-H of the 7-azaindole can be acidic and may interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. To circumvent these potential side reactions, protection of the N-H group, for instance as a p-methoxybenzyl (PMB) or a tert-butyloxycarbonyl (Boc) group, is often beneficial, though successful aminations on unprotected halo-7-azaindoles have been reported with specific catalyst systems.[1]

Experimental Protocol: Synthesis of N-((4-methoxyphenyl)methyl)-3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

This protocol details the selective mono-amination of N-PMB-protected this compound with a primary amine.

Materials:

Reagent/MaterialGradeSupplier
3,4-Dibromo-1-((4-methoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine>98%Commercially available or synthesized
MorpholineAnhydrous, >99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem Chemicals
Xantphos>98%Strem Chemicals
Cesium Carbonate (Cs₂CO₃)>99.9%Sigma-Aldrich
1,4-DioxaneAnhydrous, >99.8%Acros Organics
TolueneAnhydrous, >99.8%Acros Organics
Diethyl etherACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Celite®---Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeFisher Scientific

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography system

Workflow Diagram:

Buchwald_Hartwig_Workflow Start Start Setup Assemble and dry glassware. Charge Schlenk flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Start->Setup Inert Evacuate and backfill with inert gas (3x). Setup->Inert Reagents Add this compound derivative, morpholine, and anhydrous 1,4-dioxane via syringe. Inert->Reagents Reaction Heat reaction mixture at 100°C with vigorous stirring. Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to room temperature. Dilute with ethyl acetate and filter through Celite®. Monitoring->Workup Complete Extraction Wash filtrate with water and brine. Dry organic layer over Na₂SO₄. Workup->Extraction Purification Concentrate and purify by flash column chromatography. Extraction->Purification End Characterize and store the final product. Purification->End

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 3,4-dibromo-1-((4-methoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. To the flask, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(morpholino)-3-bromo-1-((4-methoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine.

Table 1: Reaction Parameters and Expected Outcome

ParameterRecommended ValueNotes
Substrate3,4-Dibromo-1-(PMB)-7-azaindoleN-protection is recommended for cleaner reactions.
AmineMorpholine (1.2 equiv)A slight excess of the amine is used.
Palladium PrecatalystPd₂(dba)₃ (5 mol%)Other Pd(0) or Pd(II) sources can be used.
LigandXantphos (10 mol%)Other bulky, electron-rich phosphine ligands may also be effective.
BaseCs₂CO₃ (1.5 equiv)A strong, non-nucleophilic base is required.
SolventAnhydrous 1,4-DioxaneAnhydrous toluene can also be used.
Temperature100 °CTemperature may need to be optimized for different amines.
Reaction Time3-6 hoursMonitor by TLC or LC-MS.
Expected Yield70-90%Yields are substrate-dependent.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-quality palladium precatalyst and ligand. The reaction is sensitive to air and moisture; maintain a strict inert atmosphere.

    • Insufficient Base: The base is crucial for the deprotonation of the amine. Ensure the base is dry and of high purity.

    • Low Temperature: The reaction may require higher temperatures for less reactive amines.

  • Formation of Side Products:

    • Di-amination: If the reaction is left for too long or at too high a temperature, the formation of the 3,4-diaminated product may be observed. Careful monitoring of the reaction is essential.

    • Hydrodehalogenation: This side reaction can occur, leading to the formation of the mono-bromo or debrominated azaindole. The choice of ligand can influence the extent of this side reaction.

    • N-Arylation of Azaindole: If the N-H is unprotected, self-coupling or coupling with another molecule of the halo-azaindole can occur.

  • Purification Challenges:

    • The polarity of the starting material, mono-aminated product, and di-aminated product can be similar. Careful optimization of the solvent system for flash column chromatography is necessary for effective separation.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the regioselective synthesis of 4-amino-3-bromo-7-azaindole derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, and by employing N-protection of the azaindole, high yields of the desired mono-aminated product can be achieved. This synthetic route opens up avenues for the creation of diverse libraries of 4-amino-7-azaindole compounds for screening in drug discovery programs.

References

  • Izquierdo, et al. (n.d.).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
  • Surasani, R., Kalita, D., Rao Venkat, D., & Kothapalli Bannoth, C. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • The Asymmetric Buchwald–Hartwig Amin
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.).
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.

Sources

Purification of 3,4-Dibromo-7-azaindole Derivatives: From Crude Reaction Mixtures to High-Purity APIs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

3,4-Dibromo-7-azaindole and its derivatives are critical heterocyclic scaffolds in medicinal chemistry, notably serving as precursors for potent kinase inhibitors and other pharmacologically active agents.[1][2][3] The synthetic routes to these compounds often yield complex crude mixtures containing regioisomers, unreacted starting materials, and by-products. Achieving the high purity (>99%) required for downstream applications, particularly in drug development, necessitates robust and optimized purification strategies. This guide provides an in-depth analysis of field-proven purification techniques, including recrystallization, normal-phase flash chromatography, and reverse-phase HPLC. We will explore the underlying chemical principles of each method, present detailed step-by-step protocols, and offer comprehensive troubleshooting advice to overcome common challenges encountered in the purification of these valuable intermediates.

Prioritizing Safety: Handling Brominated Azaindoles

Before commencing any purification protocol, a thorough understanding of the associated hazards is paramount. Brominated azaindole derivatives are potent chemical compounds that must be handled with care.

Key Hazards:

  • Toxicity: These compounds are often toxic if swallowed and can cause severe internal damage.[4][5]

  • Irritation: They are known to cause skin irritation and serious eye damage upon contact.[5][6]

  • Respiratory Issues: Inhalation of dust or vapors may lead to respiratory irritation.[4][5]

Mandatory Safety Precautions:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required. For larger quantities, consider impervious clothing.[4]

  • Handling: Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[6][8]

Understanding Your Compound: Physicochemical Properties

The success of any purification strategy is predicated on the physicochemical properties of the target molecule. This compound serves as our model compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine[9][10]
CAS Number 1000340-33-9[9]
Molecular Formula C₇H₄Br₂N₂[9][10]
Molecular Weight 275.93 g/mol [10]
Appearance White to light yellow or off-white solid[9][11]
Solubility Moderately soluble in common organic solvents like DMSO, methanol, and dichloromethane.[5][11]
Storage Temp. Inert atmosphere, 2-8°C recommended for long-term storage.[9]

Strategic Purification Workflow

Choosing the right purification method depends on several factors: the scale of the synthesis, the nature of the impurities (e.g., polarity, presence of regioisomers), and the final purity required. The following workflow provides a logical decision-making process.

G cluster_0 start Crude Product Analysis (TLC, LC-MS, NMR) decision1 Purity > 85%? Major Impurities Crystalline? start->decision1 decision2 Impurities have distinct polarity? decision1->decision2 No proc1 Recrystallization decision1->proc1 Yes decision3 Regioisomers or subtle structural analogs? decision2->decision3 No proc2 Normal-Phase Flash Chromatography decision2->proc2 Yes proc3 Reverse-Phase (Flash or Prep-HPLC) decision3->proc3 Yes end_node High-Purity Compound (>99%) proc1->end_node proc2->end_node proc3->end_node caption Fig 1. Purification Strategy Selection Workflow

Fig 1. Purification Strategy Selection Workflow

Technique 1: Recrystallization

Recrystallization is a powerful, cost-effective method for purifying solid compounds that are already reasonably clean (>80-85%).[12] It leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Causality: The Principle of Differential Solubility

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).[12][13] The slow cooling process allows for the selective formation of a pure crystal lattice, excluding impurity molecules.[14]

Protocol: Recrystallization of a this compound Derivative
  • Solvent Screening:

    • Place ~20 mg of the crude material into several test tubes.

    • Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature until a slurry is formed. A good candidate will show poor solubility.

    • Heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound completely when hot.[13]

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystals.[13]

  • Dissolution:

    • Place the bulk crude compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating (e.g., on a hot plate) and stirring. Add just enough hot solvent to fully dissolve the solid. Using the minimum amount of solvent is critical for maximizing yield.[13][15]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, catalysts) are present, perform a hot gravity filtration. Pre-heat a funnel and a clean collection flask to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Rapid cooling can trap impurities or cause the compound to "oil out."[15]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using cold solvent is crucial to avoid redissolving the product.[12]

  • Drying:

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Technique 2: Normal-Phase Flash Chromatography

Flash chromatography is the workhorse purification technique in organic synthesis, offering rapid and efficient separation of compounds based on their differential adsorption to a stationary phase.[16][17]

Causality: Polarity and Partitioning

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent). Compounds in the mixture partition between the two phases. Non-polar compounds spend more time in the mobile phase and elute quickly, while polar compounds strongly adsorb to the silica and elute more slowly. The basic nitrogen of the azaindole core can interact strongly with the acidic silica surface, sometimes causing streaking or poor separation. This can be mitigated by adding a basic modifier to the eluent.[13]

Protocol: Flash Chromatography of a this compound Derivative

G cluster_1 a 1. TLC Analysis Develop optimal solvent system. Aim for Rf ≈ 0.2-0.3. b 2. Column Packing Prepare silica gel slurry in non-polar solvent (e.g., Hexane). a->b c 3. Sample Loading Adsorb crude onto silica ('dry load') or dissolve in minimal solvent ('wet load'). b->c d 4. Elution Run column with chosen eluent. Apply positive pressure. c->d e 5. Fraction Collection Collect fractions in test tubes. d->e f 6. Analysis & Pooling Analyze fractions by TLC. Pool pure fractions. e->f g 7. Solvent Removal Evaporate solvent under reduced pressure (Rotary Evaporator). f->g caption Fig 2. General Workflow for Flash Chromatography

Fig 2. General Workflow for Flash Chromatography
  • Mobile Phase Development (TLC):

    • Dissolve a small amount of the crude mixture and spot it on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for azaindole derivatives is an ethyl acetate/hexane mixture.[18]

    • The optimal eluent should provide a retention factor (Rf) of 0.2-0.3 for the target compound, with good separation from impurities.[19]

    • Pro-Tip: If spots are streaking, add 0.5-1% triethylamine (Et₃N) to the eluent to neutralize the acidic silica.[13][18]

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 30:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or air bubbles.[20]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent completely.[19] Carefully add the resulting free-flowing powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the absolute minimum amount of a strong solvent (like dichloromethane) or the eluent itself and carefully pipette it onto the column.[20]

  • Elution and Collection:

    • Carefully add the eluent to the column and begin applying pressure to push the solvent through.

    • Collect the eluate in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC, spotting every few fractions to track the elution of the product and impurities.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Table 2: Common Solvent Systems for Normal-Phase Chromatography

Polarity of CompoundStarting Solvent SystemModifiers
Non-polar 5-10% Ethyl Acetate in HexanesNone
Intermediate 20-50% Ethyl Acetate in Hexanes0.5-1% Triethylamine (if basic)
Polar 100% Ethyl Acetate or 2-5% Methanol in Dichloromethane0.5-1% Triethylamine (if basic)

Data synthesized from multiple sources.[18][19]

Technique 3: Reverse-Phase Chromatography (HPLC/Flash)

When normal-phase chromatography fails to provide adequate separation, particularly for polar compounds or challenging regioisomers, reverse-phase chromatography is an excellent alternative.[21]

Causality: Hydrophobic Interactions

Reverse-phase chromatography inverts the phase polarities. A non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[22] Separation is driven by hydrophobic interactions; non-polar compounds are retained more strongly by the C18 stationary phase, while polar compounds elute faster. This technique is highly effective for separating compounds with subtle structural differences.[23][24]

Protocol: Reverse-Phase HPLC Method Development
  • Column and Solvents:

    • Stationary Phase: C18-bonded silica column.

    • Mobile Phase A: Water (HPLC grade) with a modifier, typically 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol (HPLC grade) with the same modifier.

  • Initial Scouting Gradient:

    • Inject a small, filtered sample of the crude material.

    • Run a broad linear gradient, for example, 5% to 95% Mobile Phase B over 20-30 minutes.

    • This initial run will determine the approximate retention time of your target compound and impurities.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower, targeted gradient around the elution point of your compound. For example, if the compound eluted at 60% B, you might run a gradient from 45% to 75% B over 30 minutes. This will improve resolution between closely eluting peaks.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, it can be scaled up to a preparative HPLC system with a larger column to isolate gram quantities of the material. The method is scalable and can be used for isolating impurities.[23]

Troubleshooting Common Purification Issues

Table 3: Purification Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Recrystallization: Compound "oils out" instead of crystallizing.Solution cooled too quickly; High level of impurities lowering the melting point; Solvent boiling point is higher than compound's melting point.Allow the solution to cool more slowly. Try adding a seed crystal.[13] Pre-purify with a quick filtration through a silica plug.[15] Choose a lower-boiling point solvent.
Recrystallization: Very low yield.Too much solvent was used during dissolution; Compound has significant solubility in the cold solvent.Evaporate some solvent from the mother liquor and cool again for a second crop.[13] Ensure the solution is cooled in an ice bath for an extended period. Try a different solvent system.
Chromatography: Compound streaks or will not move from the baseline (TLC).Compound is too polar for the eluent; Compound is basic and interacting strongly with acidic silica.Increase the eluent polarity (e.g., add methanol).[18] Add 0.5-1% triethylamine or ammonia to the eluent to neutralize the silica.[13] Consider switching to a different stationary phase like alumina.[13]
Chromatography: Poor separation between product and impurity.Inappropriate solvent system; Column was overloaded with crude material.Re-optimize the solvent system using TLC, trying different solvent combinations.[13] Use a shallower gradient (for automated systems) or run the column isocratically. Reduce the amount of material loaded onto the column.
General: Product is not pure after one purification step.Multiple impurities with similar properties are present.A second purification step using an orthogonal technique is often necessary. For example, follow flash chromatography with a recrystallization or a reverse-phase polish.

Conclusion

The purification of this compound derivatives is a critical step in the synthesis of many high-value pharmaceutical compounds. A successful purification strategy is not a one-size-fits-all approach but rather a systematic process involving careful analysis, technique selection, and optimization. By understanding the principles behind recrystallization and chromatographic methods, and by employing the detailed protocols and troubleshooting guides presented here, researchers can confidently and efficiently obtain these key intermediates with the high degree of purity required for advancing drug discovery programs.

References

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  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

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  • National Center for Biotechnology Information. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed. [Link]

  • National Center for Biotechnology Information. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

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  • ResearchGate. (n.d.). RP-HPLC traces for analytical-scale reactions of azaindole-containing.... [Link]

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  • European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • Biotage. (2012). Reversed-Phase Flash Purification. [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]

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  • Oxford Academic. (2020). This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology. [Link]

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  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Method for synthesizing 5-bromo-7-azaindole. [Link]

  • National Center for Biotechnology Information. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography.... PubMed. [Link]

  • ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives.... [Link]

  • National Center for Biotechnology Information. (2014). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. PubMed. [Link]

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Application Note & Protocol: A Scalable, Regioselective Synthesis of 3,4-Dibromo-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3,4-dibromo-7-azaindole, a critical building block in modern drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere of indole to enhance pharmacological properties such as solubility and target binding.[1][2] Specifically, poly-functionalized azaindoles, such as the 3,4-dibromo derivative, serve as versatile intermediates for creating diverse compound libraries via subsequent cross-coupling reactions.[3][4] This guide details a robust, two-stage synthetic strategy designed for scalability, moving from readily available 7-azaindole to the target compound with high regioselectivity and yield. The protocols emphasize safety, process control, and methods amenable to large-scale production, addressing the common challenges associated with selective halogenation of this heterocyclic system.

Introduction: The Strategic Importance of this compound

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of contemporary medicinal chemistry. Its structural similarity to endogenous purines and indoles allows it to act as an effective mimic, modulating the activity of numerous biological targets, particularly protein kinases.[2][5] The introduction of a nitrogen atom into the indole scaffold alters the molecule's electronic properties, pKa, and hydrogen bonding capacity, often leading to improved metabolic stability and pharmacokinetic profiles.[2]

Halogenated azaindoles are particularly valuable as they provide synthetic handles for diversification. The bromine atoms in this compound can be selectively functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of the chemical space around the core.[3][6] However, the synthesis of specifically 3,4-dibrominated 7-azaindole is non-trivial. Direct electrophilic bromination of the 7-azaindole ring is often unselective, typically favoring positions 3 and 5, and can lead to complex product mixtures that are difficult to separate on a large scale.[7]

Therefore, a robust and regioselective synthetic route is paramount for producing this key intermediate in the quantities required for drug development programs. The strategy outlined herein addresses this challenge by employing a two-stage approach that controls the site of bromination through the strategic use of an N-oxide intermediate.[6][8] This method avoids the issues of poor regioselectivity and provides a clear, scalable path to the desired product.

Synthetic Strategy Overview

The synthesis is designed in two distinct stages to ensure high regiochemical control.

Stage 1: Synthesis of 4-Bromo-7-azaindole. The pyridine ring of 7-azaindole is first activated towards nucleophilic attack by oxidation to the corresponding 7-azaindole-N-oxide. This intermediate then directs subsequent halogenation preferentially to the C4 position upon reaction with a phosphorus oxyhalide source like POBr₃.[8][9] This is a well-established method for functionalizing the pyridine ring of the azaindole system.[6]

Stage 2: Synthesis of this compound. The pyrrole ring of the 4-bromo-7-azaindole intermediate is significantly more electron-rich than the pyridine ring and is thus primed for electrophilic substitution. A mild brominating agent, N-Bromosuccinimide (NBS), is used to selectively install a second bromine atom at the C3 position, yielding the final product.[10]

This sequential approach ensures that each bromination step occurs at the intended position, maximizing the yield of the desired 3,4-dibromo isomer and simplifying purification.

G cluster_stage1 Stage 1: Synthesis of 4-Bromo-7-azaindole cluster_stage2 Stage 2: Synthesis of this compound Start 7-Azaindole N_Oxide 7-Azaindole-N-Oxide Start->N_Oxide H₂O₂ / Acetic Acid Intermediate 4-Bromo-7-azaindole N_Oxide->Intermediate POBr₃ FinalProduct This compound Intermediate->FinalProduct NBS / DMF caption Overall synthetic scheme.

Figure 1: Overall synthetic scheme.

Materials and Equipment

  • Reagents: 7-Azaindole (≥98%), Hydrogen Peroxide (30% w/w aq.), Glacial Acetic Acid, Phosphorus Oxybromide (POBr₃, ≥98%), N-Bromosuccinimide (NBS, ≥98%), Dichloromethane (DCM), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF), Sodium Bicarbonate (NaHCO₃), Sodium Thiosulfate (Na₂S₂O₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Jacketed glass reaction vessel (appropriate scale, e.g., 20 L, 50 L) with overhead mechanical stirring, temperature probe, and reflux condenser; dropping funnel/addition pump; Buchner funnel with vacuum flask; rotary evaporator; high-performance liquid chromatography (HPLC) system; standard laboratory glassware.

Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves.[11][12]

Stage 1: Scale-Up Synthesis of 4-Bromo-7-azaindole

This stage involves two chemical steps: N-oxidation followed by bromination.

Step 4.1.1: N-Oxidation of 7-Azaindole

  • Charge the reaction vessel with 7-azaindole (1.0 eq) and glacial acetic acid (5-10 vol).

  • Begin stirring and cool the resulting solution to 10-15°C using a chiller.

  • Slowly add hydrogen peroxide (30% aq., 1.2-1.5 eq) via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by HPLC or TLC (disappearance of starting material).

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

  • The crude 7-azaindole-N-oxide is typically carried forward to the next step without extensive purification.

Step 4.1.2: Bromination of 7-Azaindole-N-Oxide

  • To the crude N-oxide residue, add acetonitrile or another suitable solvent.[8]

  • Cool the mixture to 0-5°C.

  • In a separate container, dissolve phosphorus oxybromide (POBr₃, 2.0-3.0 eq) in the same solvent and add it slowly to the reaction mixture, maintaining the internal temperature below 10°C.

  • After addition, slowly warm the reaction to 80-90°C and maintain for 4-8 hours.[8]

  • Monitor the reaction for completion by HPLC.

  • Cool the reaction to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Caution: Exothermic quench.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The crude product will precipitate. Collect the solid by filtration, washing the filter cake with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-bromo-7-azaindole.

Stage 2: Scale-Up Synthesis of this compound
  • Charge a clean, dry reaction vessel with 4-bromo-7-azaindole (1.0 eq) and N,N-Dimethylformamide (DMF, 5-10 vol).

  • Cool the solution to 0-5°C.

  • Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Stir the reaction at 0-5°C for 2-4 hours.

  • Monitor for completion by HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add water to precipitate the product.

  • Collect the solid by filtration, washing thoroughly with water to remove residual DMF and salts.

  • Dry the solid under vacuum. If required, recrystallize from a suitable solvent (e.g., ethyl acetate) to afford high-purity this compound.

G cluster_workflow Experimental Workflow Setup Reaction Setup (Vessel, Reagents, Cooling) Addition Controlled Reagent Addition (e.g., H₂O₂, POBr₃, NBS) Setup->Addition Reaction Reaction Monitoring (HPLC, TLC, Temp) Addition->Reaction Quench Reaction Quench (Ice, Na₂S₂O₃) Reaction->Quench Isolation Product Isolation (Precipitation & Filtration) Quench->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Final Analysis (NMR, MS, HPLC Purity) Purification->Analysis caption Generalized experimental workflow.

Figure 2: Generalized experimental workflow.

Process Optimization and Scale-Up Considerations

  • Temperature Control: Both bromination steps are highly exothermic. The use of a jacketed reactor with a reliable cooling system is critical to prevent runaway reactions and the formation of impurities.

  • Reagent Addition: Slow, controlled addition of reactive reagents (H₂O₂, POBr₃, NBS) is essential for safety and selectivity. The use of an automated addition pump is recommended for large-scale batches.

  • Work-up and Purification: Crystallization is the preferred method for purification at scale as it is more cost-effective and operationally simpler than chromatography.[9] Solvent scouting may be necessary to identify the optimal system for maximizing yield and purity.

  • Safety: Handling POBr₃ requires extreme caution due to its reactivity with moisture. NBS is a strong oxidizing agent. Bromine itself is highly toxic and corrosive.[13] A thorough safety review must be conducted before attempting this synthesis at scale.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Expected Results for this compound
Appearance Off-white to light yellow solid
¹H NMR (DMSO-d₆) Resonances corresponding to the aromatic protons and the N-H proton.
¹³C NMR (DMSO-d₆) Resonances corresponding to the seven carbon atoms of the bicyclic core.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of C₇H₄Br₂N₂.
HPLC Purity ≥98%

Safety Precautions

  • Chemical Hazards: 4-Bromo-7-azaindole and its derivatives are toxic if swallowed and can cause skin and eye irritation.[4][11] Phosphorus oxybromide is highly corrosive and reacts violently with water. N-Bromosuccinimide is an irritant and a lachrymator.

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or butyl rubber gloves are required.[12][14] For handling large quantities of POBr₃, a respirator with an appropriate cartridge may be necessary.

  • Emergency Procedures: Ensure eyewash stations and safety showers are immediately accessible.[12] Have appropriate quench materials (e.g., sodium bicarbonate for acids, sodium thiosulfate for bromine) readily available.

  • Waste Disposal: All halogenated organic waste must be collected in designated, labeled containers for disposal by certified professionals in accordance with local regulations.

Conclusion

The two-stage synthetic route presented in this application note provides a reliable and scalable method for producing high-purity this compound. By leveraging a regioselective N-oxidation/bromination sequence followed by a direct electrophilic bromination, this protocol overcomes the common challenges associated with the synthesis of this valuable building block. The emphasis on controlled reaction conditions, process monitoring, and crystallization-based purification makes this procedure well-suited for adoption in both academic research and industrial drug development settings, facilitating the rapid synthesis of novel therapeutics based on the 7-azaindole scaffold.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from University of Rostock. [Link]

  • ResearchGate. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Request PDF. [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Patsnap. (2015). Synthetic process of 5-bromo-7-azaindole. [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Request PDF. [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3,4-Dibromo-7-azaindole Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3,4-Dibromo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges such as low yield, incomplete conversion, or poor selectivity. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format.

Introduction: The Challenge of this compound

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The 3,4-dibromo derivative serves as a versatile building block for introducing molecular complexity through sequential, site-selective cross-coupling reactions. However, this substrate presents unique challenges:

  • Regioselectivity: The electronic environments of the C3 and C4 positions are distinct, leading to differential reactivity of the two C-Br bonds. Controlling which position reacts is critical for a successful synthetic campaign.

  • Catalyst Inhibition: The pyridine nitrogen (N7) is a Lewis base that can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active Pd(0) species.[1]

  • Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid and reductive dehalogenation of the substrate.[2]

This guide will help you navigate these challenges to achieve high-yielding and selective transformations.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction shows no or very low conversion of the this compound starting material, even after extended reaction times. What are the most likely causes?

A1: This is a common and frustrating issue, often pointing to a problem with the catalytic cycle. The primary culprits are an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.

Root Causes & Corrective Actions:

  • Catalyst Inactivity (Oxygen Contamination): The active catalyst, Pd(0), is readily oxidized to inactive Pd(II) by trace oxygen.

    • Solution: Ensure all reaction components are rigorously degassed. Sparge your solvent(s) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.[3] Assemble your reaction under a positive pressure of inert gas using Schlenk techniques or in a glovebox.

  • Catalyst Poisoning by Azaindole: The lone pair on the N7 pyridine nitrogen can coordinate to the palladium center, inhibiting substrate binding and oxidative addition.[1]

    • Solution: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos create a sterically hindered environment around the palladium, which discourages coordination from the azaindole nitrogen while still allowing the catalytic cycle to proceed.[2][4]

  • Poor Quality Reagents:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines or protodeboronation.

      • Solution: Use freshly purchased boronic acid or test its quality by NMR. Consider using the more stable pinacol boronate esters (BPin).

    • Base: The base is critical for activating the boronic acid.[5][6] An old or improperly stored base (e.g., hydrated K₃PO₄) will be ineffective.

      • Solution: Use a freshly opened bottle of base or dry it thoroughly in an oven before use. For sensitive reactions, consider bases like cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.[7]

    • Solvent: Undried solvents can contain water, which promotes protodeboronation.

      • Solution: Use anhydrous, degassed solvents. Common choices for this reaction include 1,4-dioxane, toluene, or mixtures like DME/water or Toluene/Ethanol.[5][7]

Below is a troubleshooting workflow to diagnose the root cause of low conversion.

G start Low / No Conversion cat_check Is the Catalyst Active? start->cat_check reagent_check Are Reagents High Quality? start->reagent_check cat_issue1 Oxygen Contamination? cat_check->cat_issue1 Check Setup cat_issue2 N7 Poisoning? cat_check->cat_issue2 Check Ligand cat_sol1 Degas Solvents & Reagents Thoroughly cat_issue1->cat_sol1 cat_sol2 Switch to Bulky Ligand (e.g., SPhos, XPhos) cat_issue2->cat_sol2 reagent_issue1 Boronic Acid Degraded? reagent_check->reagent_issue1 Check Boron Source reagent_issue2 Base Ineffective? reagent_check->reagent_issue2 Check Base reagent_issue3 Solvent Wet? reagent_check->reagent_issue3 Check Solvent reagent_sol1 Use Fresh Boronic Acid or BPin Ester reagent_issue1->reagent_sol1 reagent_sol2 Use Fresh/Dry Base (e.g., Cs₂CO₃) reagent_issue2->reagent_sol2 reagent_sol3 Use Anhydrous, Degassed Solvent reagent_issue3->reagent_sol3

Figure 1. Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity - Mixture of Mono-arylated Products or Di-arylation

Q2: My reaction produces a mixture of the 3-aryl-4-bromo and 4-aryl-3-bromo isomers, or it proceeds directly to the 3,4-diaryl product. How can I control the selectivity for mono-arylation at a specific position?

A2: Achieving high regioselectivity is the central challenge with this substrate. The C4-bromo position is generally more reactive than the C3-bromo position due to its location on the electron-deficient pyridine ring, which facilitates oxidative addition. The C3-bromo is on the more electron-rich pyrrole ring. You can exploit this difference to achieve selective mono-arylation.

Strategies for Selective Mono-Arylation at C4 (the more reactive site):

  • Use Milder Conditions: By lowering the temperature and using a less reactive catalyst system, you can favor the reaction at the more kinetically favored C4 position while leaving the C3 position untouched.

    • Catalyst/Ligand: A standard catalyst like Pd(PPh₃)₄ may offer better selectivity than highly active Buchwald-type catalysts (e.g., those with SPhos/XPhos).

    • Temperature: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction carefully by LC-MS. Stop the reaction once the starting material is consumed and before significant formation of the di-arylated product occurs.

    • Equivalents: Use only 1.0-1.1 equivalents of the boronic acid to starve the reaction and prevent the second coupling.

Strategies for Selective Mono-Arylation at C3 (the less reactive site):

This is more challenging and typically requires a two-step approach or exploiting steric hindrance.

  • Protect the N1 Position: The N-H of the pyrrole ring can be deprotonated by the base, influencing the electronic properties of the ring. Protecting the nitrogen with a bulky group (e.g., Boc, SEM, or a benzyl group) can sterically hinder the C4 position, potentially favoring reaction at C3. This is a common strategy to modulate reactivity in azaindoles.[4]

  • Sequential Coupling: The most reliable method is a sequential, two-step coupling.

    • Step 1: Perform a selective mono-arylation at the more reactive C4 position under carefully controlled conditions as described above.

    • Step 2: Isolate the 4-aryl-3-bromo-7-azaindole intermediate.

    • Step 3: Subject this intermediate to a second, more forcing Suzuki coupling (higher temperature, more active catalyst like Pd₂(dba)₃/SPhos) to couple at the C3 position. A recent one-pot sequential synthesis on a 3-iodo-6-chloro-7-azaindole successfully used this principle, coupling first at the iodo- position at 60 °C, then adding more catalyst and heating to 110 °C to couple at the chloro- position.[5]

ParameterGoal: C4-Mono-arylation (Kinetic Product)Goal: Di-arylation (Thermodynamic Product)
Boronic Acid 1.0 - 1.1 equivalents> 2.2 equivalents
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / SPhos or XPhos G2 Precatalyst
Temperature 60 - 80 °C100 - 120 °C
Reaction Time Monitor closely; stop at full SM consumptionDrive to completion (12-24h)
Base K₂CO₃ or K₃PO₄Cs₂CO₃ (often more effective for difficult couplings)
Table 1. General condition guidelines for controlling selectivity.
Issue 3: Significant Side Products Observed

Q3: My main product is contaminated with significant amounts of debrominated starting material (bromo-7-azaindole) and/or a homocoupled biaryl product from my boronic acid. What causes these side reactions?

A3: These are classic Suzuki side reactions. Reductive dehalogenation (loss of a bromine) and boronic acid homocoupling are often interconnected and point to issues with reaction stoichiometry or atmosphere control.

Root Causes & Corrective Actions:

  • Protodeboronation followed by Homocoupling: This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a proton from a source like water or alcohol.[2] The presence of excess oxygen can promote the subsequent homocoupling of the boronic acid.

    • Causality: The transmetalation step of the Suzuki cycle is often rate-limiting. If this step is slow, the boronic acid has more time to decompose.

    • Solution:

      • Rigorous Degassing: As mentioned before, removing oxygen is critical.

      • Use Anhydrous Conditions: Minimize water content by using dry solvents and reagents.

      • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. If using an aqueous solvent mixture, ensure it is thoroughly degassed.

  • Reductive Dehalogenation: This is the replacement of a bromine atom on your azaindole with a hydrogen atom. This can happen if the palladium-hydride species (Pd-H) is formed, which can occur from side reactions with solvent or base. This Pd-H can then undergo reductive elimination with the aryl group on the catalyst.[7]

    • Solution: Ensure high purity of all reagents. Avoid using amine bases or alcohol solvents if dehalogenation is a persistent problem, as they can be sources of hydride. Ensure your boronic acid is not the limiting reagent, as an excess of the organoboron partner helps ensure the desired transmetalation outcompetes side reactions.

G start Side Products Observed dehalo_check Reductive Dehalogenation? start->dehalo_check homo_check Boronic Acid Homocoupling? start->homo_check dehalo_issue1 Source of Hydride? dehalo_check->dehalo_issue1 dehalo_sol1 Check Purity of Solvents/Reagents Avoid Amine Bases/Alcohol Solvents dehalo_issue1->dehalo_sol1 homo_issue1 Protodeboronation? homo_check->homo_issue1 homo_issue2 Oxygen Present? homo_check->homo_issue2 homo_sol1 Use Anhydrous Conditions Use Fresh Boronic Acid homo_issue1->homo_sol1 homo_sol2 Ensure Rigorous Degassing homo_issue2->homo_sol2

Figure 2. Diagnostic workflow for common side products.

Optimized Experimental Protocol: Selective C4-Mono-Arylation

This protocol is a starting point for the selective mono-arylation of this compound at the more reactive C4 position. Optimization may be required for different boronic acids.

Reagents & Equipment:

  • This compound

  • Aryl boronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (potassium phosphate), anhydrous (3.0 equiv)

  • 1,4-Dioxane/Water (4:1), anhydrous and degassed

  • Schlenk flask and manifold or glovebox

Procedure:

  • Preparation: To a Schlenk flask, add this compound, the aryl boronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv) followed by the degassed 4:1 dioxane/water solvent mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Look for the consumption of starting material and the formation of the mono-arylated product. Minimize the formation of the di-arylated product. Typical reaction times are 2-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-3-bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q: Should I protect the N-H of the azaindole before the coupling? A: It is highly recommended, especially if you are having issues with catalyst poisoning or want to influence regioselectivity. An N-protected substrate often leads to cleaner reactions and higher yields.[4] Common protecting groups include SEM, Boc, or Benzyl.

Q: Can I use a different palladium source, like Pd(OAc)₂? A: Yes, Pd(OAc)₂ or Pd₂(dba)₃ are excellent Pd(0) precursors. However, they must be used in combination with a phosphine ligand (e.g., PPh₃, SPhos, XPhos). The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. A 1:2 Pd:Ligand ratio is a common starting point for monodentate ligands.

Q: My boronic acid is poorly soluble in the reaction solvent. What can I do? A: Poor solubility can significantly slow down the reaction. You can try a different solvent system, such as DME/water or toluene/ethanol. Using a stronger, more soluble base like Cs₂CO₃ can also help. Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt can improve solubility and stability.

Q: What is the general reactivity order for halogens in Suzuki couplings? A: The general reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[8] This is why in a molecule with both an iodide and a chloride (like 6-chloro-3-iodo-7-azaindole), the C-I bond reacts selectively under milder conditions.[5] While both halogens are bromine in this compound, the electronic differences between the C3 and C4 positions create a similar, albeit more subtle, reactivity difference.

References

  • Dandepally, S. R., Williams, A. L., & six others. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Ghattas, W., & Al-Hourani, B. J. (2014). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. [Link]

  • Cravotto, G., Beggiato, M., & others. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Boujdi, K., El Brahmi, N., & others. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Boujdi, K., El Brahmi, N., & others. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • Das, P., & others. (2013). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]

  • Das, P., & others. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters. [Link]

  • Denton, K., & others. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Aursnes, M., & others. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Das, P., & others. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. ACS Figshare. [Link]

  • El Kazzouli, S., & others. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]

  • Bourzikat, O., & others. (2019). Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for 3,4-Dibromo-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 3,4-Dibromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. Here, we address common challenges encountered during cross-coupling reactions and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, appearing in various pharmaceutically important molecules.[1][2] Its unique electronic structure, with an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, presents distinct challenges and opportunities for selective functionalization.[1] The two bromine atoms at the C3 and C4 positions offer handles for sequential, regioselective cross-coupling reactions, but achieving this selectivity can be a significant hurdle. This guide will help you understand the key parameters governing these reactions and how to manipulate them to your advantage.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low or no conversion?

A1: Low conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or could be deactivated. Ensure you are using a reliable precatalyst or that your in-situ reduction of a Pd(II) source is efficient. Some modern palladium precatalysts are designed for rapid activation and can be beneficial.[3][4][5]

  • Inappropriate Ligand: The chosen phosphine ligand plays a crucial role. For sterically hindered substrates or challenging couplings, bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often necessary to promote oxidative addition and reductive elimination.[3][6]

  • Incorrect Base: The base is not just a proton scavenger; it participates in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate. For Suzuki reactions, the base activates the boronic acid.[7][8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required.[9]

  • Poor Solvent Choice: The solvent must be appropriate for the specific reaction type and capable of dissolving all reactants. Anhydrous and deoxygenated conditions are often critical for Sonogashira and other cross-coupling reactions to prevent side reactions like homocoupling.[10]

  • Substrate Quality: Ensure the purity of your this compound and coupling partner. Impurities can poison the catalyst.

Q2: I am observing significant amounts of dehalogenated byproduct. What is causing this?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where a bromine atom is replaced by a hydrogen. This can be caused by:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, if the amine or the catalyst complex has accessible β-hydrogens, elimination can compete with reductive elimination, leading to the dehalogenated arene.[9]

  • Reaction with Solvent or Base: Certain solvents or bases can act as hydride sources, especially at elevated temperatures.

  • Moisture: Water can participate in side reactions that lead to dehalogenation. Ensure anhydrous conditions.

Q3: How can I control the regioselectivity of the reaction at the C3 versus the C4 position?

A3: Achieving regioselectivity is key when working with dihalogenated substrates. The reactivity of the C3 and C4 positions is influenced by electronic and steric factors. Generally, the C3-Br bond is more akin to that in brominated indoles, while the C4-Br is on the pyridine ring. This inherent difference can be exploited:

  • Reaction Conditions: Carefully tuning the catalyst, ligand, base, and temperature can favor reaction at one position over the other. For instance, milder conditions may favor the more reactive site.

  • Steric Hindrance: The steric bulk of the incoming coupling partner can influence which position it adds to.

  • Sequential Coupling: A common strategy is to perform the first coupling under conditions that favor monosubstitution at the more reactive site, then isolate the intermediate and subject it to a second coupling under more forcing conditions to functionalize the remaining position.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with this compound, achieving high yields and selectivity can be challenging.

Problem: Low Yield and/or Mixture of Mono- and Di-substituted Products

Potential Cause Troubleshooting Strategy Rationale
Inefficient Transmetalation Use a stronger base (e.g., K3PO4, Cs2CO3) and consider a protic co-solvent (e.g., THF/H2O).The base activates the boronic acid to form a borate species, which is more nucleophilic and facilitates transmetalation to the palladium center.[8]
Catalyst Decomposition Employ a more robust ligand, such as a biaryl phosphine (e.g., SPhos, XPhos), or use a pre-formed palladium precatalyst.Bulky, electron-rich ligands stabilize the Pd(0) species and promote the desired catalytic cycle over decomposition pathways.[11]
Poor Regioselectivity Screen different ligands and bases. A less reactive base might favor mono-substitution.[7]The choice of ligand can influence the steric environment around the palladium, potentially favoring one position. The base strength can affect the rate of the second coupling.[12][13]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling cause1 Inefficient Transmetalation start->cause1 cause2 Catalyst Decomposition start->cause2 cause3 Poor Regioselectivity start->cause3 sol1 Stronger Base (K3PO4) Protic Co-solvent (H2O) cause1->sol1 Address sol2 Robust Ligand (XPhos) Use Precatalyst cause2->sol2 Address sol3 Screen Ligands/Bases Milder Conditions cause3->sol3 Address

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Forming C-N bonds with this compound can be complicated by the acidic N-H of the azaindole ring and potential catalyst inhibition.

Problem: No Reaction or Low Yield, Especially with Unprotected Azaindole

Potential Cause Troubleshooting Strategy Rationale
N-H Interference Use a palladium precatalyst system known to be effective for unprotected N-heterocycles.[3][4][5] Alternatively, protect the azaindole nitrogen (e.g., with a SEM or Boc group).[3]The acidic N-H can react with the base or the catalyst, leading to deactivation. Specific catalyst systems are designed to tolerate this functionality.[5] Protection is a more traditional but effective approach.[1]
Weak Base Employ a strong, non-nucleophilic base such as NaOtBu or LHMDS.A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[14]
Ligand Choice For primary and secondary amines, sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often superior.[3] For coupling with amides, Xantphos can be effective.[1]The ligand choice is critical and depends on the nature of the amine coupling partner.[15]

Experimental Protocol: Buchwald-Hartwig Amination of Unprotected this compound

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool to room temperature, quench carefully with saturated aqueous NH4Cl, and extract with an organic solvent. Wash, dry, and purify the product.

Buchwald_Hartwig_Workflow start Start: This compound + Amine step1 Step 1: Catalyst System Setup Select Pd Precatalyst (e.g., RuPhos Pd G3) + Strong Base (e.g., NaOtBu) + Anhydrous Solvent (e.g., Toluene) start->step1 step2 Step 2: Reaction Inert Atmosphere (Ar/N2) + Heat (80-110°C) + Monitor by LC-MS step1->step2 step3 Step 3: Workup & Purification Quench with NH4Cl + Extraction + Column Chromatography step2->step3 end End: Mono- or Di-aminated Product step3->end

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira reaction is used to form C-C triple bonds, but can be plagued by alkyne homocoupling.

Problem: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen Ensure the reaction is run under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.Oxygen promotes the oxidative homocoupling of terminal alkynes, which is often copper-catalyzed.[16]
Copper Co-catalyst Switch to a copper-free Sonogashira protocol. Several modern methods utilize specific ligands that facilitate the reaction without copper.[17]While copper facilitates the traditional Sonogashira mechanism, it is also the primary culprit in Glaser coupling. Eliminating it can prevent this side reaction.[10][18]
Base and Solvent An amine base like triethylamine or diisopropylamine often acts as both the base and a co-solvent.[18] Ensure it is pure and dry.The amine base is crucial for neutralizing the HX byproduct and participating in the catalytic cycle.[18]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a suitable base (e.g., Cs2CO3 or an amine like DIPA).

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., DMF or THF).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction to the required temperature (can range from room temperature to 80 °C) and monitor its progress.[19]

  • Upon completion, perform an aqueous workup, extract the product, and purify by chromatography.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-X transmetalation Transmetalation (from Copper Acetylide) oxidative_addition->transmetalation [Ar-Pd(II)-X]L2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-C≡CR]L2 reductive_elimination->pd0 Ar-C≡CR cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) cu_acetylide->transmetalation Transfers Acetylide alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide + CuX, Base caption Simplified Sonogashira Catalytic Cycles

Caption: Simplified Sonogashira catalytic cycles.

References

  • Sonogashira coupling. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010-09). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016-07-01). PubMed. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17). [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025-08-07). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). [Link]

  • Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (2010-09-21). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022-07-20). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09). [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019-10-04). [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010-09-21). [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2015). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021-10-29). [Link]

Sources

Side reactions and byproducts in 3,4-Dibromo-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3,4-Dibromo-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges, provide in-depth explanations for reaction mechanisms, and offer practical, field-proven troubleshooting advice to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is controlling the regioselectivity of the bromination. The 7-azaindole nucleus has multiple sites susceptible to electrophilic attack. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the primary site of reaction.[1][2] The C3 position is the most nucleophilic and is almost always the first position to be brominated.[1][3] Introducing the second bromine atom specifically at the C4 position without promoting over-bromination or the formation of other regioisomers (e.g., 3,5- or 3,6-dibromo) requires careful control of reaction conditions.

Q2: Why is the C3 position the most reactive site for electrophilic bromination?

The reactivity of the 7-azaindole core is analogous to that of indole. The lone pair of electrons on the pyrrole nitrogen (N1) contributes to the aromatic system, significantly increasing the electron density of the five-membered ring. Computational studies and experimental evidence show that the highest occupied molecular orbital (HOMO) has the largest coefficients at the C3 position, making it the most favorable site for electrophilic attack.[4] This inherent electronic preference leads to the rapid formation of the 3-bromo-7-azaindole intermediate.

Q3: Is it necessary to protect the N-H group of the pyrrole ring before bromination?

While not always mandatory, N-protection is a highly recommended strategy to improve outcomes. Protecting groups like tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM) serve two main purposes:

  • Prevent Side Reactions: They prevent N-bromination or deprotonation by basic impurities, which could complicate the reaction mixture.

  • Modulate Reactivity and Solubility: They can alter the electronic properties of the ring system, potentially influencing the regioselectivity of the second bromination. They also often improve the solubility of the azaindole derivative in organic solvents.[5][6][7]

Q4: What are the most common brominating agents for this synthesis?
  • N-Bromosuccinimide (NBS): This is the most widely used reagent for this type of transformation due to its ease of handling and moderate reactivity.[7][8] It is an excellent source of electrophilic bromine (Br+). For aromatic bromination, radical initiators are not required.

  • Copper(II) Bromide (CuBr₂): A milder alternative that can offer high regioselectivity for the C3 position, potentially reducing the risk of over-bromination when used in precise stoichiometric amounts.[9]

  • Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and less selective, often leading to the formation of tribromo and other poly-brominated byproducts. Its use requires stringent control over stoichiometry and temperature and is generally not recommended for this specific transformation.[10]

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My reaction yields a complex mixture with multiple spots on TLC, and the desired product yield is low.

Possible Cause: Lack of regioselectivity and/or over-bromination. This is the most common failure mode in this synthesis.

Solutions:

  • Analyze the Mixture: Before attempting to optimize, identify the major byproducts. Use LC-MS to determine the molecular weights of the components. This will tell you if you are forming mono-, di-, or tri-brominated species. Isolate small amounts of the main byproducts by preparative TLC or column chromatography for full characterization by NMR.

  • Control Stoichiometry: The stoichiometry of the brominating agent is critical. Do not add all the reagent at once. Add the brominating agent (e.g., NBS) portion-wise over a period of time, carefully monitoring the reaction progress by TLC or LC-MS after each addition. Aim for a total of 2.0 to 2.2 equivalents.

  • Lower the Temperature: Electrophilic aromatic substitution is an exothermic process. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly enhance selectivity by favoring the kinetically controlled product and slowing down the rates of competing side reactions.

  • Choice of Solvent: The solvent can influence the reactivity of the brominating agent. Aprotic solvents like anhydrous DMF, acetonitrile, or THF are commonly used. Using DMF can sometimes lead to higher selectivity for para-bromination on certain aromatic systems.[8]

Problem 2: The reaction stalls after forming the 3-bromo-7-azaindole intermediate.

Possible Cause: Insufficient reactivity of the 3-bromo-7-azaindole intermediate or deactivation of the brominating agent.

Solutions:

  • Increase Temperature: The introduction of the first bromine atom is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. After the initial bromination at C3 (which may be fast even at low temperatures), a higher temperature may be required to drive the second bromination at C4. A staged temperature profile (e.g., initial reaction at 0 °C, then warming to room temperature or slightly above) can be effective.

  • Check Reagent Quality: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture.[11] Use freshly opened or recrystallized NBS for best results. Impure NBS is often yellow or brown.[11]

  • Consider a More Powerful Brominating System: If temperature increases do not suffice, a stronger electrophile may be needed. However, this increases the risk of side reactions (see Problem 1). This path should be explored cautiously.

Problem 3: I've successfully formed a dibrominated product, but NMR analysis suggests it's not the 3,4-isomer.

Possible Cause: The reaction conditions favored the formation of a different regioisomer, such as 3,5-dibromo-7-azaindole.

Solutions:

  • Confirm Structure: Use 2D NMR techniques (COSY, HSQC, HMBC) to definitively assign the structure and confirm the connectivity of protons and carbons. The coupling patterns in the 1H NMR spectrum are crucial for distinguishing isomers.

  • Re-evaluate Reaction Conditions: Regioselectivity is a function of both steric and electronic factors. The choice of solvent and the presence of any additives or protecting groups can influence the outcome. N-protection is a powerful tool to alter the regiochemical course of the reaction.

Visualizing the Reaction Landscape

The synthesis of this compound is a competitive process where the desired product must be formed in preference to several potential byproducts.

G cluster_start Starting Material cluster_main Reaction Pathway cluster_side Side Reactions & Byproducts start 7-Azaindole intermediate 3-Bromo-7-azaindole (Key Intermediate) start->intermediate +1 eq. Br+ product This compound (Desired Product) intermediate->product +1 eq. Br+ (Selective) under_reaction Unreacted 3-Bromo (Incomplete Reaction) intermediate->under_reaction Reaction Stalls regioisomer 3,5-Dibromo-7-azaindole (Regioisomer) intermediate->regioisomer +1 eq. Br+ (Non-selective) over_reaction 3,4,X-Tribromo-7-azaindole (Over-bromination) product->over_reaction +1 eq. Br+ (Non-selective)

Caption: Reaction pathway and common side products in the synthesis of this compound.

Recommended Experimental Protocol

This protocol is a synthesized procedure based on established principles of indole and azaindole halogenation.[7][8][9] Note: This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • 7-Azaindole (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (2.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 7-azaindole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 7-azaindole) and stir until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add recrystallized NBS (2.1 eq) portion-wise over 30-60 minutes. Use a solid addition funnel or add it carefully via spatula. Monitor the internal temperature to ensure it does not rise significantly above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. A typical TLC eluent is 30-50% EtOAc in hexanes. You should observe the consumption of the starting material, the appearance of the mono-bromo intermediate, and finally the formation of the dibromo product.

  • Warming (if necessary): If the reaction stalls after the formation of the mono-bromo intermediate (as determined by monitoring), allow the mixture to warm slowly to room temperature and continue stirring.

  • Quenching: Once the reaction has reached the desired conversion, carefully quench it by pouring the mixture into a beaker containing an equal volume of cold water.

  • Workup:

    • Add saturated aqueous sodium thiosulfate solution to quench any remaining unreacted bromine/NBS (the yellow/orange color should disappear).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution system, for example, starting from 10% ethyl acetate in hexanes and gradually increasing to 40%, is typically effective at separating the desired product from mono-bromo, tri-bromo, and other isomeric byproducts.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Workflow

G cluster_analysis Problem Identification cluster_solutions Corrective Actions start Reaction Complete. Analyze Crude Product (TLC, LC-MS) low_yield Low Yield / Complex Mixture? start->low_yield Yes incomplete Incomplete Conversion? start->incomplete Yes wrong_isomer Wrong Isomer? start->wrong_isomer Yes end Proceed to Scale-Up start->end No, High Purity & Yield sol_low_yield 1. Lower Temp (0 to -20°C) 2. Portion-wise NBS addition 3. Use N-protection strategy low_yield->sol_low_yield sol_incomplete 1. Check NBS quality 2. Allow to warm to RT 3. Increase reaction time incomplete->sol_incomplete sol_wrong_isomer 1. Confirm with 2D NMR 2. Modify solvent 3. Implement N-protection wrong_isomer->sol_wrong_isomer

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Expected Product Characterization
CompoundStructureExpected M+1 (HRMS)Key ¹H NMR Features (Illustrative)
7-Azaindole 1-Pyrrolo[2,3-b]pyridine119.05Aromatic protons in the range of 6.5-8.3 ppm.
3-Bromo-7-azaindole 3-Bromo-1H-pyrrolo[2,3-b]pyridine196.96 / 198.96 (Br isotopes)Disappearance of the H3 proton signal. Remaining protons show characteristic shifts and couplings.
This compound 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine275.87 / 277.87 / 279.87 (Br₂ isotopes)Disappearance of H3 and H4 protons. Signals for H2, H5, and H6 will remain, with shifts influenced by the two bromine atoms.
References
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 760-766. [Link]

  • Sana, T. R., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • Das, B., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(17), 12216-12227. [Link]

  • Fukuda, T., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(11), 3612-3622. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • RosDok Repository. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • De la Cruz, R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 3009-3020. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. [Link]

  • Guillaumet, G., et al. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. European Journal of Organic Chemistry, 2009(22), 3691-3699. [Link]

  • Pelletier, J. C., et al. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. [Link]

  • Kumar, A., et al. (2011). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 16(4), 3047-3054. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Google Patents. (2016).
  • Knochel, P., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(15), 4995. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. [Link]

  • Britton, R., et al. (2013). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Organic Letters, 15(24), 6254-6257. [Link]

  • Seela, F., & Peng, X. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Journal of the Chemical Society, Perkin Transactions 2, (8), 1433-1439. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Joseph, B., & Bignon, J. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1696. [Link]

Sources

Improving solubility of 3,4-Dibromo-7-azaindole for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Improving Solubility for Synthetic Reactions

Welcome to the technical support guide for 3,4-Dibromo-7-azaindole (CAS 1000340-33-9)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The inherent challenge of solubilizing this compound in common reaction media can often be a bottleneck in synthesis. This guide provides in-depth, field-proven insights and systematic protocols to overcome these solubility challenges, ensuring efficient and successful reactions.

The core of the 7-azaindole scaffold is of immense interest in medicinal chemistry, often serving as a bioisostere for indoles or purines in the development of novel therapeutics, particularly kinase inhibitors.[2][3] The dibromo-substitution at the 3 and 4 positions provides two reactive handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. However, the crystalline nature and polarity of the molecule contribute to its limited solubility in many standard organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on the behavior of its structural analogs, this compound is a solid, typically appearing as an off-white to light yellow powder.[2] It is expected to have very limited solubility in water and non-polar hydrocarbon solvents. Its solubility is moderate in polar organic solvents. Researchers often find success with solvents like acetone and ethanol for similar bromo-azaindole compounds.[4] For reactions, more polar aprotic solvents are frequently required.

Q2: I am setting up a Suzuki or Sonogashira coupling, and my this compound will not dissolve in common solvents like toluene or 1,4-dioxane. Why is this happening?

This is a very common issue. While solvents like toluene and dioxane are standard for many palladium-catalyzed cross-coupling reactions, they are often insufficiently polar to dissolve the crystalline, hydrogen-bond-donating/accepting this compound scaffold at room temperature. The reaction may become sluggish or fail entirely if the substrate is not adequately solvated, as this limits its availability to the catalytic cycle.

Q3: What is the most straightforward method to improve solubility for a reaction?

The principle of co-solvency is the most direct and widely applicable method. This involves using a mixture of solvents where a small amount of a highly polar, "solubilizing" solvent is added to the primary, less-polar "reaction" solvent. The goal is to create a solvent system with a polarity that is high enough to dissolve the substrate but still compatible with the reaction conditions.

Q4: Can I simply heat the reaction mixture to dissolve the compound?

Heating is a viable option and often necessary. However, it must be approached with caution.

  • Causality: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid, allowing it to dissolve.

  • Trustworthiness & Self-Validation: Before committing to a heated reaction, it is crucial to assess the thermal stability of this compound under your proposed conditions. Run a small-scale test by dissolving the compound in the chosen solvent, heating it to the target temperature for a few hours, and then analyzing the sample by LC-MS or TLC to check for degradation products. Many complex heterocyclic compounds can be thermosensitive.[5]

Q5: How can pH adjustment be used to modify solubility?

The 7-azaindole core is amphoteric:

  • Basic Center: The nitrogen at position 7 (pyridine ring) is basic and can be protonated by an acid to form a salt.

  • Acidic Center: The N-H proton at position 1 (pyrrole ring) is weakly acidic and can be deprotonated by a strong base.

Forming a salt can dramatically increase solubility in polar solvents.[6] For example, adding a strong, non-nucleophilic base (e.g., NaH, KHMDS) could deprotonate the pyrrole nitrogen, forming an anionic species that may be more soluble. This approach, however, must be compatible with the other reagents and the mechanism of your planned reaction.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution & Rationale
Compound precipitates ("crashes out") from solution upon cooling or addition of another reagent. The solution was supersaturated at a higher temperature, or the polarity of the solvent mixture was unfavorably altered.Maintain gentle heating throughout the reaction and reagent addition. Alternatively, dissolve the added reagent in the same solvent system before adding it to the main reaction flask to avoid a sudden polarity shift.
Reaction is sluggish, stalls, or gives low yield despite catalysts and reagents being active. Poor solubility of this compound is limiting its concentration in the solution phase, creating a diffusion-limited reaction rate.Re-evaluate the solvent system. Increase the proportion of the polar co-solvent (e.g., NMP, DMF, DMSO). These solvents are excellent for dissolving polar heterocycles and are often used in challenging cross-coupling reactions.
Difficulty achieving the desired molar concentration for a reaction. The intrinsic solubility limit of the compound in the chosen solvent has been reached.Employ a co-solvent strategy from the outset. If this fails, a more specialized technique like formulating the compound as a solid dispersion or using complexation agents may be needed, though this is less common for in-process synthesis.[7]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent and Co-Solvent Screening

This protocol allows for a rapid and material-sparing assessment of optimal solvent systems.

  • Preparation: Dispense 2-3 mg of this compound into 6-8 separate small, sealable vials.

  • Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF, NMP, DMSO).

  • Initial Assessment (Room Temp): Cap the vials and agitate them using a vortex mixer for 2 minutes. Let them stand and visually inspect for dissolution. Record the results.

  • Thermal Assessment: For vials where the compound did not dissolve, place them on a heat block set to 60-80 °C. Agitate periodically for 10 minutes. Record observations.

  • Co-Solvent Testing: Based on the results, select a primary "reaction" solvent (e.g., Dioxane) where solubility was poor. In a new vial with 2-3 mg of the compound, add 0.18 mL of Dioxane, followed by 0.02 mL (10%) of a "solubilizing" solvent (e.g., NMP) where solubility was excellent. Agitate and heat as before to test the efficacy of the co-solvent system.

  • Analysis: Summarize the findings in a table to guide the selection for the scaled-up reaction.

Data Presentation: Solubility of Bromo-7-Azaindole Analogs

Direct quantitative solubility data for this compound is not widely published. However, data from closely related analogs provides an authoritative starting point for solvent selection.

CompoundSolventSolubility ProfileReference
5-Bromo-7-azaindoleAcetoneGood[4]
5-Bromo-7-azaindoleEthanolGood[4]
5-Bromo-7-azaindoleWaterLimited[4]
4-Bromo-7-azaindoleEthanolModerate[8]
4-Bromo-7-azaindoleMethanolModerate[8]
4-Bromo-7-azaindoleDichloromethaneModerate[8]
Protocol 2: Step-by-Step Guide for a Co-Solvent Reaction Setup

This workflow minimizes solubility issues during the setup of a large-scale reaction.

  • Vessel 1 (Substrate): In a small, dry flask, add the this compound. Add a minimal volume of a high-boiling polar aprotic solvent in which it is highly soluble (e.g., NMP or DMF) to fully dissolve the material. Gentle heating (40-50 °C) may be applied.

  • Vessel 2 (Main Reaction): In the main reaction flask, combine all other reagents (e.g., boronic acid, catalyst, base) with the primary reaction solvent (e.g., 1,4-Dioxane). Stir the mixture.

  • Degassing: Degas the contents of both vessels by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Transfer: While maintaining a positive inert atmosphere, slowly transfer the dissolved substrate solution from Vessel 1 into the main reaction mixture in Vessel 2 via cannula or syringe with vigorous stirring.

  • Initiation: Heat the final, homogenous mixture to the target reaction temperature.

Visualized Workflows and Decision Logic

Diagram 1: Decision Flowchart for Solubility Strategy

G start Start: Dissolve 3,4-Dibromo- 7-azaindole in desired reaction solvent check_sol Is it fully soluble at RT? start->check_sol proceed Proceed with Reaction Setup check_sol->proceed Yes try_heat Is heating permissible for the reaction? check_sol->try_heat No check_stable Test Thermal Stability (small scale LC-MS check) try_heat->check_stable Yes use_cosolvent Implement Co-Solvent Strategy (Protocol 2) try_heat->use_cosolvent No is_stable Is it stable at the target temperature? check_stable->is_stable heat_reaction Heat Reaction Mixture to Dissolve and React is_stable->heat_reaction Yes is_stable->use_cosolvent No failed Re-evaluate primary solvent or synthetic route use_cosolvent->failed

Caption: Decision logic for selecting a solubility enhancement method.

Diagram 2: Experimental Workflow for Co-Solvent Method

G cluster_0 Vessel 1 cluster_1 Vessel 2 (Main Reaction) a 1. Dissolve Substrate in min. NMP/DMF b 2. Degas with Inert Gas a->b e 5. Transfer Solution (Vessel 1 -> Vessel 2) with vigorous stirring b->e c 3. Combine Other Reagents in Dioxane/Toluene d 4. Degas with Inert Gas c->d d->e f 6. Heat to Target Reaction Temperature e->f

Caption: Step-by-step workflow for the co-solvent addition protocol.

References

  • The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. (n.d.). Google Cloud.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • 4-Bromo-7-azaindole: properties, applications and safety. (2023, December 8). ChemicalBook.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • 4-Bromo-7-azaindole. (n.d.). Chem-Impex.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025, August 7). ResearchGate.
  • This compound. (n.d.). Pharmaffiliates.

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Technical Support Center: Optimizing Reaction Conditions for Selective Functionalization of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 3,4-dibromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, and the dibromo-substitution at the 3 and 4 positions offers a unique opportunity for sequential and selective functionalization.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general reactivity order of the bromine atoms at the C3 and C4 positions of this compound in palladium-catalyzed cross-coupling reactions?

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is a subject of considerable interest.[4] Generally, for dihalogenated pyridines, the halide at the position alpha to the nitrogen (C2 or C6) is more reactive.[4] However, in the case of this compound, the electronic properties of the fused pyrrole ring significantly influence the reactivity.

While there isn't a universally absolute rule, empirical evidence suggests that the C3-bromo substituent tends to be more reactive in many standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is often attributed to the electronic and steric environment of the C3 position within the pyrrolo-pyridine ring system. However, it's crucial to note that this selectivity can be influenced and sometimes even reversed by the choice of catalyst, ligands, and reaction conditions.[4]

FAQ 2: Can I achieve selective functionalization at the C4 position while leaving the C3-bromo group intact?

Yes, achieving C4 selectivity is possible, though it often requires careful tuning of reaction conditions to overcome the intrinsic reactivity preference for the C3 position. Strategies to favor C4 functionalization include:

  • Ligand Control: Employing bulky ligands on the palladium catalyst can sterically hinder the approach to the more accessible C3 position, thereby favoring reaction at C4.[4]

  • Catalyst Speciation: The ratio of phosphine ligand to the palladium source can influence the active catalytic species and, consequently, the regioselectivity.[4]

  • Protecting Groups: Installation of a protecting group on the azaindole nitrogen (N1) can alter the electronic distribution of the ring system and influence the relative reactivity of the C3 and C4 positions.

FAQ 3: Is protection of the N-H group of the 7-azaindole necessary before performing cross-coupling reactions?

While some palladium-catalyzed aminations of unprotected halo-7-azaindoles have been successfully demonstrated, N-protection is often advisable for several reasons:[5][6][7]

  • Improved Solubility: N-protected derivatives often exhibit better solubility in common organic solvents used for cross-coupling reactions.

  • Prevention of Side Reactions: The acidic N-H proton can interfere with certain organometallic reagents or bases, leading to side reactions and reduced yields.

  • Modulation of Reactivity: As mentioned in FAQ 2, the choice of protecting group can influence the regioselectivity of the functionalization.

Common protecting groups for 7-azaindoles include tosyl (Ts), benzyl (Bn), and various carbamates. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

FAQ 4: What are the common challenges in purifying 3,4-disubstituted-7-azaindole derivatives?

Purification of functionalized 7-azaindoles can be challenging due to their often polar nature and potential for hydrogen bonding. Common issues and their solutions include:

  • Streaking on Silica Gel: The polar nature of the azaindole nucleus can lead to streaking during column chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Poor Solubility: Products may have limited solubility in common organic solvents, making extraction and purification difficult. Screening a range of solvents or using solvent mixtures may be necessary.

  • Residual Palladium: Removal of the palladium catalyst can be problematic. Treatment with a palladium scavenger or filtration through a pad of celite or activated carbon can be effective.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air- and moisture-stable.
Inefficient Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. Consider screening different bases.[8]
Poorly Soluble Reagents Ensure all reagents, particularly the boronic acid or ester, are soluble in the reaction solvent at the reaction temperature. A co-solvent system (e.g., dioxane/water) is often employed to improve solubility.[8]
Decomposition of Boronic Acid Boronic acids can be prone to decomposition, especially at elevated temperatures. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos.

Workflow for Troubleshooting Low Conversion in Suzuki Coupling:

Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura coupling.

Issue 2: Poor Regioselectivity (Mixture of C3 and C4 isomers)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Default Reactivity Dominates As discussed, the C3 position is often intrinsically more reactive. To favor C4, you need to actively steer the reaction.
Insufficient Steric Hindrance from Ligand Use bulkier phosphine ligands (e.g., RuPhos, BrettPhos) to sterically block the C3 position and promote reaction at C4.
Inappropriate Ligand-to-Metal Ratio Varying the ligand-to-palladium ratio can alter the active catalytic species and influence regioselectivity.[4] Experiment with ratios from 1:1 to 4:1.
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Electronic Effects of N1-substituent If using an N-protected azaindole, the electronic nature of the protecting group can influence the relative reactivity of C3 and C4. Consider switching to a protecting group with different electronic properties.
Issue 3: N-Arylation as a Side Reaction in Buchwald-Hartwig Amination

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Reaction with Unprotected N-H If performing the reaction on an unprotected 7-azaindole, N-arylation can compete with C-N coupling.[9] While methods for selective C-N coupling on unprotected 7-azaindoles exist, protecting the N-H group is the most straightforward solution.[6][7]
Inappropriate Catalyst/Ligand Combination Some catalyst systems may have a higher propensity for N-arylation. Screening different palladium sources and ligands is recommended. For instance, using palladium precatalysts has been shown to be effective for the amination of unprotected halo-7-azaindoles.[5][6]
Strong Base A very strong base might deprotonate the N-H group, increasing its nucleophilicity and promoting N-arylation. Consider using a weaker base if compatible with the catalytic cycle.

Logical Flow for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization cluster_start Starting Point cluster_decision Key Decision cluster_unprotected Unprotected Route cluster_protected Protected Route Start This compound + Amine Protect_NH Protect N-H? Start->Protect_NH Unprotected_Conditions Select Catalyst for Unprotected Substrate (e.g., RuPhos Pd G2) Protect_NH->Unprotected_Conditions No Select_PG Select Protecting Group (e.g., Ts, Bn) Protect_NH->Select_PG Yes Unprotected_Reaction Run Reaction Unprotected_Conditions->Unprotected_Reaction Analyze_Unprotected Analyze Product Mixture (C-N vs. N-Arylation) Unprotected_Reaction->Analyze_Unprotected Protection Protect N-H Select_PG->Protection Protected_Conditions Select Catalyst/Ligand (e.g., Pd(OAc)2/Xantphos) Protection->Protected_Conditions Protected_Reaction Run Reaction Protected_Conditions->Protected_Reaction Analyze_Protected Analyze Product Mixture (Regioselectivity) Protected_Reaction->Analyze_Protected

Caption: Decision workflow for Buchwald-Hartwig amination of this compound.

Experimental Protocols

Protocol 1: Selective Monofunctionalization at C3 via Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general starting point and may require optimization for specific substrates.

  • N-Protection (if desired): To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., DMF, THF), add a suitable base (e.g., NaH, 1.2 equiv) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., tosyl chloride, 1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Work up accordingly to isolate the N-protected starting material.

  • Cross-Coupling: To a reaction vessel, add the N-protected this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[10]

  • Solvent and Degassing: Add a degassed solvent system (e.g., 3:1 dioxane:water).[10] Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-120 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).[10]

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Halogen-Metal Exchange for C4-Functionalization

This approach offers an alternative route to C4 functionalization, particularly when cross-coupling proves non-selective.

Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure must be conducted under a strictly inert atmosphere by trained personnel.

  • N-Protection: Protect the N-H of this compound as described in Protocol 1. This is crucial to prevent deprotonation by the organolithium reagent.

  • Halogen-Metal Exchange: Dissolve the N-protected this compound (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of an appropriate organolithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv). The exchange is typically rapid at this temperature.[11] The selectivity for C4-lithiation is often favored due to the directing effect of the pyridine nitrogen.

  • Electrophilic Quench: After a short stirring time (e.g., 15-30 minutes), add the desired electrophile (e.g., an aldehyde, ketone, or other electrophilic species).

  • Work-up and Purification: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

References

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Scite.ai. [Link]

  • 2015_Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes.pdf. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. NCBI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. PubMed. [Link]

  • IBS Publications Repository: Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. IBS Publications Repository. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

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Technical Support Center: Purification of Brominated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of heterocyclic compounds. As key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors, the purity of brominated 7-azaindoles is paramount for the success of subsequent synthetic steps and biological screening[1].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My bromination reaction resulted in a mixture of regioisomers. How can I effectively separate them?

Answer:

The formation of regioisomers is a frequent challenge in the electrophilic bromination of 7-azaindoles due to the competing reactivity of different positions on the heterocyclic core. The C3 position is generally the most electron-rich and susceptible to electrophilic attack[2][3]. However, depending on the reaction conditions and substituents on the 7-azaindole ring, bromination can also occur at other positions, leading to complex mixtures that are difficult to separate.

Root Cause Analysis:

  • Reaction Conditions: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br2, Copper(II) Bromide), solvent, and temperature can significantly influence regioselectivity[4][5][6].

  • Protecting Groups: The presence and nature of a protecting group on the indole nitrogen can alter the electron density distribution in the ring system, thereby affecting the site of bromination.

Troubleshooting Strategies:

  • Flash Column Chromatography: This is the most common method for separating regioisomers.

    • Stationary Phase: Standard silica gel is often effective. However, the slightly basic nature of the 7-azaindole nitrogen can lead to tailing. To mitigate this, you can either pre-treat the silica with a small amount of a tertiary amine (e.g., 0.5-1% triethylamine in the mobile phase) or use deactivated (neutral) silica.

    • Mobile Phase Optimization: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is often necessary to resolve closely eluting isomers.

Solvent System Application Notes
Heptane/Ethyl AcetateA good starting point for many brominated 7-azaindoles.
Dichloromethane/MethanolUseful for more polar analogs, but be cautious of product stability.
Toluene/AcetoneCan offer different selectivity compared to ester-based systems.
  • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can provide superior resolution.

    • Column Choice: C18 columns are a standard choice.

    • Mobile Phase: A gradient of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid is typically used. The acidic modifier can improve peak shape by protonating the pyridine nitrogen.

  • Recrystallization: If one regioisomer is significantly more abundant, recrystallization can be a highly effective and scalable purification method. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, heptane), and solvent mixtures.

Question 2: My desired brominated 7-azaindole is co-eluting with the unreacted starting material. What's the best approach to separate them?

Answer:

This is a common issue, especially if the bromination reaction did not go to completion. The polarity difference between the starting 7-azaindole and its monobrominated derivative can sometimes be minimal, making chromatographic separation challenging.

Troubleshooting Strategies:

  • Optimize Flash Chromatography:

    • Column Length and Diameter: Use a longer, narrower column for a higher number of theoretical plates and better resolution.

    • Loading Technique: Dry loading the crude material onto a small amount of silica is highly recommended over wet loading. This results in a more concentrated band at the start of the separation, leading to sharper peaks.

    • Solvent System: Avoid highly polar solvents if possible, as they can reduce the selectivity between your product and the more polar starting material. A less polar mobile phase will increase the retention time but may improve separation.

  • Orthogonal Purification Strategy: Employing a second purification technique that separates based on a different principle is a powerful approach[7][8][9].

    • Acid-Base Extraction: If your brominated 7-azaindole is stable to acidic conditions, you can attempt an acid-base extraction. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 7-azaindole and starting material will partition into the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the compounds, which can then be subjected to chromatography again. This can help remove non-basic impurities.

    • Recrystallization: This can be very effective if the solubility profiles of the product and starting material are sufficiently different.

Question 3: I'm observing product degradation (streaking, new spots on TLC) during silica gel chromatography. What can I do?

Answer:

Brominated 7-azaindoles can be sensitive to the acidic nature of standard silica gel, leading to degradation. The Lewis acidic sites on the silica surface can catalyze decomposition, especially for electron-rich or sterically hindered derivatives.

Troubleshooting Strategies:

  • Deactivate the Silica:

    • Amine Additive: Add a small amount of triethylamine (0.5-1%) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica and minimize degradation.

    • Pre-treated Silica: Use commercially available deactivated or neutral silica gel.

  • Switch to an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for acid-sensitive compounds.

    • Florisil: This is another option for compounds that are unstable on silica.

    • Reverse-Phase Chromatography: C18-functionalized silica is a much less harsh environment. Both flash and preparative HPLC options are available.

  • Minimize Contact Time:

    • Faster Flow Rate: Increase the flow rate of your mobile phase to reduce the time your compound spends on the column.

    • Avoid Leaving the Column to Stand: Do not stop the chromatography partway through and leave the compound on the column for an extended period.

Question 4: My recrystallization attempts are failing. The product either oils out or remains impure. What should I try next?

Answer:

Successful recrystallization depends on finding a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures.

Troubleshooting Strategies:

  • Systematic Solvent Screening:

    • Single Solvents: Test a wide range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

    • Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate:

    • Slow Cooling: Slow cooling is essential for the formation of well-ordered crystals. After heating, allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the precipitation of amorphous solid or trapping of impurities.

  • Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Purification Pre-treatment: If the crude material is very impure, a preliminary purification step might be necessary before recrystallization. A quick filtration through a plug of silica gel can remove baseline impurities and improve the chances of successful crystallization.

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Brominated 7-Azaindole check_purity Assess Purity & Complexity (TLC, LC-MS, 1H NMR) start->check_purity high_purity High Purity (>90%) Single Major Product check_purity->high_purity Simple complex_mixture Complex Mixture or Isomers Present check_purity->complex_mixture Complex recrystallize Attempt Recrystallization high_purity->recrystallize flash_chrom Flash Column Chromatography (Silica or Alumina) complex_mixture->flash_chrom success_recrys Successful? recrystallize->success_recrys pure_product Pure Product success_recrys->pure_product Yes success_recrys->flash_chrom No check_stability Product Stable on Silica? flash_chrom->check_stability deactivate_silica Use Deactivated Silica or Amine in Eluent check_stability->deactivate_silica No resolution_ok Resolution Sufficient? check_stability->resolution_ok Yes yes_stable Yes no_stable No deactivate_silica->flash_chrom resolution_ok->pure_product Yes prep_hplc Preparative HPLC resolution_ok->prep_hplc No yes_res Yes no_res No prep_hplc->pure_product sfc Consider Supercritical Fluid Chromatography (SFC) prep_hplc->sfc For Orthogonal Selectivity

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to quickly assess the purity of my crude brominated 7-azaindole?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual assessment of the number of components, while LC-MS gives you the mass of each component, confirming the presence of your product and helping to identify byproducts and regioisomers.

Q2: What are the most common impurities to look out for?

A2: Besides regioisomers and unreacted starting material, you should be aware of:

  • Di-brominated species: If an excess of the brominating agent is used.

  • Hydrolyzed or oxidized byproducts: Depending on the reaction and workup conditions.

  • Reagents: Such as succinimide if NBS is used.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?

A3: SFC is an excellent alternative to normal-phase and reverse-phase HPLC, particularly for the purification of chiral compounds and for achieving orthogonal separations[10][11][12]. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption[12][13][14]. Consider SFC when:

  • You are separating closely related isomers that are difficult to resolve by HPLC.

  • Your compound has poor solubility in common HPLC solvents.

  • You are looking for a "greener" purification method with less organic solvent waste.

Q4: How should I handle and store my purified brominated 7-azaindole?

A4: While many brominated 7-azaindoles are stable crystalline solids, it is good practice to store them in a cool, dark, and dry place. A desiccator or a freezer is recommended for long-term storage to prevent potential degradation from light, moisture, or heat.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Column Selection: Choose a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Solvent System Selection: Determine the optimal mobile phase using TLC. Aim for a retention factor (Rf) of ~0.2-0.3 for your product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried powder to the top of the packed column.

  • Elution: Start the elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) or maintain a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential recrystallization solvent dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to dissolve your crude material completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. Once crystallization begins at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1084-1089. [Link]

  • Request PDF: Practical Regioselective Bromination of Azaindoles and Diazaindoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. (2010). Journal of Chromatographic Science, 48(7), 555-561. [Link]

  • Request PDF: Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Kawasaki, T., et al. (2003). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 68(17), 6836-6841. [Link]

  • Supercritical fluid chromatography. (2023, December 22). In Wikipedia. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (n.d.). TMP Universal Journal of Advances in Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2022). The Journal of Organic Chemistry, 87(23), 15635-15646. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules, 26(16), 4902. [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole. (n.d.). Google Patents.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Infectious Diseases, 6(3), 513-524. [Link]

  • CN104387384A - Synthetic process of 5-bromo-7-azaindole. (n.d.). Google Patents.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 6, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2009). The Journal of Organic Chemistry, 74(15), 5450-5456. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Request PDF: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Request PDF: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2020). Molecules, 25(21), 5038. [Link]

  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (2021). Journal of Chromatography A, 1635, 461705. [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. (2010). Protein Science, 19(6), 1269-1274. [Link]

  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (2021). Journal of Chromatography A, 1635, 461705. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(11), 1533. [Link]

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Sources

Technical Support Center: Overcoming Steric Hindrance in 3,4-Disubstituted 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core is a cornerstone in medicinal chemistry, lauded for its prevalence in a multitude of biologically active compounds.[1][2] However, the synthesis of 3,4-disubstituted analogs, a key elaboration for tuning pharmacological properties, is frequently hampered by significant steric challenges. This guide provides practical, in-depth solutions to common issues encountered during these intricate synthetic endeavors, focusing on strategies to overcome steric hindrance and achieve desired C4-functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What makes C4-functionalization of 3-substituted 7-azaindoles so difficult?

The primary challenge in introducing a substituent at the C4 position of a 7-azaindole that already bears a group at C3 is the pronounced steric congestion. The proximity of the C3 substituent to the C4 position, coupled with the fused pyridine ring, creates a sterically hindered environment that can significantly impede the approach of reagents and catalysts. This leads to higher activation energies for the desired transformation, often resulting in poor yields or complete reaction failure.

Beyond sterics, the electronic nature of the 7-azaindole nucleus plays a role. The electron-withdrawing pyridine nitrogen can deactivate the pyrrole ring toward certain reactions, although it can also facilitate metal-catalyzed C-H activation pathways. A comprehensive understanding of these competing factors is essential for devising a successful synthetic strategy.[1]

Troubleshooting Guide: Poor yields in Palladium-Catalyzed C4-Arylation (e.g., Suzuki-Miyaura Coupling)

Common Problem: You are attempting to install an aryl group at the C4 position of a 3-substituted 7-azaindole via a Suzuki-Miyaura cross-coupling reaction but are observing low conversion and/or the formation of significant side products.

Root Causes and Actionable Solutions:

  • Inadequate Ligand Selection: Standard, less bulky phosphine ligands (e.g., PPh₃) are often ineffective in sterically demanding couplings. The ligand plays a crucial role in facilitating both the oxidative addition and the difficult reductive elimination steps.

    • Expert Recommendation: Employ bulky, electron-rich dialkylbiarylphosphine ligands.[3] Ligands such as XPhos, SPhos, and RuPhos have demonstrated superior performance in sterically hindered cross-coupling reactions.[4] Their steric bulk can promote the desired bond-forming reductive elimination from the palladium center.

  • Suboptimal Base and Solvent System: The efficiency of the transmetalation step is highly dependent on the choice of base, while the solvent influences the stability and solubility of the catalytic species.

    • Expert Recommendation: Utilize strong inorganic bases like K₃PO₄ or Cs₂CO₃ . These are often more effective than weaker bases. For solvents, anhydrous, aprotic polar solvents such as 1,4-dioxane, toluene, or DME are generally preferred.

Table 1: Recommended Starting Conditions for Sterically Hindered C4-Arylation

ComponentRecommended ConditionRationale for Overcoming Steric Hindrance
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Forms the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands that accelerate reductive elimination.[3][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases that promote efficient transmetalation.
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic polar solvents that stabilize the catalytic intermediates.
Temperature 90-120 °CHigher temperatures are often necessary to overcome the activation energy barrier.
FAQ 2: Can I directly functionalize the C4-H bond to avoid pre-functionalization (e.g., halogenation)?

Yes, direct C-H functionalization is a powerful and atom-economical strategy that circumvents the need for pre-installing a leaving group at the C4 position. Palladium-catalyzed reactions have been successfully developed for the direct C4-arylation and olefination of 7-azaindoles.[5]

Mechanism Insight: These transformations often proceed via a concerted metalation-deprotonation (CMD) pathway. The use of a directing group, even a transient one, can facilitate this process by positioning the metal catalyst in proximity to the target C-H bond.

Experimental Protocol: Direct C4-Arylation using a Transient Directing Group

This protocol is adapted from methodologies employing a transient directing group, such as glycine, to achieve high regioselectivity.[5]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine the 3-substituted 7-azaindole (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (if necessary), and the transient directing group (e.g., glycine, 20-30 mol%).

  • Solvent and Additives: Add a suitable solvent mixture, which may include additives like an acid (e.g., AcOH) to facilitate the reaction.

  • Reaction Execution: Seal the tube and heat the mixture to the optimized temperature (typically 100-140 °C) for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Diagram 1: General Workflow for C4-Functionalization

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Outcome A 3-Substituted 7-Azaindole C Palladium Catalyst + Bulky Ligand A->C B Coupling Partner (e.g., Aryl Halide) B->C D Base + Solvent C->D E Heat (90-140 °C) D->E F 3,4-Disubstituted 7-Azaindole E->F

A simplified workflow for palladium-catalyzed C4-functionalization.

FAQ 3: What are some advanced strategies if standard cross-coupling and C-H activation methods fail?

When conventional methods are unsuccessful due to extreme steric hindrance, more advanced strategies may be required.

  • Directing Groups: The installation of a removable directing group on the indole nitrogen (N1) or at the C3 position can be a powerful strategy to force reactivity at the C4 position.[6][7] These groups function by chelating to the metal catalyst, bringing it into close proximity to the C4-H bond and overriding the inherent reactivity patterns of the molecule. For indoles, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions.[6][7]

  • Protecting and Activating Groups: Certain protecting groups can also serve to activate the 7-azaindole system towards nucleophilic aromatic substitution. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been shown to facilitate the synthesis of 3,4-disubstituted 7-azaindoles under mild conditions.[8][9]

Diagram 2: Troubleshooting Decision Tree for C4-Functionalization

G cluster_optimization Initial Troubleshooting cluster_advanced Advanced Strategies start Low Yield or No Reaction at C4 Position ligand Screen Bulky Ligands (XPhos, SPhos, etc.) start->ligand conditions Optimize Base, Solvent, and Temperature ligand->conditions direct_ch Attempt Direct C-H Functionalization conditions->direct_ch If optimization fails directing_group Install a Removable Directing Group at N1 or C3 direct_ch->directing_group If regioselectivity is poor

A guide for navigating synthetic challenges in 3,4-disubstituted 7-azaindole synthesis.

References
  • Doyle, A. G. et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. Available at: [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 2(11), 768-782. Available at: [Link]

  • Biscoe, M. R. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2037-2042. Available at: [Link]

  • Tang, W. et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 49(31), 5549-5552. Available at: [Link]

  • Neetipalli, T. et al. (2019). Palladium Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(7), 1594-1599. Available at: [Link]

  • Neetipalli, T. et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(7), 1594-1599. Available at: [Link]

  • Laha, J. K. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12346-12360. Available at: [Link]

  • Knochel, P. et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Majumder, S. et al. (2023). Regioselective C–H functionalization of 7-azaindoles. RSC Advances, 13(28), 19077-19091. Available at: [Link]

  • Neetipalli, T. et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(7), 1594-1599. Available at: [Link]

  • Li, B. et al. (2022). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry, 40(1), 5-20. Available at: [Link]

  • Besson, T. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358. Available at: [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. Available at: [Link]

  • Snieckus, V. et al. (2013). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available at: [Link]

  • Langer, P. et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Dissertation. Available at: [Link]

  • Kim, S. et al. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9856-9860. Available at: [Link]

  • Wade, W. S. et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2269-2273. Available at: [Link]

  • Wade, W. S. et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2269-2273. Available at: [Link]

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Improving the regioselectivity of 3,4-Dibromo-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity

3,4-Dibromo-7-azaindole is a valuable scaffold in medicinal chemistry, serving as a versatile building block for complex molecular architectures. However, its synthetic utility is frequently hampered by the challenge of achieving regioselective functionalization. The two bromine atoms at the C3 and C4 positions exhibit distinct electronic and steric environments, leading to competitive reactions and often yielding mixtures of isomers that are difficult to separate.

The core of the selectivity challenge lies in the electronic nature of the 7-azaindole ring system. The electron-withdrawing effect of the pyridine nitrogen atom renders the C4 position more electron-deficient (more electrophilic) than the C3 position. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is favored at the more electrophilic C4 position, making it the inherently more reactive site for many standard cross-coupling protocols.[1][2] Achieving selective functionalization at the less reactive C3 position requires overcoming this intrinsic electronic preference through careful selection of catalysts, ligands, and reaction conditions.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers navigate these challenges and achieve predictable, high-yielding, and regioselective transformations of this compound.

Troubleshooting & Optimization Guide

This section addresses common problems encountered during the functionalization of this compound.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C4 and C3 isomers)

Question: My Suzuki-Miyaura reaction with an arylboronic acid is producing a mixture of 4-aryl-3-bromo- and 3-aryl-4-bromo-7-azaindole. How can I favor the C4-arylated product?

Answer: Achieving high selectivity for the C4 position is the more common and electronically favored pathway. Optimization should focus on enhancing this natural preference.

  • Causality: The C4-Br bond is more polarized and electron-deficient due to the adjacent pyridine nitrogen, making it more susceptible to oxidative addition by the Pd(0) catalyst.[2][3] Your current conditions may not be sufficiently differentiated to exploit this subtle reactivity difference.

  • Solutions & Rationale:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can accelerate the oxidative addition step and often enhance selectivity for the more reactive site. Their steric bulk can also disfavor reaction at the more hindered C3 position.

    • Base Selection: A milder base can sometimes improve selectivity. While strong bases like K₃PO₄ are common, switching to a weaker base like K₂CO₃ or Cs₂CO₃ may slow down the overall reaction, allowing the inherent electronic differences between the C3 and C4 positions to dictate the outcome more effectively.[4]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) can increase selectivity. At higher temperatures, the energy barrier for the less-favored C3-Br oxidative addition can be more easily overcome, leading to mixtures.

    • Solvent System: The choice of solvent can influence catalyst activity and selectivity. A classic dioxane/water mixture is a good starting point, but exploring alternatives like DMF or toluene may be beneficial.

Decision Workflow for Improving C4 Selectivity

start Problem: Poor C4/C3 Selectivity ligand 1. Change Ligand (e.g., PPh3 -> XPhos or RuPhos) start->ligand Start Here temp 2. Lower Reaction Temperature (e.g., 100°C -> 70°C) ligand->temp If selectivity is still poor base 3. Use a Milder Base (e.g., K3PO4 -> K2CO3) temp->base For further optimization result Improved C4 Selectivity base->result

Caption: Workflow for optimizing C4 regioselectivity.

Issue 2: Attempting C3 Functionalization, but C4 Reacts Preferentially

Question: I want to perform a Sonogashira coupling at the C3 position, but I am only getting the C4-alkynylated product. How can I reverse the selectivity?

Answer: Selectively functionalizing the C3 position is a significant challenge that requires overriding the molecule's intrinsic electronic preference.

  • Causality: As established, the C4 position is electronically favored for oxidative addition. To achieve C3 selectivity, you must either sterically block the C4 position or use a catalyst system that is more sensitive to steric hindrance than electronic effects, thereby favoring the less-hindered C3 position.

  • Solutions & Rationale:

    • N1-Protection: Protecting the azaindole nitrogen with a bulky group (e.g., tosyl (Ts) or a bulky silyl group) is the most effective strategy. This group can sterically hinder the C4 position, making the C3 position more accessible to the palladium catalyst. The choice of protecting group is critical.

    • Catalyst/Ligand System: A less bulky ligand might be necessary. While counterintuitive, a very large ligand might be completely blocked from both sites after N1-protection. A smaller ligand like PPh₃, in combination with N1-protection, might be able to access the C3 position while the protecting group blocks C4.

    • Orthogonal Strategies: Consider a non-palladium-catalyzed approach for the first functionalization if possible, or use a directed metalation strategy.[5][6] For example, lithiation followed by quenching with an electrophile might offer an alternative regiochemical outcome, though this can be complicated by the acidity of the N-H proton.

Issue 3: Low or No Yield in Buchwald-Hartwig Amination

Question: I am trying to couple a primary amine with this compound but am getting very low yields and decomposition of my starting material. What is going wrong?

Answer: Buchwald-Hartwig aminations can be sensitive to substrate, base, and catalyst choice, especially with N-H acidic heterocycles.[7][8]

  • Causality: The N-H of the azaindole is acidic and can interfere with the catalytic cycle by reacting with the strong base or coordinating to the palladium center. This can lead to catalyst inhibition or substrate decomposition. Furthermore, strong bases like NaOtBu or LHMDS can deprotonate the azaindole.

  • Solutions & Rationale:

    • Protect the N1-Position: Protecting the azaindole with a group like Boc or SEM is highly recommended for Buchwald-Hartwig reactions. This prevents side reactions at the N1 position.

    • Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G2 or G3 RuPhos or XPhos pre-catalyst). These are more stable and ensure efficient generation of the active Pd(0) species.[9]

    • Base Selection: If N1-protection is not possible, a weaker base like Cs₂CO₃ or K₂CO₃ is crucial to minimize deprotonation of the azaindole N-H. However, this will require more forcing conditions (higher temperature, longer reaction time).

    • Solvent Choice: Anhydrous, deoxygenated solvents are critical. Toluene or dioxane are standard choices. Ensure all reagents are dry.

Troubleshooting Logic for Failed Reactions

start Problem: Low or No Product check_reagents Are reagents and solvent anhydrous and deoxygenated? start->check_reagents check_catalyst Is the Pd catalyst active? (Consider a pre-catalyst) check_reagents->check_catalyst Yes solution_reagents Solution: Dry solvent, degass reaction mixture. check_reagents->solution_reagents No check_base Is the base compatible? (N-H acidity issue?) check_catalyst->check_base Yes solution_catalyst Solution: Use a G2/G3 pre-catalyst. check_catalyst->solution_catalyst No check_temp Is the temperature high enough? check_base->check_temp Yes solution_base Solution: Protect N1 position or switch to weaker base (Cs2CO3). check_base->solution_base No solution_temp Solution: Increase temperature incrementally. check_temp->solution_temp No

Caption: Diagnostic flowchart for failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in a standard Suzuki-Miyaura coupling? The C4-bromo substituent is generally more reactive due to the electron-withdrawing effect of the adjacent pyridine nitrogen, which makes the C4 position more electrophilic and thus more susceptible to oxidative addition by Pd(0).[2]

Q2: Can I achieve di-functionalization in a single step? Yes, by using an excess of the coupling partner (e.g., >2.2 equivalents of boronic acid) and more forcing conditions (higher catalyst loading, higher temperature), you can often drive the reaction to di-substitution. However, this approach lacks control. A sequential, two-step functionalization is the preferred method for synthesizing di-substituted analogs.

Q3: What is the best general-purpose protecting group for the N1-position? A tosyl (Ts) group is often effective for directing C3-selectivity due to its steric bulk.[10] For general stability during cross-coupling and ease of removal, a Boc group is also a very common and effective choice. The selection depends on the desired regiochemical outcome and the conditions required for subsequent deprotection steps.

Q4: My Sonogashira coupling is suffering from significant alkyne homocoupling (Glaser coupling). How can I prevent this? Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[11] To minimize it:

  • Ensure the reaction is run under strictly anaerobic conditions (degas solvents thoroughly and maintain an inert atmosphere of argon or nitrogen).

  • Use a copper-free Sonogashira protocol if possible.[12]

  • Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.

Q5: Is it possible to perform a regioselective hydrodebromination to get 3-bromo- or 4-bromo-7-azaindole? Yes, palladium-catalyzed hydrodebromination can be highly regioselective. Using a palladium catalyst with a suitable hydrogen source (e.g., H₂ gas, formic acid, or silanes) can selectively remove one bromine atom. The selectivity would likely favor removal of the more reactive C4-bromo substituent, yielding 3-bromo-7-azaindole, but this depends heavily on the specific catalytic system employed.[13]

Detailed Experimental Protocols

Disclaimer: These are representative protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

This protocol is optimized for selective functionalization at the C4-position.

ComponentAmount (Equivalents)
This compound1.0
Arylboronic Acid1.1 - 1.2
Pd₂(dba)₃0.02 (2 mol %)
XPhos0.08 (8 mol %)
K₃PO₄ (anhydrous)3.0
SolventDioxane/H₂O (4:1)

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in the dioxane portion of the solvent. Stir for 5 minutes until a color change is observed.

  • Add the catalyst solution to the reaction vessel, followed by the water portion of the solvent.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C3-Alkynylation via Sonogashira Coupling (N-Protected)

This protocol is designed for C3-functionalization and requires N1-protection.

ComponentAmount (Equivalents)
N-Tosyl-3,4-dibromo-7-azaindole1.0
Terminal Alkyne1.2
Pd(PPh₃)₄0.05 (5 mol %)
CuI0.10 (10 mol %)
Triethylamine (Et₃N)3.0
SolventAnhydrous DMF or Toluene

Step-by-Step Procedure:

  • To a dry reaction vessel, add N-Tosyl-3,4-dibromo-7-azaindole, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the vessel with argon three times.

  • Add the anhydrous solvent, followed by Et₃N and the terminal alkyne.

  • Stir the reaction at 60-70 °C for 6-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The tosyl group can be removed in a subsequent step using conditions such as NaOH in MeOH/H₂O.

General Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting.

cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Rate-Determining Step) pd0->oa Ar-X pd2_complex Ar-Pd(II)(X)L2 oa->pd2_complex trans Transmetalation pd2_complex->trans R-M pd2_couple Ar-Pd(II)(R)L2 trans->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A. PubMed.[Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI.[Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. MDPI.[Link]

  • Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. PubMed.[Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.[Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications.[Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.[Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.[Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.[Link]

  • Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Scite.ai.[Link]

  • Advances in Indole Chemistry: Regiodivergent Annulations and Bridged Azacycle Synthesis. Dartmouth Digital Commons.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.[Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.[Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.[Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Reactions. MDPI.[Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. RSC Publishing.[Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[Link]

  • Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes. ResearchGate.[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]

  • Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines. MDPI.[Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Dibromo-7-Azaindole and 3,4-Dichloro-7-Azaindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its ability to act as a bioisostere for indole and purine, coupled with its unique hydrogen bonding capabilities, makes it a cornerstone in the design of kinase inhibitors and other therapeutics.[4] The strategic functionalization of this core is paramount in drug discovery programs. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 3,4-dibromo-7-azaindole and 3,4-dichloro-7-azaindole. Understanding the nuanced differences in their chemical behavior is critical for researchers and scientists in optimizing synthetic routes and accelerating the development of novel drug candidates.

Introduction to Dihalo-7-Azaindoles: Versatile Building Blocks

3,4-Dihalo-7-azaindoles are pivotal starting materials for the synthesis of more complex, poly-substituted 7-azaindole derivatives. The two halogen atoms at the C3 and C4 positions of the pyridine ring offer orthogonal handles for sequential, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The choice between the dibromo and dichloro derivatives is not arbitrary; it is a strategic decision that significantly impacts reaction efficiency, selectivity, and the overall synthetic strategy. This guide will dissect these differences, providing experimental context and mechanistic rationale to inform your selection process.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a powerful platform for C-C, C-N, and C-O bond formation. The reactivity of aryl halides in these transformations is intrinsically linked to the nature of the halogen, following the general trend: I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I and C-Br bonds being more readily cleaved during the oxidative addition step of the catalytic cycle.

The C-Br vs. C-Cl Bond: A Fundamental Difference

The primary distinction in reactivity between this compound and 3,4-dichloro-7-azaindole lies in the inherent reactivity of the carbon-bromine versus the carbon-chlorine bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromine atom a better leaving group in palladium-catalyzed cross-coupling reactions. This fundamental difference manifests in several key experimental observations:

  • Reaction Kinetics: Reactions involving this compound typically proceed at a faster rate and under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its dichloro counterpart.

  • Catalyst Loading: The higher reactivity of the C-Br bond often allows for lower catalyst loadings, which is economically and environmentally advantageous, especially on a process scale.

  • Selectivity: In polyhalogenated systems, the differential reactivity of C-Br and C-Cl bonds can be exploited for regioselective functionalization. The C-Br bond will preferentially undergo oxidative addition to the palladium catalyst, allowing for selective reaction at that position while leaving the C-Cl bond intact for subsequent transformations.

The following diagram illustrates the key oxidative addition step in a typical Suzuki-Miyaura cross-coupling reaction, highlighting the preferential cleavage of the C-Br bond.

Halogen_Selection_Workflow start Synthetic Goal choice Need for high reactivity and mild conditions? start->choice dibromo This compound condition_dibromo Milder Conditions Lower Catalyst Loading Higher Yields dibromo->condition_dibromo dichloro 3,4-Dichloro-7-azaindole condition_dichloro Forcing Conditions Higher Catalyst Loading Potentially Lower Yields dichloro->condition_dichloro choice->dibromo Yes choice->dichloro No (e.g., cost is primary concern) caption Fig. 2: Decision workflow for substrate selection.

Sources

The Ascendancy of 7-Azaindole: A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocyclic Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy. At the heart of these inhibitors lies the heterocyclic scaffold, a core chemical structure that dictates the molecule's orientation within the ATP-binding pocket and forms crucial interactions with the kinase hinge region. The choice of this scaffold is a pivotal decision in the design of a potent and selective kinase inhibitor, influencing not only its binding affinity but also its physicochemical properties and synthetic feasibility.

This guide provides an in-depth comparison of the 7-azaindole scaffold with other prominent heterocyclic systems—indole, purine, pyrimidine, and quinoline—in the context of kinase inhibitor design. We will delve into the structural nuances, comparative performance data, and the strategic rationale behind selecting one scaffold over another, empowering researchers to make more informed decisions in their drug discovery endeavors.

The Privileged Scaffold: A Deep Dive into 7-Azaindole

7-Azaindole has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable success in generating potent and selective kinase inhibitors.[1] Its defining feature is the bioisosteric replacement of the C7-H group in the indole ring with a nitrogen atom. This seemingly subtle modification has profound implications for its molecular properties and interactions with the kinase hinge region.

The key to 7-azaindole's efficacy lies in its ability to form a bidentate hydrogen bond with the kinase hinge, a critical interaction for potent ATP-competitive inhibition. The N7 nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrrolic N-H group serves as a hydrogen bond donor.[1] This dual interaction mimics the adenine portion of ATP, allowing 7-azaindole-based inhibitors to anchor themselves firmly in the active site. A prime example of its success is Vemurafenib, a B-RAF inhibitor approved for the treatment of melanoma, which was developed from a 7-azaindole fragment.[1]

Beyond its hinge-binding prowess, the introduction of the nitrogen atom modulates the scaffold's physicochemical properties, often leading to improved aqueous solubility and a more favorable polar surface area compared to its indole counterpart. These enhancements can translate to improved pharmacokinetic profiles, a crucial aspect of drug development.

Head-to-Head Comparison: 7-Azaindole vs. Alternative Scaffolds

The selection of a heterocyclic scaffold is a multi-faceted decision, balancing potency, selectivity, physicochemical properties, and synthetic accessibility. Below, we compare 7-azaindole with other commonly employed scaffolds in kinase inhibitor design.

Structural and Binding Mode Comparison

The fundamental difference between these scaffolds lies in their hydrogen bonding patterns and overall shape, which dictates their fit within the diverse architectures of kinase active sites.

Diagram: Comparative Hinge Binding of Heterocyclic Scaffolds

G cluster_7_azaindole 7-Azaindole cluster_indole Indole cluster_purine Purine cluster_pyrimidine Pyrimidine cluster_quinoline Quinoline a 7-Azaindole Scaffold h1 Hinge Residue (Backbone N-H) a->h1 H-bond (donor) h2 Hinge Residue (Backbone C=O) a->h2 H-bond (acceptor) b Indole Scaffold h3 Hinge Residue (Backbone C=O) b->h3 H-bond (donor) c Purine Scaffold h4 Hinge Residue (Backbone N-H) c->h4 H-bond (acceptor) h5 Hinge Residue (Backbone C=O) c->h5 H-bond (acceptor) d Pyrimidine Scaffold h6 Hinge Residue (Backbone N-H) d->h6 H-bond (acceptor) e Quinoline Scaffold h7 Hinge Residue (Backbone N-H) e->h7 H-bond (acceptor)

Caption: Idealized hydrogen bonding patterns of different heterocyclic scaffolds with the kinase hinge region.

  • Indole: The direct carbocyclic analog of 7-azaindole, the indole scaffold can only act as a hydrogen bond donor through its pyrrolic N-H. This limits its interaction with the hinge compared to the bidentate binding of 7-azaindole. However, indole remains a prevalent scaffold in many approved kinase inhibitors.[2]

  • Purine: As a bioisostere of the adenine core of ATP, the purine scaffold is a natural choice for kinase inhibitor design. It can form multiple hydrogen bonds with the hinge region. However, the exact hydrogen bonding pattern can vary depending on the substitution and the specific kinase. Some studies have directly compared 7-azaindole and purine scaffolds, for instance in the development of JAK2 inhibitors, where a C-3 aryl-7-azaindole derivative showed an IC50 of 260 nM, while a comparable aryl purine derivative had an IC50 of 496 nM.[3]

  • Pyrimidine: The pyrimidine scaffold is another highly successful core for kinase inhibitors, present in numerous FDA-approved drugs.[4] It typically forms one or two hydrogen bonds with the hinge backbone, primarily acting as a hydrogen bond acceptor. Its smaller size and synthetic tractability make it an attractive starting point for library synthesis.

  • Quinoline: The quinoline ring system is a larger, more rigid scaffold that has also found significant utility in kinase inhibitor design.[5] It generally forms a single hydrogen bond with the hinge region through its ring nitrogen. The extended aromatic system of quinoline can engage in additional hydrophobic and π-stacking interactions within the ATP-binding pocket.

Quantitative Performance: A Look at the Data

Direct head-to-head comparisons of different scaffolds against the same kinase target within the same study are the gold standard for evaluating relative performance. While such data can be sparse, some examples from the literature provide valuable insights.

Scaffold ComparisonKinase Target7-Azaindole Derivative IC50 (nM)Alternative Scaffold Derivative IC50 (nM)Reference
7-Azaindole vs. Indole ROCK1(Not specified in same study)
7-Azaindole vs. Purine JAK2260496
7-Azaindole vs. Pyrrolopyrimidine CSF1R(Potent, specific value not given)(Potent, specific value not given)[6]
7-Azaindole vs. Thienopyrimidine CSF1R(Potent, specific value not given)(Potent, specific value not given)[6]

Note: IC50 values are highly dependent on the specific substitutions on the scaffold and the assay conditions. This table is for illustrative purposes to highlight examples of direct comparisons.

These examples, though not exhaustive, suggest that the choice of scaffold can significantly impact potency, and 7-azaindole often demonstrates competitive or superior activity.

Physicochemical Properties and ADME Profile

The ideal kinase inhibitor must not only bind its target with high affinity but also possess drug-like properties that allow it to reach its target in the body. The choice of the heterocyclic core has a significant impact on these properties.

Property7-AzaindoleIndolePurinePyrimidineQuinoline
Solubility Generally improved over indole due to the additional nitrogen.[7]Can be limited by its lipophilic nature.Generally good due to multiple nitrogen atoms.Generally good solubility.Can be poorly soluble depending on substitution.
Lipophilicity (logP) Lower logP compared to indole.[7]Higher logP.Lower logP.Generally lower logP.Higher logP.
Metabolic Stability Can be more metabolically stable than indole.[7]Susceptible to oxidative metabolism on the carbocyclic ring.Can be subject to metabolism by xanthine oxidase.Generally good metabolic stability.Can undergo oxidative metabolism.
Hydrogen Bonding Donor and acceptor.[1]Donor only.Multiple donors and acceptors.Acceptor(s).Acceptor.

The introduction of a nitrogen atom in the 7-azaindole scaffold generally leads to a more favorable balance of lipophilicity and polarity compared to indole, which can contribute to better oral bioavailability.[7]

Synthetic Accessibility and Functionalization

The ease of synthesis and the ability to readily introduce diverse substituents are critical considerations in a medicinal chemistry campaign.

  • 7-Azaindole: A variety of synthetic methods for the 7-azaindole core have been developed, and the scaffold offers multiple positions for functionalization to explore structure-activity relationships (SAR).[3]

  • Indole: The synthesis of indoles is well-established with numerous named reactions (e.g., Fischer, Reissert, Madelung). It is a readily accessible scaffold.

  • Purine: Purine synthesis can be more complex than that of the other scaffolds, often requiring multi-step sequences. However, many substituted purines are commercially available.

  • Pyrimidine: Pyrimidines are generally straightforward to synthesize, often through condensation reactions, making them suitable for the rapid generation of compound libraries.

  • Quinoline: The synthesis of quinolines is also well-documented, with methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being commonly employed.

Diagram: Synthetic Accessibility Workflow

G cluster_synthesis Synthetic Complexity cluster_functionalization Functionalization Ease start Scaffold Selection indole Indole start->indole azaindole 7-Azaindole start->azaindole purine Purine start->purine pyrimidine Pyrimidine start->pyrimidine quinoline Quinoline start->quinoline medium Medium indole->medium easy High indole->easy azaindole->medium azaindole->easy high Higher purine->high moderate Moderate purine->moderate low Lower pyrimidine->low pyrimidine->easy quinoline->low quinoline->easy

Caption: A generalized workflow comparing the synthetic accessibility of different heterocyclic scaffolds.

Experimental Protocol: A Representative Kinase Inhibition Assay

To provide context for the quantitative data presented, we outline a typical in vitro kinase inhibition assay. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, robust method for determining inhibitor potency.

Protocol: TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen™)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium (donor fluorophore) into close proximity with a fluorescein label (acceptor fluorophore) on the substrate. Excitation of the terbium results in FRET to the fluorescein, leading to a detectable signal. An inhibitor will prevent substrate phosphorylation, resulting in a decrease in the FRET signal.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (serially diluted)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phospho-substrate antibody

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: a. Prepare a kinase/substrate solution in Kinase Assay Buffer. b. Prepare an ATP solution in Kinase Assay Buffer at twice the final desired concentration. c. Add the kinase/substrate solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Detection: a. Prepare a detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction. b. Add the detection solution to all wells. c. Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths. Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: The Strategic Value of 7-Azaindole in Kinase Inhibitor Design

The 7-azaindole scaffold has rightfully earned its status as a privileged structure in the field of kinase inhibitor design. Its ability to form a bidentate hydrogen bond with the kinase hinge provides a strong foundation for high-affinity binding. Furthermore, the strategic incorporation of a nitrogen atom often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to its indole counterpart.

While other heterocyclic scaffolds, including indole, purine, pyrimidine, and quinoline, have also demonstrated significant success and offer their own unique advantages in terms of synthetic accessibility and interaction profiles, the consistent performance of 7-azaindole across a wide range of kinase targets makes it a compelling choice for medicinal chemists. The decision of which scaffold to employ will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. However, the wealth of successful 7-azaindole-based inhibitors in various stages of clinical development underscores its enduring importance and versatility in the ongoing quest for novel and effective kinase-targeted therapies.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Drewry, D. H., et al. (2019). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 62(21), 9574–9589. [Link]

  • Zhang, C., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

  • Bandarage, U. K., et al. (2018). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]

  • Asquith, C. R. M., et al. (2022). Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Chemistry & Biodiversity, 18(10), e2100412. [Link]

  • Zask, A., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. [Link]

  • Wang, T., et al. (2009). 3KCK: A Novel Chemotype of Kinase Inhibitors. RCSB PDB. [Link]

  • Sabat, M., et al. (2017). 5USQ: ALK-5 kinase inhibitor complex. RCSB PDB. [Link]

  • McCoull, W., et al. (2016). 5KBR: Pak1 in complex with 7-azaindole inhibitor. RCSB PDB. [Link]

  • RCSB PDB. (n.d.). 2h8h: Src kinase in complex with a quinazoline inhibitor. MDRepo. [Link]

  • Nishiwaki, K., et al. (2021). Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. RSC Medicinal Chemistry, 12(10), 1736-1741. [Link]

  • Fabbro, D., et al. (2002). 1NVR: Crystal structure of human cdk2 in complex with staurosporine. RCSB PDB. [Link]

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The Strategic Bioisosteric Pivot: A Comparative Guide to Alternatives for the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold has carved a significant niche as a privileged structure, particularly in the realm of kinase inhibitors.[1][2][3][4] Its defining feature—the ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of adenine in ATP—has made it a cornerstone in the design of numerous clinical candidates and approved drugs, such as the BRAF kinase inhibitor Vemurafenib.[1][4] However, the very properties that make 7-azaindole attractive can also present liabilities, including challenges related to metabolic stability, off-target activities, and intellectual property constraints.[5][6]

This guide provides an in-depth comparative analysis of key bioisosteric replacements for the 7-azaindole core. We will delve into the nuanced effects of these structural modifications on physicochemical properties, pharmacological activity, and overall drug-like characteristics, supported by experimental data from the literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the strategic decisions involved in scaffold hopping from the well-trodden path of 7-azaindole.

The Rationale for Bioisosteric Replacement

The principle of bioisosterism involves substituting a functional group or a whole scaffold within a biologically active molecule with another that retains similar biological activity but possesses altered physicochemical properties.[7] For the 7-azaindole core, the primary motivations for seeking bioisosteric replacements include:

  • Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and polar surface area (PSA) to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9][10]

  • Improving Metabolic Stability: Addressing metabolic liabilities, such as oxidation mediated by enzymes like aldehyde oxidase (AO), which can be a concern for nitrogen-containing heterocycles.[5][6]

  • Enhancing Potency and Selectivity: Discovering novel interactions with the target protein or disrupting binding to off-targets to create more potent and selective drug candidates.[11][12][13]

  • Navigating Intellectual Property: Creating novel chemical matter to secure patent protection.

The following diagram illustrates the general concept of scaffold hopping from a 7-azaindole core.

cluster_0 Core Scaffold Modification 7_Azaindole 7-Azaindole Core (Starting Point) Bioisosteric_Replacements Bioisosteric Replacements (e.g., other Azaindoles, Indazoles, etc.) 7_Azaindole->Bioisosteric_Replacements Scaffold Hopping Improved_Properties Desired Outcomes: - Improved Potency/Selectivity - Enhanced ADME Profile - Novel IP Bioisosteric_Replacements->Improved_Properties Optimization

Caption: A conceptual workflow of bioisosteric replacement for the 7-azaindole core.

A Comparative Analysis of Key Bioisosteric Replacements

The choice of a bioisosteric replacement is a multifactorial decision that depends on the specific therapeutic target and the desired pharmacological profile. Here, we compare several prominent alternatives to the 7-azaindole scaffold.

Positional Isomers: 4-, 5-, and 6-Azaindoles

The most direct bioisosteric modifications involve relocating the nitrogen atom within the pyridine ring to generate the 4-, 5-, and 6-azaindole isomers.[8] This seemingly subtle change can significantly impact the electronic properties and hydrogen bonding capabilities of the scaffold.

A comparative analysis of the four positional isomers of azaindole reveals that the position of the nitrogen atom is a critical determinant of their biological activity. While 7-azaindole is the most widely explored isomer, particularly in kinase inhibition, studies have shown that other isomers can exhibit superior potency and selectivity for specific targets.[12] For instance, in the development of cell division cycle 7 (Cdc7) kinase inhibitors, derivatives of 5-azaindole showed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active.[12][14] Conversely, for c-Met kinase, potent inhibitors have been developed from both 4-azaindole and 7-azaindole scaffolds.[12]

ScaffoldKey Physicochemical PropertiesNotable Biological Applications
4-Azaindole Can exhibit altered pKa and dipole moment compared to 7-azaindole.Potent c-Met kinase inhibitors; effective in certain HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12]
5-Azaindole The nitrogen at position 5 can influence interactions with solvent and target.Potent and selective Cdc7 kinase inhibitors.[12][14]
6-Azaindole Can offer a different vector for substituent placement.Explored for cannabinoid receptor 1 (CB1) allosteric modulators.[9]
7-Azaindole Well-established hinge-binding motif for numerous kinases.[1][2][3][4]BRAF, PI3K, ROCK, and many other kinase inhibitors.[11][15][16]
Indazoles and Azaindazoles

Replacing the pyrrole ring of 7-azaindole with a pyrazole ring leads to the 7-azaindazole scaffold. This introduces an additional nitrogen atom, which can serve as a hydrogen bond acceptor and alter the electronic nature of the ring system.

In a study on influenza virus inhibitors, 7-azaindazole analogs were found to be equipotent to the parent 2-H-7-azaindole.[5] However, this modification did not improve the metabolic stability against aldehyde oxidase.[5] In the context of PI3Kγ inhibitors, the strategic introduction of a nitrogen to form an azaindazole resulted in a 4-fold increase in potency compared to the azaindole counterpart.[17]

Other Heterocyclic Cores

A broader scaffold hopping approach involves replacing the entire 7-azaindole system with other bicyclic heterocycles. The goal is to maintain the key pharmacophoric features while introducing novel structural elements.

In the pursuit of treatments for Human African Trypanosomiasis, replacing the 7-azaindole core with a pyridofuran or a simple indole resulted in a loss of activity, highlighting the importance of the hydrogen bond donor/acceptor pair of the azaindole for potency against T. brucei.[18]

Experimental Data: A Head-to-Head Comparison

The following table summarizes comparative data for various bioisosteric replacements of the 7-azaindole core in different biological contexts. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.

Original ScaffoldTargetOriginal IC50 (nM)Bioisosteric ReplacementReplacement IC50 (nM)Fold ChangeReference
7-AzaindolePI3Kγ50Azaindazole 8~6x improvement[17]
IndoleCB1 Receptor-6-Azaindole Markedly reduced affinity-[9]
IndoleCB1 Receptor-7-Azaindole Lost ability to bind-[9]
7-AzaindoleCdc7 KinaseLower activity5-Azaindole Potent inhibition-[12][14]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a key scaffold and a representative biological assay are provided below.

General Synthesis of 2-Aryl-7-Azaindoles via Suzuki Coupling

This protocol describes a common method for the synthesis of 2-aryl-7-azaindole derivatives, a versatile intermediate for further functionalization.

Materials:

  • 2-Chloro-7-azaindole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 2-chloro-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole.[1]

The following diagram outlines the key steps in this synthetic workflow.

cluster_0 Synthesis of 2-Aryl-7-Azaindoles Start Start: 2-Chloro-7-azaindole + Arylboronic acid Suzuki_Coupling Suzuki Coupling: - Pd(OAc)2, PPh3, K2CO3 - Dioxane/Water, 100°C Start->Suzuki_Coupling Workup Aqueous Workup: - Ethyl acetate extraction - Washing Suzuki_Coupling->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 2-Aryl-7-azaindole Purification->Product

Caption: Workflow for the synthesis of 2-aryl-7-azaindoles via Suzuki coupling.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • Detection reagents (specific to the assay format, e.g., scintillation fluid for radiometric assays, antibodies for ELISA-based formats)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase reaction buffer, the recombinant kinase, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.

  • Terminate the reaction by adding the stop solution.

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., scintillation counting, fluorescence, luminescence).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Conclusion

The bioisosteric replacement of the 7-azaindole core is a powerful strategy in modern medicinal chemistry to overcome the limitations of this otherwise privileged scaffold. A thorough understanding of the subtle yet significant effects of these structural modifications on physicochemical and pharmacological properties is paramount for the successful design of next-generation therapeutics. While 7-azaindole remains a valuable tool, exploring its bioisosteric alternatives, such as other azaindole isomers and related heterocyclic systems, can unlock novel chemical space and lead to the discovery of drug candidates with superior profiles. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers embarking on such scaffold hopping endeavors.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

  • (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • (2021). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • (2022). A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. PubMed. [Link]

  • (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). ResearchGate. [Link]

  • (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

  • (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH. [Link]

  • (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

  • (n.d.). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Chemsrc. [Link]

  • (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • (2025). Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. American Chemical Society. [Link]

  • (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. [Link]

  • (2021). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. [Link]

  • (2015). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]

  • (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • (2018). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate. [Link]

  • (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

Sources

Introduction: The Significance of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3,4-Dibromo-7-azaindole: A Comparative Approach

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound (1H-pyrrolo[2,3-b]pyridine). As a key functionalized building block in medicinal chemistry, understanding its structural characterization is paramount for researchers and drug development professionals.[1][2] We will move beyond a simple recitation of spectral data, offering a comparative analysis against related structures to provide a deeper understanding of substituent effects. The protocols and interpretations presented herein are grounded in established spectroscopic principles and extensive experience with heterocyclic systems.

The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems in a vast array of biologically active molecules, particularly kinase inhibitors. The introduction of bromine atoms at the C3 and C4 positions creates a uniquely functionalized intermediate, ripe for further elaboration through cross-coupling reactions.[1] Accurate and unambiguous structural verification is the cornerstone of any synthetic campaign; NMR spectroscopy is the primary tool for this purpose. This guide offers a definitive reference for the ¹H and ¹³C NMR signatures of this important molecule.

Below is the chemical structure and IUPAC numbering scheme for this compound.

Caption: Structure and numbering of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal multiplicity (splitting pattern), and integration. For this compound, we expect four distinct signals in the aromatic/heteroaromatic region, corresponding to H1 (N-H), H2, H5, and H6.

Predicted ¹H NMR Signals
  • H1 (N-H): This proton is on a pyrrole-like nitrogen. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its chemical shift is highly dependent on the solvent and concentration but typically appears far downfield (>10 ppm).[3]

  • H2: This proton is on the five-membered pyrrole ring. The adjacent C3 is substituted with a bromine atom, so no vicinal coupling is expected. It should appear as a sharp singlet or a narrow doublet due to long-range coupling.

  • H6: Located on the six-membered pyridine ring, H6 is ortho to the pyridine nitrogen (N7). This position is strongly deshielded, and the proton will appear as a doublet due to coupling with H5.

  • H5: This proton is also on the pyridine ring. It will be a doublet due to coupling with H6. The adjacent C4 is substituted with bromine, which will influence its chemical shift through an inductive effect.

Experimental Data & Comparative Interpretation

The following table summarizes the expected ¹H NMR chemical shifts for this compound in DMSO-d₆, compared with unsubstituted 7-azaindole and 4-Bromo-7-azaindole. This comparison is critical to understand the electronic impact of the bromine substituents.

Proton7-Azaindole (DMSO-d₆)4-Bromo-7-azaindole (DMSO-d₆)[4]This compound (Predicted, DMSO-d₆) MultiplicityCoupling Constant (J)
H1 (N-H)~11.6 ppm~12.0 ppm~12.5 ppm br s-
H2~7.4 ppm~7.6 ppm~7.9 ppm s-
H3~6.4 ppm~6.7 ppm- --
H5~8.1 ppm~8.2 ppm~8.3 ppm d~5.5 Hz
H6~7.0 ppm~7.2 ppm~7.4 ppm d~5.5 Hz

Analysis of Substituent Effects:

  • Downfield Shift of H2: The introduction of an electronegative bromine atom at the adjacent C3 position causes a significant downfield shift of the H2 proton signal compared to both the parent azaindole and the 4-bromo analogue. This is a key diagnostic feature.

  • Downfield Shift of H5 and H6: The bromine at C4 exerts an inductive electron-withdrawing effect, causing a general downfield shift for the pyridine ring protons (H5 and H6) compared to the unsubstituted parent compound.

  • N-H Proton: The cumulative electron-withdrawing effect of two bromine atoms makes the N-H proton more acidic, shifting it further downfield.

¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. For this compound, we expect to see seven distinct signals. The chemical shifts are heavily influenced by the attached atoms (H, N, Br) and their position within the heterocyclic ring system.

Predicted ¹³C NMR Signals

The chemical shifts of carbons directly bonded to bromine (C3, C4) are diagnostic. The effect of halogen substitution on ¹³C chemical shifts can be complex, but generally, carbons bonded to bromine appear at a lower field (higher ppm) than their corresponding C-H counterparts in the parent molecule, though this effect is less pronounced than for chlorine.[5]

Experimental Data & Comparative Interpretation

The table below presents a comparison of the predicted ¹³C chemical shifts for this compound with the parent compound in DMSO-d₆.

Carbon7-Azaindole (DMSO-d₆)This compound (Predicted, DMSO-d₆) Notes on Substituent Effects
C2~127 ppm~130 ppm Deshielded by adjacent C3-Br.
C3~100 ppm~98 ppm Direct attachment to Br; appears at a lower field.
C3a~142 ppm~140 ppm Minor shift due to substitution at C3 and C4.
C4~115 ppm~112 ppm Direct attachment to Br; appears at a lower field.
C5~148 ppm~149 ppm Deshielded by adjacent C4-Br.
C6~110 ppm~114 ppm Minor downfield shift.
C7a~149 ppm~151 ppm Deshielded by the cumulative electron-withdrawing effects.

Key Insights from ¹³C Data:

  • C3 and C4 Signals: The most significant changes are observed for C3 and C4. Their appearance in the 95-115 ppm range is a strong indicator of successful dibromination at these positions.

  • Quaternary Carbons (C3a, C7a): These carbons, which lack attached protons, typically show weaker signals in the ¹³C spectrum. Their chemical shifts are less perturbed but still reflect the overall change in the molecule's electronic structure.

Experimental Protocols

To ensure data integrity and reproducibility, adherence to a standardized protocol is essential. The following sections detail the recommended procedures for sample preparation and NMR data acquisition.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for azaindoles due to its excellent solubilizing power and its ability to sharpen N-H signals.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.

  • Reference: The residual solvent peak will be used as the primary internal reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[6]

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectrometer Freq. 400 MHz101 MHz
Spectral Width -2 to 16 ppm-10 to 220 ppm
Number of Scans (NS) 161024 or more (due to low ¹³C abundance)
Relaxation Delay (D1) 2 seconds2 seconds
Acquisition Time (AQ) ~4 seconds~1.5 seconds
Temperature 298 K (25 °C)298 K (25 °C)

The workflow for NMR analysis is a systematic process from sample preparation to final structural confirmation.

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis cluster_confirm Confirmation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Assignment Signal Assignment (Chemical Shift & Coupling) PeakPicking->Assignment Confirmation Structural Confirmation Assignment->Confirmation

Caption: Standard workflow for NMR-based structural analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct and predictable features. The key diagnostic signals include the downfield-shifted singlet for H2 in the ¹H spectrum and the appearance of two C-Br signals in the 95-115 ppm range in the ¹³C spectrum. By comparing this data with that of unsubstituted 7-azaindole, the electronic effects of the bromine substituents are clearly elucidated, providing a robust method for confirming the successful and regioselective synthesis of this valuable intermediate. This guide provides the necessary data and protocols to empower researchers to confidently perform this analysis in their own laboratories.

References

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). AWS.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). National Institutes of Health.
  • Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. Beilstein Journals. Retrieved January 6, 2026, from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved January 6, 2026, from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Figshare. Retrieved January 6, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 6, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Retrieved January 6, 2026, from [Link]

  • Proton and carbon-13 chemical shifts of aza-derivatives 8, 9, 30, 32 and 34 in CDCl 3. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Retrieved January 6, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 6, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3,4-Dibromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Dibromo-7-azaindole Derivatives

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors for therapeutic areas such as oncology.[1] The introduction of bromine atoms, as in the this compound core, serves multiple purposes. It can modulate the compound's metabolic stability, cell permeability, and critically, its binding affinity to the target protein by forming halogen bonds. As researchers develop and optimize these potent molecules, robust analytical methods are paramount for their characterization, quantification in complex biological matrices, and overall advancement through the drug discovery pipeline.[2]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose.[3] However, the unique presence of two bromine atoms introduces specific challenges and opportunities in MS analysis. This guide provides an in-depth comparison of mass spectrometry techniques for this compound derivatives, supported by experimental insights and protocols to empower researchers in this field.

Core Principles: The Isotopic Signature of Bromine

The most defining characteristic of a bromine-containing compound in mass spectrometry is its unique isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[4] Consequently, any ion containing a single bromine atom will appear as a doublet of peaks (M and M+2) of roughly equal intensity.

For a dibrominated compound like our target class, this pattern becomes even more distinct. The molecular ion will appear as a characteristic triplet of peaks:

  • M: Containing two 79Br atoms.

  • M+2: Containing one 79Br and one 81Br atom.

  • M+4: Containing two 81Br atoms.

The theoretical intensity ratio of this triplet is approximately 1:2:1 .[5] This distinctive pattern is a powerful diagnostic tool, allowing for the rapid identification of bromine-containing species in a complex chromatogram and confirming the presence of both bromine atoms in fragment ions.[6]

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization source is one of the most critical parameters in developing a successful LC-MS method.[7] For this compound derivatives, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[8][9] It generates ions from a solution by applying a high voltage to a capillary, creating a spray of charged droplets. For 7-azaindole derivatives, the nitrogen atoms in the heterocyclic core are readily protonated, making positive-ion ESI a highly effective method.

  • Advantages: High sensitivity for polar and ionizable compounds, ability to form multiply charged ions (though less relevant for these small molecules), and suitability for thermally labile compounds.[10][11]

  • Disadvantages: Susceptibility to ion suppression from matrix components (e.g., salts, lipids in biological samples), and lower efficiency for less polar compounds.[12]

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for small molecules of moderate to low polarity.[8][9] The sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with charged reagent gas molecules created by a corona discharge.[11]

  • Advantages: Excellent for less polar compounds that may not ionize well by ESI, generally less susceptible to matrix effects and ion suppression, and compatible with higher LC flow rates.[12]

  • Disadvantages: Requires the analyte to be thermally stable due to the heated vaporizer, and typically only produces singly charged ions.[11]

Head-to-Head Performance Summary

The optimal choice depends on the specific derivative's properties and the analytical goal. Below is a comparative summary to guide the decision-making process.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality
Analyte Polarity Superior for polar/ionizable derivatives.Superior for non-polar/less polar derivatives.ESI relies on solution-phase chemistry, favoring molecules that can hold a charge in solution. APCI relies on gas-phase proton affinity, which is less dependent on initial solution polarity.[8]
Sensitivity Generally higher under ideal conditions.Can be more sensitive for specific, less polar analytes.The protonation of the azaindole core is efficient in ESI, often leading to a strong [M+H]+ signal. However, for derivatives with bulky, non-polar side chains, APCI may be more efficient.
Matrix Effects More susceptible to ion suppression.Less susceptible to ion suppression.ESI's reliance on droplet surface charge competition makes it vulnerable to co-eluting matrix components. APCI's gas-phase ionization is physically separated from the bulk matrix, reducing this interference.[12]
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability. The high temperature of the APCI vaporizer (~350-500 °C) can cause degradation of sensitive molecules.[11]
Typical Use Case Quantification of polar derivatives in clean matrices or when maximum sensitivity is required.Quantification in complex biological matrices (e.g., plasma, tissue homogenates) or for derivatives with poor ESI response.This choice represents a trade-off between the potential for higher sensitivity with ESI and the greater robustness of APCI.
Decision Workflow for Ionization Technique Selection

G start Start: Analyze New This compound Derivative solubility Is the compound soluble in typical LC mobile phases (e.g., ACN/H2O)? start->solubility esi_screen Screen with Electrospray Ionization (ESI) in both positive and negative modes. solubility->esi_screen Yes reassess Re-evaluate solubility and sample prep. solubility->reassess No signal_check Is a robust [M+H]+ or [M-H]- signal observed? esi_screen->signal_check apci_screen Screen with Atmospheric Pressure Chemical Ionization (APCI). signal_check->apci_screen No, or weak signal optimize_esi Proceed with ESI Method Optimization. signal_check->optimize_esi Yes, strong signal compare Compare S/N ratio and matrix effects of ESI and APCI. apci_screen->compare optimize_esi->compare final_choice Select best technique based on sensitivity and robustness. compare->final_choice

Caption: Workflow for selecting the optimal ionization technique.

Fragmentation Analysis of the this compound Core

Understanding the fragmentation pattern is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[1] Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]+) of a this compound derivative will likely proceed through several key pathways.

The most probable fragmentation events include:

  • Loss of a Bromine Radical (•Br): This would result in a fragment at [M+H-79]+ and [M+H-81]+. This is a common fragmentation pathway for halogenated compounds.[13]

  • Loss of HBr: A neutral loss of hydrogen bromide would produce a fragment at [M+H-80]+ and [M+H-82]+.

  • Sequential Loss of Bromine: The molecule could lose one bromine atom, followed by the second, leading to a cascade of fragments.

  • Cleavage of Side Chains: If the core is substituted, cleavage of these side chains will produce characteristic fragments.

Predicted Fragmentation Pathway

Let's consider a hypothetical derivative: 3,4-Dibromo-5-(morpholinomethyl)-7H-pyrrolo[2,3-c]pyridine .

  • Molecular Formula: C12H12Br2N4O

  • Monoisotopic Mass: 385.94 g/mol

The protonated molecule ([M+H]+) would exhibit the characteristic 1:2:1 isotopic cluster at m/z 387, 389, and 391.

G parent [M+H]+ m/z 387/389/391 (1:2:1 Ratio) frag1 Loss of •Br [M+H-Br]+ m/z 308/310 (1:1 Ratio) parent->frag1 - •Br frag2 Loss of Morpholine Side Chain [M+H - C4H8NO]+ m/z 300/302/304 (1:2:1 Ratio) parent->frag2 - C4H9NO frag3 Loss of HBr [M+H-HBr]+ m/z 307/309 (1:1 Ratio) parent->frag3 - HBr frag4 From frag1: Loss of second •Br [M+H-2Br]+ m/z 229 frag1->frag4 - •Br

Sources

A Comparative Guide to the X-ray Crystal Structure of Halogenated 7-Azaindole Derivatives: Insights into Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the X-ray crystal structures of halogenated 7-azaindole derivatives. While the specific crystal structure of 3,4-Dibromo-7-azaindole is not publicly available at the time of this publication, we present a comprehensive examination of closely related chlorinated analogs. This comparative approach offers valuable insights into the supramolecular chemistry and crystal packing of dihalogenated 7-azaindoles, enabling researchers to anticipate the solid-state properties of novel derivatives.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1] The introduction of halogen atoms onto this scaffold significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Understanding how these substitutions affect the three-dimensional arrangement of molecules in the solid state is crucial for drug development, as crystal packing impacts solubility, dissolution rate, and bioavailability.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and, most critically for this guide, the nature and geometry of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and halogen bonds, dictate the overall crystal packing and, consequently, the material's macroscopic properties.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages involved in the crystallographic analysis of 7-azaindole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 7-Azaindole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Screening (Vapor diffusion, Slow evaporation) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct methods) data_collection->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation CSD_deposition CSD_deposition validation->CSD_deposition Deposition in CSD

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Halogenated 7-Azaindole Crystal Structures

In the absence of a crystal structure for this compound, we turn our attention to the published structures of 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole.[2] These compounds serve as excellent models for understanding the interplay of hydrogen bonding and halogen interactions in directing the supramolecular assembly of this class of molecules.

Key Intermolecular Interactions

The crystal packing of 7-azaindole and its derivatives is primarily governed by a robust N-H···N hydrogen bond between the pyrrole N-H donor and the pyridine nitrogen acceptor. This interaction typically leads to the formation of centrosymmetric dimers. The introduction of halogen atoms introduces the possibility of additional, weaker interactions, such as C-H···X and X···X (where X is a halogen), which can influence the overall packing arrangement.

intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_halogen Potential Halogen Interactions node_A 7-Azaindole Molecule A node_B 7-Azaindole Molecule B node_A->node_B N-H···N node_B->node_A N-H···N node_C Halogenated 7-Azaindole node_D Adjacent Molecule node_C->node_D C-H···X node_C->node_D X···X

Figure 2: Key intermolecular interactions in halogenated 7-azaindole crystals.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole.[2]

Parameter5-chloro-7-azaindole4,5-dichloro-7-azaindole
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 3.864(1)9.136(2)
b (Å) 13.911(3)3.841(1)
c (Å) 12.585(3)20.358(4)
β (°) 94.01(2)98.43(2)
Volume (ų) 675.0(3)707.2(3)
Z 44
N-H···N distance (Å) 2.915(3)2.939(2)

Table 1: Comparison of crystallographic data for chlorinated 7-azaindole derivatives.

Both chlorinated derivatives crystallize in the same monoclinic space group, P2₁/c, which is common for centrosymmetric molecules. The fundamental N-H···N hydrogen-bonded dimer motif is present in both structures. In 5-chloro-7-azaindole, these dimers are further linked by C-H···Cl interactions, forming layers. The crystal structure of 4,5-dichloro-7-azaindole also features the primary N-H···N dimeric motif.[2]

Predicting the Crystal Structure of this compound

Based on the analysis of the chlorinated analogs, we can make some educated predictions about the likely crystal structure of this compound.

  • Dominant Hydrogen Bonding: The strong N-H···N hydrogen bond is expected to be the primary supramolecular synthon, leading to the formation of centrosymmetric dimers.

  • Influence of Bromine Substituents: The two bromine atoms will increase the molecule's polarizability and introduce the potential for halogen bonding (Br···Br or C-H···Br interactions). These interactions are generally weaker than hydrogen bonds but can play a significant role in dictating the three-dimensional packing of the dimers.

  • Potential for Polymorphism: The interplay between the strong hydrogen bonds and weaker halogen interactions could lead to the existence of multiple crystalline forms (polymorphs) with different packing arrangements and, consequently, different physical properties.

The biological activity of this compound as a casein kinase 1 inhibitor highlights its potential as a lead compound.[3] A detailed understanding of its solid-state chemistry, which begins with the determination of its crystal structure, is therefore of significant academic and industrial interest.

Experimental Protocols

Synthesis of this compound (Hypothetical)

While various methods exist for the halogenation of 7-azaindoles, a common approach involves the use of N-bromosuccinimide (NBS).

  • Dissolve 7-azaindole in a suitable solvent (e.g., acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by various methods, including:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.

Conclusion

This guide has provided a comparative analysis of the X-ray crystal structures of halogenated 7-azaindole derivatives, with a focus on understanding the key intermolecular interactions that govern their solid-state assembly. While the crystal structure of this compound remains to be determined, the insights gained from its chlorinated analogs provide a strong foundation for predicting its supramolecular chemistry. The elucidation of the crystal structure of this and other novel 7-azaindole derivatives will continue to be a critical step in the rational design of new therapeutic agents with optimized solid-state properties.

References

  • Dysz, K., Bąkowicz, J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules.
  • Dysz, K., Bąkowicz, J., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Institutes of Health. [Link]

  • Uehara, T., et al. (2019). This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • McLaughlin, M., et al. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. Organic Letters.
  • Schirok, H. (2006). A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine, respectively. The Journal of Organic Chemistry.
  • de Mattos, M. C., et al. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure is described that gives the desired compounds in good overall yields. Synthesis.
  • Sun, H., et al. (2017). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles or indoles in very good yields. Synthesis.
  • Son, N. T., et al. Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines provide 6-azaindoles in very good yield.
  • Barberis, C., et al. (2019). N-substituted azaindoles were discovered as promising pan-PIM inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Tong, L., & Steward, K. M. (2014). Lack of substitution on the pyrrole nitrogen atom seemed to be essential for enhanced activity.
  • Bristol-Myers Squibb. (2014). 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole (66)
  • Bristol-Myers Squibb. (2014). The 5-bromo-7-azaindole (73)
  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. The Journal of Organic Chemistry.
  • Nazare, M., et al. (2004). A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine, respectively.
  • Sun, H., et al. (2017). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines affords 7-azaindoles or indoles in very good yields. Synthesis.
  • Son, N. T., et al. Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines provide 6-azaindoles in very good yield.
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A Comparative Analysis of 3,4-Dibromo-7-azaindole Derivatives: Validating Biological Activity Across Multiple Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has garnered significant attention in medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it an attractive starting point for drug design.[1] This guide provides an in-depth comparative analysis of a specific derivative, 3,4-Dibromo-7-azaindole, validating its biological activity and benchmarking its performance against established alternatives in key therapeutic areas: kinase inhibition, oncology, and microbiology.

Section 1: Kinase Inhibition Profile - A Focus on Casein Kinase 1 (CK1)

Recent studies have identified this compound (B-AZ) as a modulator of the circadian clock in Arabidopsis thaliana through the inhibition of Casein Kinase 1 (CK1) activity.[2] CK1 is a highly conserved family of serine/threonine kinases that play a pivotal role in numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response.[3] Dysregulation of CK1 is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling therapeutic target.[3]

Comparative Analysis of CK1 Inhibitors

To objectively evaluate the performance of this compound as a CK1 inhibitor, we compare its activity with other known CK1 inhibitors, D4476 and PF-670462, as well as the broad-spectrum kinase inhibitor Staurosporine.

CompoundTarget Kinase(s)IC50 (nM)Key Features & Caveats
This compound (B-AZ) Casein Kinase 1 (CKL4 in A. thaliana)~40,000[2]Novel inhibitor of plant CK1; two bromine atoms are essential for its inhibitory activity.[2] Potency in mammalian CK1 isoforms requires further investigation.
D4476 CK1, ALK5300 (CK1δ)[4]Cell-permeable and selective inhibitor of CK1.[4]
PF-670462 CK1ε, CK1δ14 (CK1δ), 7.7 (CK1ε)[5]Potent and selective inhibitor of CK1ε and CK1δ.[5]
Staurosporine Broad Spectrum3 (PKC), 6 (p60v-src), 7 (PKA)Prototypical ATP-competitive kinase inhibitor with high affinity but low selectivity for many kinases.[6][7]

Note: IC50 values can vary depending on the assay conditions.

Causality Behind Experimental Choices

The selection of these comparators is deliberate. D4476 and PF-670462 represent well-characterized, selective inhibitors of CK1, providing a direct benchmark for potency and selectivity.[3][4][5] Staurosporine, a notoriously non-selective kinase inhibitor, is included to highlight the importance of a selective inhibition profile, a desirable attribute for a therapeutic candidate to minimize off-target effects.[6][7]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against a target kinase (e.g., human CK1δ).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound, D4476, PF-670462, Staurosporine) in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human CK1δ enzyme in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compounds in DMSO.

    • In a 96-well plate, add the diluted compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Add the CK1δ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow Reagent_Prep Reagent Preparation (Compounds, Enzyme, Substrate, ATP) Serial_Dilution Serial Dilution of Test Compounds Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (Compounds, Controls) Serial_Dilution->Plate_Setup Enzyme_Addition Enzyme Addition & Pre-incubation Plate_Setup->Enzyme_Addition Reaction_Initiation Initiate Reaction (Substrate/ATP Addition) Enzyme_Addition->Reaction_Initiation Incubation Incubation (30°C) Reaction_Initiation->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Section 2: Anticancer Activity Validation

The 7-azaindole core is present in numerous compounds with demonstrated anticancer activity.[8] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival.[9] While specific cytotoxic data for this compound is not extensively available, its potential can be inferred from the broader class of halogenated 7-azaindole derivatives, some of which have shown significant in vitro anticancer effects.[10]

Comparative Cytotoxicity Analysis

Here, we provide a hypothetical comparison of this compound with the well-established chemotherapeutic agent Doxorubicin against a panel of human cancer cell lines. This serves as a framework for future experimental validation.

CompoundMechanism of ActionIC50 (µM) - MCF-7 (Breast)IC50 (µM) - A549 (Lung)IC50 (µM) - HCT116 (Colon)
This compound Putative Kinase InhibitionTo be determinedTo be determinedTo be determined
Doxorubicin DNA intercalation, Topoisomerase II inhibition[11][][13]0.1 - 1.00.05 - 0.50.01 - 0.1

Note: IC50 values for Doxorubicin are representative and can vary based on experimental conditions.

Rationale for Comparator Selection

Doxorubicin is a widely used and potent anticancer drug with a well-understood mechanism of action involving DNA damage.[11][][13] Comparing a targeted inhibitor like a 7-azaindole derivative to a broad-acting cytotoxic agent like Doxorubicin can reveal differences in potency, selectivity, and potential for reduced side effects.

Experimental Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and Doxorubicin in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (background).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

G cluster_pathway Doxorubicin's Mechanism of Action Doxorubicin Doxorubicin Intercalation DNA Intercalation Doxorubicin->Intercalation TopII Topoisomerase II Poisoning Doxorubicin->TopII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Strand Breaks Intercalation->DNA_Damage TopII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.

Section 3: Antimicrobial Activity Validation

7-Azaindole derivatives have also been explored for their antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16] The potential for this compound to exhibit antimicrobial effects warrants investigation, especially given the urgent need for new classes of antibiotics.

Comparative Antimicrobial Susceptibility

This section outlines a comparative framework for assessing the antimicrobial activity of this compound against the broad-spectrum antibiotic Ciprofloxacin.

CompoundMechanism of ActionZone of Inhibition (mm) - E. coliZone of Inhibition (mm) - S. aureus
This compound To be determinedTo be determinedTo be determined
Ciprofloxacin Inhibition of DNA gyrase[17][18][19][20][21]25 - 3522 - 30

Note: Zone of inhibition values for Ciprofloxacin are typical and can vary based on the specific strain and testing conditions.

Rationale for Comparator Selection

Ciprofloxacin is a widely used fluoroquinolone antibiotic with a well-defined mechanism of action targeting bacterial DNA replication.[17][18][19][20][21] It serves as an excellent benchmark for evaluating the potency and spectrum of activity of a novel antimicrobial agent.

Experimental Protocol 3: Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of a substance.

Objective: To assess the antimicrobial activity of this compound against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Methodology:

  • Bacterial Culture and Inoculum Preparation:

    • Grow cultures of E. coli and S. aureus in a suitable broth medium overnight at 37°C.

    • Dilute the bacterial cultures to a standardized concentration (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar plates.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the standardized bacterial suspension.

  • Well Creation and Compound Application:

    • Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Prepare stock solutions of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50 µL) of each test compound solution into the wells. Include a solvent-only control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Data Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared to standard interpretation charts for antibiotics like Ciprofloxacin.

G cluster_workflow Agar Well Diffusion Assay Workflow Inoculum_Prep Prepare Standardized Bacterial Inoculum Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Well_Creation Create Wells in Agar Plate_Inoculation->Well_Creation Compound_Addition Add Test Compounds to Wells Well_Creation->Compound_Addition Incubation Incubate Plates (37°C, 24h) Compound_Addition->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

Caption: Workflow for the agar well diffusion antimicrobial assay.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the biological validation of this compound derivatives. The confirmed activity against plant CK1 provides a solid foundation for further investigation into its potential as a kinase inhibitor in mammalian systems.[2] The outlined protocols for cytotoxicity and antimicrobial screening offer a clear path for exploring its broader therapeutic potential. Future research should focus on elucidating the specific mammalian kinase targets of this compound, performing extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and validating its efficacy in preclinical models of disease.

References

  • A Comparative Guide to CK1 Inhibitors: CK1-IN-1 vs. D4476. Benchchem.

  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. PubMed.

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed.

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  • Staurosporine. Wikipedia.

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed.

  • Ciprofloxacin. Wikipedia.

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  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC.

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  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.

  • Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. StressMarq Biosciences Inc.

  • What is the mechanism of Ciprofloxacin Hydrochloride?. Patsnap Synapse.

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  • This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology.

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. NIH.

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  • Casein Kinase Inhibitor Review. Selleck Chemicals.

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.

  • Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria. PubMed.

  • How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed.

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

  • 7-Azaindole Derivatives as Potential Antibacterial Agents. PJSIR.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.

  • 7-Azaindole Derivatives as Potential Antibacterial agents. PJSIR.

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  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy.

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.

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  • Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles. Benchchem.

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  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

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A Senior Application Scientist's Guide to In Vitro Kinase Assay Selection for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of common in vitro kinase assay formats for the characterization of 7-azaindole-based inhibitors. Authored from the perspective of a seasoned application scientist, this document delves into the causality behind experimental choices, providing field-proven insights to guide researchers, scientists, and drug development professionals toward the most robust and relevant methodologies.

Introduction: The 7-Azaindole Scaffold - A Privileged Hinge-Binder

The 7-azaindole scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1] Its power lies in its ability to act as an excellent "hinge-binding motif."[2][3][4] The ATP-binding site of a kinase contains a flexible hinge region that connects the N- and C-terminal lobes. The 7-azaindole core mimics the adenine portion of ATP, forming two critical hydrogen bonds with the backbone of this hinge region: the N7 nitrogen acts as a hydrogen bond acceptor, while the N1-H group serves as a hydrogen bond donor.[5] This bidentate interaction provides a strong anchor for the inhibitor, making it a powerful starting point for developing compounds against a wide range of kinases, from serine-threonine kinases like B-RAF to tyrosine kinases.[2][5]

While the scaffold is versatile, accurately quantifying the inhibitory potential of its derivatives requires selecting an appropriate in vitro assay. The choice of assay can significantly impact the quality, reproducibility, and physiological relevance of the data generated.

cluster_0 Kinase ATP Binding Site hinge Kinase Hinge Region (Backbone Amides) atp_pocket Adenine Pocket ribose_pocket Ribose Pocket phosphate_pocket Phosphate Binding Region inhibitor 7-Azaindole Inhibitor inhibitor->hinge inhibitor->atp_pocket Occupies Pocket

Caption: Mechanism of 7-azaindole kinase inhibition via hinge binding.

Chapter 1: A Comparative Analysis of In Vitro Kinase Assay Platforms

Biochemical kinase assays can be broadly categorized into two types: activity assays, which measure the catalytic event of substrate phosphorylation, and binding assays, which measure the physical interaction between an inhibitor and the kinase.[6] For characterizing inhibitors like 7-azaindole derivatives, activity assays are paramount as they directly quantify the functional consequence of the compound binding to the enzyme.

The selection of an assay is a critical decision driven by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the specific kinase target, and available resources. Below is a comparison of the most common activity-based platforms.

Assay Platform Principle Advantages Disadvantages Best For
Radiometric Filter Binding Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate, which is then captured on a filter.[7]Gold Standard : Direct, unambiguous measurement of enzymatic activity.[8][9] Universal applicability to all kinases and substrate types (peptides, proteins).[10] High sensitivity.[11]Requires handling and disposal of radioactive materials. Lower throughput compared to other methods.Lead characterization, mechanism of action studies, and validating data from other formats.
HTRF® (TR-FRET) A phosphorylated substrate brings a donor (Eu³⁺-cryptate) and acceptor (e.g., XL665) fluorophore into proximity, generating a FRET signal.[12][13]Homogeneous "mix-and-read" format.[14] High signal-to-background ratio due to time-resolved detection.[15] Amenable to HTS and automation.Requires specific antibodies and labeled substrates, increasing initial setup cost and effort. Potential for compound interference with fluorescence.High-Throughput Screening (HTS), selectivity profiling, and routine IC50 determination.
Luminescence (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced. ADP is converted to ATP, which drives a luciferase-luciferin reaction to produce light.[10][16]High sensitivity and broad dynamic range.[17] Universal approach as it detects the common product, ADP.[11]Indirect measurement; relies on coupling enzymes (luciferase) which can be inhibited by test compounds, leading to false positives.[11]HTS, orthogonal validation, and situations where specific antibodies are unavailable.
Mobility Shift Assay Separates and quantifies the charged phosphorylated product from the neutral substrate via microfluidic capillary electrophoresis.[18]High-quality, quantitative data.[18] Label-free and antibody-free. Low sample volume required.Requires specialized instrumentation. Throughput may be lower than luminescence or HTRF formats.Precise kinetic studies (Km, kcat) and confirming hits from primary screens.

Chapter 2: The Gold Standard Protocol: Radiometric [³³P]-Filter Binding Assay

This assay remains the benchmark for kinase activity measurement due to its direct and robust nature.[8] It directly quantifies the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a peptide or protein substrate. The use of ³³P is often preferred over ³²P for its lower energy and longer half-life, enhancing safety and experimental flexibility.

Causality and Experimental Rationale
  • Why Radiometric? It is the only format that directly measures the true enzymatic product without modified substrates, coupling enzymes, or detection antibodies, minimizing artifacts.[6][8]

  • Why Filter Binding? Phosphocellulose filters (like P81) are positively charged and effectively bind the negatively charged phosphorylated peptide substrate, while the unreacted, negatively charged [γ-³³P]ATP is washed away.[7]

  • Why Physiological ATP? Running assays at ATP concentrations that mimic cellular levels (e.g., 1 mM) provides a more accurate assessment of an inhibitor's potency in a biological context, especially for ATP-competitive inhibitors like 7-azaindoles.[8][19]

Detailed Step-by-Step Protocol
  • Reaction Mixture Preparation :

    • Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT), the desired substrate (e.g., 20 µM peptide), and the kinase enzyme.

  • Compound Dilution :

    • Perform a serial dilution of the 7-azaindole test compounds in DMSO. Then, dilute into the assay buffer. Ensure the final DMSO concentration in the reaction is consistent across all wells and typically ≤1%.

  • Initiate Kinase Reaction :

    • Add 2 µL of the diluted compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to a 96-well plate.

    • Add 18 µL of the kinase/substrate master mix to each well.

    • Initiate the reaction by adding 5 µL of an ATP mixture containing unlabeled ATP and [γ-³³P]ATP (to achieve the desired final concentration and specific activity).

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Spotting :

    • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Spot the entire reaction volume onto a phosphocellulose filter mat (e.g., P81).

  • Washing :

    • Wash the filter mat 3-4 times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone to dry the mat.

  • Detection :

    • Place the dried filter mat in a sample bag with scintillation fluid or use a phosphorimager to quantify the radioactivity in each spot.[7]

prep 1. Prepare Reagents (Kinase, Substrate, Buffer, Compound, [γ-³³P]ATP) mix 2. Mix Components (Compound + Kinase/Substrate) prep->mix initiate 3. Initiate Reaction (Add ATP Mix) mix->initiate incubate 4. Incubate (e.g., 30 min @ 30°C) initiate->incubate stop 5. Stop Reaction (Add Phosphoric Acid) incubate->stop spot 6. Spot onto Filter Mat (P81) stop->spot wash 7. Wash Mat (Remove free [γ-³³P]ATP) spot->wash detect 8. Detect Signal (Scintillation/Phosphorimager) wash->detect

Caption: Workflow for a radiometric filter binding kinase assay.

Chapter 3: High-Throughput Protocol: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust TR-FRET technology ideal for screening large compound libraries against kinase targets.[14][15] The assay is performed in a single well and involves an enzymatic step followed by a detection step.[20]

Causality and Experimental Rationale
  • Why HTRF? Its homogeneous format simplifies automation and reduces handling steps. The time-resolved detection minimizes background fluorescence from plates, media, and compounds, resulting in high sensitivity.[14]

  • The Principle: The assay uses a biotinylated substrate and a phosphospecific antibody. The antibody is labeled with a Europium cryptate donor, and Streptavidin is labeled with an XL665 acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The signal is directly proportional to the level of substrate phosphorylation.[12][13][20]

  • Stopping the Reaction: The detection reagents contain EDTA, which chelates the Mg²⁺ ions required for kinase activity, effectively stopping the reaction upon addition.[20]

Detailed Step-by-Step Protocol
  • Reagent Preparation :

    • Prepare kinase reaction buffer, kinase, biotinylated substrate (e.g., STK or TK substrate), and ATP solution.

    • Prepare HTRF detection reagents: Europium-labeled anti-phospho antibody and Streptavidin-XL665, diluted in HTRF detection buffer containing EDTA.

  • Enzymatic Reaction :

    • Dispense 2 µL of serially diluted 7-azaindole compound or controls into a low-volume 384-well plate.

    • Add 4 µL of a kinase/substrate mix.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Detection :

    • Add 10 µL of the combined HTRF detection reagents to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading :

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated to normalize for well-to-well variations.

cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Uninhibited) Substrate-Biotin Substrate-Biotin SA-XL665 SA-XL665 Substrate-Biotin->SA-XL665 binds P-Antibody-Eu P-Antibody-Eu label_a Donor and Acceptor are distant = Low FRET Signal P-Substrate-Biotin P-Substrate-Biotin P-Antibody-Eu_2 P-Antibody-Eu P-Substrate-Biotin->P-Antibody-Eu_2 binds SA-XL665_2 SA-XL665 P-Substrate-Biotin->SA-XL665_2 binds label_b Donor and Acceptor are in proximity = High FRET Signal Kinase + ATP Kinase + ATP Kinase + ATP->P-Substrate-Biotin

Caption: Principle of a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Chapter 4: The Luminescent Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying ADP formation.[16] It's a two-step process that first eliminates the remaining ATP before converting the product ADP into a detectable luminescent signal.

Causality and Experimental Rationale
  • Why ADP-Glo™? This format is highly sensitive and suitable for kinases with low activity. By measuring product (ADP) formation rather than substrate (ATP) depletion, it performs well even at low percent substrate conversion.[16]

  • The Two-Step Principle:

    • Kinase Reaction & ATP Depletion: After the kinase reaction, an "ADP-Glo™ Reagent" is added. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial because the large excess of initial ATP would overwhelm the final luminescent signal.

    • ADP to ATP Conversion & Detection: A "Kinase Detection Reagent" is added, which contains an enzyme (ADP-dependent kinase) to convert the product ADP back into ATP, and Ultra-Glo™ Luciferase, which uses the newly generated ATP to produce a stable, "glow-type" luminescent signal.[16] The light output is directly proportional to the initial kinase activity.

Detailed Step-by-Step Protocol
  • Kinase Reaction :

    • Set up a 5 µL kinase reaction in a 384-well plate containing kinase, substrate, buffer, and the 7-azaindole inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP :

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the enzymatic reaction and deplete all remaining ATP.

  • Generate Luminescent Signal :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Signal Reading :

    • Measure luminescence using a standard plate-reading luminometer.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation S1 Kinase + Substrate + ATP + Inhibitor S1_out Product (ADP) + Unused ATP S1->S1_out S2 Add ADP-Glo™ Reagent S1_out->S2 S2_out Product (ADP) only S2->S2_out S3 Add Kinase Detection Reagent (Converts ADP -> ATP, Luciferase produces light) S2_out->S3 S3_out Luminescent Signal S3->S3_out

Caption: Workflow for the two-step ADP-Glo™ luminescent kinase assay.

Chapter 5: Data Analysis and Interpretation

Regardless of the assay platform, the goal is to determine the potency of the 7-azaindole derivatives, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

  • Calculate Percent Inhibition :

    • Use the signals from control wells to define the assay window.

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Test: Signal from a well with the test compound.

    • Signal_Max: Signal from the 0% inhibition control (e.g., DMSO only).

    • Signal_Min: Signal from the 100% inhibition control (e.g., no enzyme or a known potent inhibitor).

  • Generate IC₅₀ Curves :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Sample Data Presentation

The following table illustrates how to present comparative data for a series of 7-azaindole derivatives against a target kinase, using staurosporine (a non-selective kinase inhibitor) as a reference compound.

Compound Target Kinase IC₅₀ (nM) Assay Format
7-Azaindole Derivative AKinase X15HTRF
7-Azaindole Derivative BKinase X87HTRF
7-Azaindole Derivative CKinase X250HTRF
Staurosporine (Control)Kinase X5HTRF

Conclusion

The choice of an in vitro kinase assay for characterizing 7-azaindole derivatives is a balance between throughput, cost, and the desired level of mechanistic detail. For large-scale screening, HTRF and luminescence-based assays like ADP-Glo™ offer excellent scalability and sensitivity.[10][14] However, for detailed mechanistic studies and orthogonal validation, the radiometric filter binding assay remains the undisputed gold standard, providing direct and unambiguous measurement of kinase activity.[8][10] A multi-assay approach is often the most robust strategy, using a high-throughput method for primary screening and selectivity profiling, followed by validation of key hits in a direct, quantitative format like the radiometric assay. This ensures that the data driving your drug discovery program is both accurate and physiologically relevant.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its remarkable utility stems from its bioisosteric resemblance to adenine, allowing it to act as an excellent "hinge-binding" motif. This structure forms two characteristic hydrogen bonds with the kinase hinge region, effectively mimicking the interaction of ATP.[1][3][4] This has led to the successful development of approved drugs like the BRAF inhibitor Vemurafenib and numerous candidates in clinical trials targeting a wide array of kinases.[3][5][6]

However, the very feature that makes the 7-azaindole scaffold so powerful—its ability to bind to the highly conserved ATP pocket—is also its greatest challenge. The human kinome comprises over 500 members, many of which share significant structural similarity in the ATP-binding site.[7][8] This conservation means that inhibitors designed for one kinase can inadvertently bind to dozens of others, a phenomenon known as cross-reactivity or off-target binding.[7][9] Such promiscuity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental necessity for understanding a compound's true mechanism of action and predicting its clinical safety and efficacy.[8][10]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling 7-azaindole based inhibitors, grounded in the practical experience of a senior application scientist. We will move beyond simple protocol recitation to explain the causal logic behind each experimental choice, empowering researchers to build a self-validating and comprehensive selectivity profile for their compounds.

The 7-Azaindole Hinge-Binding Motif

The foundational interaction of a 7-azaindole inhibitor involves the formation of a bidentate hydrogen bond with the kinase hinge backbone. Understanding this interaction is key to appreciating both its on-target potency and off-target potential.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH_1 Backbone N-H (GK+3) Inhibitor_N Pyridine N Hinge_NH_1->Inhibitor_N H-bond (acceptor) Hinge_CO Backbone C=O (GK+1) Inhibitor_NH Pyrrole N-H Inhibitor_NH->Hinge_CO H-bond (donor)

Caption: "Normal" binding mode of 7-azaindole in a kinase ATP pocket.[3]

An Integrated Workflow for Selectivity Profiling

A robust profiling campaign is not a single experiment but a logical cascade. It begins with a broad, unbiased screen to map the landscape of potential interactions, followed by more physiologically relevant assays to confirm target engagement and assess the functional consequences in a cellular environment.

G A Broad Biochemical Screen (e.g., KINOMEscan®) B Identify On-Target and Potent Off-Targets A->B C Cellular Target Engagement (e.g., CETSA) B->C Validate in cells D Unbiased Proteome-wide Profiling (e.g., Kinobeads/MIBs) B->D Unbiased discovery F Confirm Cellular Activity & Link Phenotype to Target C->F D->F E Phenotypic Screening (e.g., High-Content Imaging) E->F Functional consequence G Comprehensive Selectivity Profile F->G

Caption: An integrated workflow for kinase inhibitor selectivity profiling.

Biochemical Profiling: Mapping the Kinome Interaction Landscape

The first step is to understand the full spectrum of kinases your 7-azaindole compound can physically bind to. Large-scale, cell-free binding assays are the industry standard for this initial characterization.

Core Technique: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)

This approach provides a quantitative measure of binding affinity between an inhibitor and a large panel of kinases (often >450).[11][12] The key advantage is that it measures true thermodynamic binding (dissociation constant, Kd), as it is independent of ATP concentration, unlike traditional IC50-based activity assays.[11]

  • Causality & Rationale: By removing confounding factors like cell permeability and intracellular ATP competition, a binding assay gives the cleanest initial assessment of a compound's interaction potential across the kinome. This unbiased view is critical for identifying not just the intended target but also potent off-targets that require further investigation.[9]

Illustrative Data: Profiling "Azaindole-7X"

The data below represents a hypothetical 7-azaindole inhibitor, "Azaindole-7X," screened at a single concentration (e.g., 1µM) against a kinase panel. Results are shown as "% of Control," where a lower number signifies stronger binding.

Kinase TargetKinase Family% of Control @ 1µMInterpretation
BRAF TKL0.5 Potent On-Target Hit
BRAF (V600E)TKL0.2 Potent On-Target Hit (Mutant)
AURKBSTE1.5Potent Off-Target
p38α (MAPK14)CMGC8.0Significant Off-Target
ABL1TK35.0Moderate Off-Target
CDK2CMGC75.0Weak Interaction
EGFRTK98.0No Significant Interaction

Data is for illustrative purposes only.

This initial screen immediately tells us that while Azaindole-7X potently binds its intended BRAF target, it also has significant affinity for Aurora B (AURKB) and p38α. These off-targets must be investigated in subsequent cell-based assays.

Cellular Target Engagement: Proving the Hit in a Physiological Context

A compound binding to a purified kinase in a test tube is not a guarantee that it will engage that same target inside a cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying intracellular target engagement.[13][14]

  • Principle: The core principle is that when a ligand (your inhibitor) binds to its target protein, it confers thermal stability.[13][15] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[14] By quantifying the amount of soluble protein at different temperatures, one can determine if the inhibitor is binding to its target in the complex milieu of the cell.[16]

  • Causality & Rationale: CETSA is critical because it integrates multiple real-world factors: cell membrane permeability, efflux pump activity, intracellular ATP levels (which compete with the inhibitor), and the target's native conformation and complexation with other proteins. A positive thermal shift is strong evidence that your compound reaches and binds its target in a living system.[16][17]

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines a standard CETSA workflow to validate the engagement of Azaindole-7X with its primary target (BRAF) and a key off-target (AURKB).

  • Cell Culture & Treatment:

    • Plate cells known to express the target proteins (e.g., A375 melanoma cells for BRAF V600E) and allow them to adhere.

    • Treat the cells with a range of Azaindole-7X concentrations (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest cells by trypsinization and resuspend them in a protein buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis & Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using specific antibodies for the target proteins (anti-BRAF and anti-AURKB).

  • Data Analysis:

    • Quantify the band intensities from the Western Blots.

    • For each treatment condition, plot the relative band intensity against the temperature.

    • The resulting "melting curve" will shift to the right in the presence of a binding compound, indicating thermal stabilization.

G cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein P_unbound Protein Heat_unbound Heat Challenge P_unbound->Heat_unbound Agg_unbound Denatures & Aggregates Heat_unbound->Agg_unbound P_bound Protein + Inhibitor Heat_bound Heat Challenge P_bound->Heat_bound Soluble_bound Remains Soluble Heat_bound->Soluble_bound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics & Phenotypic Screening: Uncovering the Unexpected

While biochemical panels and CETSA validate expected interactions, they may miss unanticipated targets or fail to predict the ultimate functional outcome of inhibiting a specific node in a complex signaling network.

Unbiased Target Identification with Kinobeads/MIBs

Chemical proteomics techniques like multiplexed inhibitor bead (MIB) or "kinobeads" affinity chromatography coupled with mass spectrometry provide an unbiased method to identify which kinases from a cell lysate bind to your compound.[18][19]

  • Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads. A cell lysate is passed over these beads, capturing a large portion of the cellular kinome. The captured kinases can then be eluted by competition with a high concentration of your test inhibitor. The proteins that are specifically eluted are identified by mass spectrometry, revealing the inhibitor's direct targets.[20]

  • Causality & Rationale: This method is complementary to antibody-based approaches like CETSA because it is not limited to a pre-selected list of targets. It can reveal completely unexpected off-targets, providing crucial insights for understanding puzzling phenotypes or toxicity and offering opportunities for drug repurposing.[9][20]

Phenotypic Screening

This strategy shifts the focus from a specific molecular target to a desired cellular outcome (a "phenotype").[21] For example, if your 7-azaindole is designed to inhibit a kinase involved in cell cycle progression, a phenotypic screen could use high-content imaging to measure cell cycle arrest.[21][22]

  • Causality & Rationale: A phenotypic screen provides the ultimate validation: does inhibiting the target(s) produce the desired biological effect?[23] If a compound engages its target in CETSA but fails to elicit a phenotype, it may indicate pathway redundancy or a flaw in the therapeutic hypothesis. Conversely, if a potent phenotype is observed that cannot be explained by the known on-target, it strongly suggests that a functionally important off-target is being modulated.[21]

Comparative Summary of Profiling Methodologies

MethodologyPrimary Question AnsweredKey AdvantagesKey Limitations
Kinome Scanning Which kinases can the compound bind to in vitro?Comprehensive (450+ kinases), quantitative (Kd), high-throughput, ATP-independent.[11][12]Lacks physiological context (no cells), can miss targets requiring regulatory subunits.[20]
CETSA Does the compound bind its target(s) inside intact cells?Physiologically relevant, confirms target engagement, no compound modification needed.[13][14]Lower throughput, requires specific antibodies, target must be expressed in the cell model.[14]
Kinobeads/MIBs What is the full spectrum of kinase targets in a cell lysate?Unbiased discovery, identifies unexpected off-targets, uses native proteins.[19][20]Semi-quantitative, may miss low-abundance kinases or those not captured by the beads.[9]
Phenotypic Screening Does the compound produce the desired functional effect in cells?Measures ultimate biological outcome, can reveal novel mechanisms and targets.[21][23]Target deconvolution can be challenging, results are pathway- and cell-type dependent.

Conclusion

The 7-azaindole scaffold will undoubtedly remain a privileged structure in kinase inhibitor design. However, its inherent potential for broad kinome interactions necessitates a sophisticated and layered approach to cross-reactivity profiling. Relying on a single assay is insufficient. A truly robust characterization begins with a wide-angle biochemical screen to map all potential interactions. This is followed by the critical validation of intracellular target engagement using methods like CETSA, and complemented by unbiased proteomic and phenotypic approaches to uncover unexpected interactions and confirm functional consequences. By integrating these self-validating systems, researchers can build a comprehensive and reliable selectivity profile, enabling more informed decisions in the journey from a promising hit to a safe and effective therapeutic.

References

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.National Institutes of Health (NIH).
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. RSC Publishing. Available at: [Link]

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, AACR Journals. Available at: [Link]

  • Recent advances in methods to assess the activity of the kinome. PubMed Central (PMC), NIH. Available at: [Link]

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. RSC Publishing. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed Central (PMC), NIH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC), NIH. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Kinome Profiling. PubMed Central (PMC), NIH. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health (NIH). Available at: [Link]

  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. SlideShare. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). Available at: [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central (PMC). Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central (PMC). Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • A Kinase Inhibitor Phenotypic Screen Using a Multiplex T Cell Activation Assay. SLAS Discovery. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central (PMC), NIH. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, ACS Publications. Available at: [Link]

  • The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central (PMC), NIH. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC), NIH. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3,4-Disubstituted 7-Azaindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, prized for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with a multitude of biological targets.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substitutions at the 3- and 4-positions of the 7-azaindole nucleus, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of various substituents on biological activity, with a focus on kinase inhibition and anticancer applications, supported by experimental data and detailed protocols.

The 7-Azaindole Core: A Versatile Hinge-Binding Moiety

The defining feature of the 7-azaindole scaffold is the presence of a nitrogen atom in the six-membered ring, which, in conjunction with the pyrrole NH, creates a hydrogen bond donor-acceptor pair. This arrangement is highly effective at binding to the hinge region of protein kinases, a critical interaction for ATP-competitive inhibitors.[2][3] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide will focus on the comparative impact of substitutions at the C3 and C4 positions, two key vectors for molecular elaboration.

Structure-Activity Relationship at the 3-Position: A Gateway to Potency

The 3-position of the 7-azaindole ring is frequently exploited to introduce a variety of substituents that can significantly influence biological activity. This position often points towards the solvent-exposed region of the ATP-binding pocket in many kinases, providing ample space for larger, more complex moieties.

Aromatic and heteroaromatic substitutions at the 3-position have proven to be particularly fruitful in the development of potent kinase inhibitors. For instance, in the context of Rho kinase (ROCK) inhibitors, the introduction of a substituted thiazole ring at the 3-position led to compounds with excellent potency and high selectivity against the closely related kinase PKA.[5] This highlights the importance of the electronic and steric properties of the substituent in achieving the desired biological profile.

Furthermore, studies on Erk5 kinase inhibitors have shown that the nature of the substituent on a piperidine ring attached to the 3-position of the 7-azaindole is crucial for anti-proliferative activity.[6] The presence of a double bond within the piperidine ring was also found to be essential for activity, demonstrating that subtle conformational changes can have a profound impact.[6]

In the development of PI3K inhibitors, aromatic substitutions at the 3-position of the 7-azaindole core were well-tolerated.[7] Notably, the replacement of a phenyl group with a pyridine group at this position resulted in a significant increase in potency, with one compound exhibiting an exceptionally low IC50 value of 0.5 nM against PI3Kγ.[7] This underscores the potential for heteroaromatic rings to engage in additional favorable interactions within the target's binding site.

Structure-Activity Relationship at the 4-Position: A Modulator of Selectivity and Physicochemical Properties

While the 3-position has been extensively explored for potency, the 4-position of the 7-azaindole ring offers a valuable handle for modulating selectivity and improving physicochemical properties. Substitutions at this position are often directed towards the ribose-binding pocket of kinases.[8]

In the development of Aurora kinase inhibitors, the introduction of a pyrazole scaffold at the C4 position of a 7-azaindole led to a selective Aurora B/C inhibitor.[4] This demonstrates the potential of C4 substitution to impart selectivity among closely related kinases.

Furthermore, replacing an indole with a 4-azaindole was a key strategy in the development of p21-activated kinase-1 (PAK1) inhibitors to improve physicochemical properties.[9] The 4-azaindole analog exhibited equipotent PAK1 inhibition with a two-fold improvement in cellular potency and, crucially, a lower lipophilicity (clogD).[9] This translated to enhanced permeability, improved aqueous solubility, lower plasma protein binding, and a significant decrease in unbound clearance in pharmacokinetic studies.[9]

The synthesis of 4-substituted 7-azaindoles can be achieved through various methods, including palladium-catalyzed C-N and C-O coupling reactions of 4-chloro-7-azaindoles with anilines and phenols.[10] Nucleophilic aromatic substitution of 4-fluoro-7-azaindoles with cyclic secondary amines has also been reported as a straightforward method for synthesizing 4-(cyclic dialkylamino)-7-azaindoles.[10]

Comparative Analysis: 3-Position vs. 4-Position Substitution

The choice between targeting the 3- or 4-position for substitution on the 7-azaindole scaffold is a critical strategic decision in drug design, with each position offering distinct advantages.

Feature3-Position Substitution4-Position Substitution
Primary Impact Potency EnhancementSelectivity Modulation & Physicochemical Property Improvement
Typical Interactions Often extends into the solvent-exposed region of the ATP binding pocket.Often interacts with the ribose-binding pocket.
Substituent Tolerance Generally accommodates larger, more complex groups.May have more stringent steric and electronic requirements for optimal binding.
Key Advantages Direct and significant impact on inhibitory activity.Can fine-tune selectivity against off-target kinases and improve drug-like properties.
Representative Examples Potent ROCK, Erk5, and PI3K inhibitors with aryl and heteroaryl substituents.Selective Aurora kinase inhibitors and PAK1 inhibitors with improved pharmacokinetics.

Logical Relationship of SAR at C3 and C4 Positions

SAR_Comparison Azaindole 7-Azaindole Core C3 C3-Substitution Azaindole->C3 Primary Vector for Large Groups C4 C4-Substitution Azaindole->C4 Vector for Targeting Ribose Pocket Potency Potency C3->Potency Directly Drives Selectivity Selectivity C4->Selectivity Modulates PK Pharmacokinetics C4->PK Improves

Caption: Comparative impact of C3 and C4 substitutions on 7-azaindole derivatives.

Experimental Protocols

General Synthesis of 3,4-Disubstituted 7-Azaindoles via Sequential Cross-Coupling

This protocol outlines a general strategy for the synthesis of 3,4-disubstituted 7-azaindoles, often employing sequential palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[11][12]

Step 1: Synthesis of a 3-Substituted 4-Halo-7-azaindole Intermediate

  • To a solution of a suitable 3-iodo-4-halo-7-azaindole (1.0 eq.) in a degassed solvent mixture such as 1,4-dioxane and water (e.g., 3:1 v/v) is added the desired boronic acid or boronate ester (1.2 eq.) and a base such as potassium carbonate (2.0 eq.).

  • The mixture is further degassed, and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.), is added.

  • The reaction is heated to a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 3-substituted 4-halo-7-azaindole.

Step 2: Substitution at the 4-Position

  • The 3-substituted 4-halo-7-azaindole (1.0 eq.), the desired amine or phenol (1.5 eq.), and a base such as cesium carbonate (2.0 eq.) are combined in a suitable solvent like toluene or DMF.

  • The mixture is degassed, and a palladium catalyst and ligand, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq.) and a suitable phosphine ligand like Xantphos (0.1 eq.), are added.

  • The reaction is heated to a temperature between 80 and 110 °C and monitored for completion.

  • Work-up and purification are performed as described in Step 1 to yield the final 3,4-disubstituted 7-azaindole.

Synthetic Workflow for 3,4-Disubstituted 7-Azaindoles

Synthesis_Workflow Start 3-Iodo-4-halo-7-azaindole Suzuki Suzuki Coupling (R1-B(OH)2, Pd catalyst) Start->Suzuki Intermediate 3-R1-4-halo-7-azaindole Suzuki->Intermediate Buchwald Buchwald-Hartwig Coupling (R2-NH2 or R2-OH, Pd catalyst) Intermediate->Buchwald Final 3-R1-4-R2-7-azaindole Buchwald->Final

Caption: General synthetic route to 3,4-disubstituted 7-azaindoles.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase.[8][13]

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). To this buffer, add the purified kinase enzyme and its specific substrate (peptide or protein).

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., 3,4-disubstituted 7-azaindole) in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase/substrate mixture with the serially diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at 30 °C for a predetermined time (e.g., 30-60 minutes).

  • Quenching and Separation: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper or membrane. Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cytotoxicity Assay Workflow

MTT_Workflow Seed Seed Cancer Cells in 96-well Plate Treat Treat with 7-Azaindole Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent (3-4h incubation) Incubate->MTT Solubilize Solubilize Formazan (e.g., with DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The 3- and 4-positions of the 7-azaindole scaffold offer distinct and complementary opportunities for the optimization of drug candidates. While substitution at the 3-position is a well-established strategy for enhancing potency, the 4-position provides a powerful means to fine-tune selectivity and improve pharmacokinetic properties. A thorough understanding of the SAR at both positions, guided by robust synthetic strategies and biological evaluation, is crucial for the rational design of novel 3,4-disubstituted 7-azaindole-based therapeutics. This guide provides a foundational framework for researchers to navigate the intricate landscape of 7-azaindole SAR and accelerate the discovery of next-generation therapies.

References

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Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and late-stage clinical candidates.[1] Its unique structure, acting as a bioisostere of indole, allows for hydrogen bonding interactions that are critical for target engagement. The functionalization of this core is paramount for modulating pharmacological properties. 3,4-dibromo-7-azaindole, in particular, serves as a versatile building block, offering two distinct reactive sites for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[2][3]

This guide provides a comparative analysis of various palladium catalyst systems for the selective functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols, and present comparative data to empower researchers in drug discovery to make informed decisions for their synthetic campaigns.

The Core Challenge: Regioselective Coupling of a Dihalogenated Heterocycle

The primary challenge in coupling reactions with this compound is achieving regioselectivity. The electronic properties of the azaindole nucleus render the C3- and C4-positions electronically distinct. Generally, the C3-position is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst, making it the more reactive site for initial coupling. Controlling the reaction to achieve selective mono-functionalization at C3, or proceeding to a controlled or non-selective di-functionalization, is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Comparative Analysis of Palladium Catalysts

The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, dictates the catalyst's reactivity, stability, and selectivity.[4][5] Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and facilitate the reductive elimination steps of the catalytic cycle.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[6][7]

Catalyst System Performance:

  • Pd₂(dba)₃ / SPhos: This combination is highly effective for achieving selective mono-arylation at the C3 position. SPhos is a bulky biaryl phosphine ligand that facilitates the coupling of sterically hindered substrates. Studies on the analogous 6-chloro-3-iodo-7-azaindole have shown that this catalyst system can selectively couple at the more reactive C3-iodo position, leaving the C6-chloro site untouched.[8] A similar selectivity for the C3-bromo position is expected.

  • Pd(OAc)₂ / PCy₃: While Pd(OAc)₂ is a common and cost-effective palladium source, the choice of ligand is crucial.[6][7] Tri(cyclohexyl)phosphine (PCy₃) is a highly electron-rich ligand suitable for coupling aryl triflates and some halides, but may offer less steric control compared to biaryl phosphine ligands, potentially leading to mixtures of mono- and di-arylated products.[6]

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classical, air-sensitive catalyst.[9][10] While effective for many couplings, it often requires higher temperatures and can be less efficient for challenging substrates compared to modern catalyst systems, sometimes leading to lower yields or the need for higher catalyst loadings.[9]

  • XPhos-Based Precatalysts (e.g., XPhos Pd G2/G3): These well-defined precatalysts offer excellent reactivity and reproducibility for Suzuki couplings, especially for N-H containing heterocycles.[11] They are particularly effective under mild conditions (e.g., 60 °C) and can provide excellent yields for the coupling of chloro-azaindoles, suggesting high efficacy for the more reactive bromo-azaindoles.[11]

Data Summary: Suzuki-Miyaura Coupling on Halo-7-Azaindoles

Catalyst (mol%) Ligand (mol%) Coupling Partner Base Solvent Temp (°C) Yield (%) Comments Source(s)
Pd₂(dba)₃ (2.5) SPhos (5) Arylboronic acid K₃PO₄ Toluene/H₂O 100 67-93 Excellent for selective C3-arylation on 3-iodo-6-chloro-7-azaindole. [8]
Pd(OAc)₂ (5) - Phenylboronic acid KOAc DMF 110 86 Effective for C2-iodo-7-azaindole coupling. [12]
XPhos Pd G2 (1.5) - Arylboronic acid K₃PO₄ Dioxane/H₂O 60 91-99 Highly efficient for chloro-azaindoles under mild conditions. [11]

| Pd(dppf)Cl₂ | - | Arylboronic acid | - | - | - | up to 77 | Noted for high regioselectivity and reproducibility. |[13][14] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[15][16] The choice of catalyst is critical, especially when dealing with the potentially coordinating N-H group of the azaindole, which can inhibit the catalyst.[11]

Catalyst System Performance:

  • Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos: This system is highly effective for the C-N coupling of N-protected 4-bromo-7-azaindole with a wide range of amides, amines, and amino acid esters.[17][18] Xantphos is a bidentate ligand with a large bite angle that promotes reductive elimination and prevents catalyst deactivation. The combination of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane has been identified as optimal for many C-N couplings on this scaffold.[17][18]

  • RuPhos-Based Precatalysts (e.g., RuPhos Pd G2): For substrates with an unprotected N-H group, specialized catalyst systems are often required.[19][20] Buchwald's group has demonstrated that palladium precatalysts incorporating bulky dialkylbiaryl phosphine ligands like RuPhos can effectively catalyze the amination of unprotected halo-7-azaindoles with high selectivity for the halide position over N-arylation.[19][20]

  • Pd₂(dba)₃ / XPhos: This combination is also a powerful system for C-N bond formation and has been used in cascade reactions to synthesize the azaindole core itself, demonstrating its robustness.[21]

Data Summary: Buchwald-Hartwig Amination on Halo-7-Azaindoles

Catalyst (mol%) Ligand (mol%) Amine/Amide Base Solvent Temp (°C) Yield (%) Comments Source(s)
Pd(OAc)₂ (5) Xantphos (10) Benzamide Cs₂CO₃ Dioxane 100 96 Optimal for N-protected 4-bromo-7-azaindole. [17][18]
Pd₂(dba)₃ (2.5) Xantphos (10) Benzamide Cs₂CO₃ Dioxane 100 92 Slightly lower yield than Pd(OAc)₂ in this specific case. [17][18]

| RuPhos Pd G2 | - | Primary/Secondary Amines | - | - | - | Good | Effective for unprotected halo-7-azaindoles. |[19] |

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further transformations.[22][23] The reaction typically employs a dual catalyst system of palladium and copper(I).[23]

Catalyst System Performance:

  • Pd(PPh₃)₄ / CuI: This is the classic and most widely used catalyst system for Sonogashira couplings.[13][14] It has been successfully applied to the synthesis of various azaindole derivatives. A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.[24]

Data Summary: Sonogashira Coupling on Halo-7-Azaindoles | Catalyst | Co-catalyst | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Comments | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | Terminal Alkyne | Et₃N | DMF | RT - 60 | Good | Conditions depend on the specific substrates. |[13][14] | | Pd(PPh₃)₄ | CuI | Terminal Alkyne | Et₃N | DMF | - | Good | Used in double Sonogashira reactions on diiodo-aminopyridines. |[14] |

Visualizing the Process

The Palladium Cross-Coupling Catalytic Cycle

The general mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_steps pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_intermediate R-Pd(II)L₂-R' pd2_complex->pd2_intermediate R'-M (Suzuki) or R'₂NH (B-H) reductive_elimination Reductive Elimination pd2_intermediate->pd0 product R-R' pd2_intermediate->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A systematic approach is crucial for reproducible results in cross-coupling reactions.

Experimental Workflow start Reagent Preparation reagents Weigh Substrate, Coupling Partner, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (Ar sparge or freeze-pump-thaw) solvent->degas catalyst Add Catalyst & Ligand under Inert Atmosphere degas->catalyst reaction Heat to Temperature Monitor by TLC/LC-MS catalyst->reaction workup Quench Reaction, Aqueous Workup, Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Detailed Experimental Protocols

Trustworthiness in reporting comes from detailing protocols that are self-validating and reproducible.

Protocol 1: Regioselective Suzuki-Miyaura Mono-Arylation at C3

This protocol is adapted from methodologies proven effective for selective coupling on related halo-azaindoles and represents a robust starting point.[8]

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial under an inert atmosphere (glovebox), pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and SPhos (0.05 mmol, 5.0 mol%) in a small amount of the reaction solvent for 15-20 minutes. This step ensures the formation of the active catalytic species.[25][26]

  • Reaction Setup: Add toluene (5 mL) and water (1 mL) to the Schlenk tube containing the substrates and base. Degas the mixture thoroughly by sparging with argon for 20 minutes.

  • Initiation: Add the pre-mixed catalyst solution to the reaction mixture under a positive pressure of argon.

  • Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-4-bromo-7-azaindole product.

Protocol 2: Buchwald-Hartwig Amination of N-Protected this compound

This protocol is based on the highly successful conditions developed for the amination of N-protected 4-bromo-7-azaindole.[17][18] (Note: The azaindole N-H should be protected, e.g., as a benzyl or SEM ether, for this specific protocol to avoid competing N-arylation).

  • Vessel Preparation: To an oven-dried sealed tube, add the N-protected this compound (1.0 mmol, 1.0 eq.), the desired amine or amide (1.2 mmol, 1.2 eq.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.).

  • Catalyst Addition: Under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5.0 mol%) and Xantphos (0.10 mmol, 10 mol%).

  • Reaction Setup: Add anhydrous 1,4-dioxane (5 mL) to the tube. Seal the tube tightly.

  • Execution: Place the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the starting material, typically complete within 3-6 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired 3-amino (or 3-amido)-4-bromo-7-azaindole derivative.

Conclusion and Recommendations

The selective functionalization of this compound is a highly achievable goal with the careful selection of a palladium catalyst system.

  • For selective C3 mono-arylation (Suzuki): The Pd₂(dba)₃/SPhos system or an XPhos-based precatalyst offers the best combination of reactivity and selectivity under relatively mild conditions.

  • For C-N bond formation (Buchwald-Hartwig): The choice is dictated by the N-H group. For N-protected substrates, Pd(OAc)₂/Xantphos is a robust and high-yielding system. For unprotected 7-azaindole, a specialized RuPhos-based precatalyst is strongly recommended to ensure chemoselectivity and prevent catalyst inhibition.

  • For alkyne introduction (Sonogashira): The classic Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI systems remain the industry standard and are highly effective, provided that anaerobic conditions are maintained to suppress homocoupling.

By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can confidently and efficiently navigate the synthesis of complex 7-azaindole derivatives, accelerating the journey of drug discovery and development.

References

  • Antunes, A. M. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Ibid.
  • Kumar, S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

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  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Review. Available at: [Link]

  • Op. cit. Kumar, S., et al. (2014).
  • Op. cit. Rayadurgam, J., et al. (2021).
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  • DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. Available at: [Link]

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  • Op. cit. Fors, B. P., et al. (2010).
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  • Pires, B. M., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry. Available at: [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chaniyara, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Op. cit. van der Ende, C. W., et al. (2017).
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  • Op. cit. van der Ende, C. W., et al. (2017).
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A Comparative Guide to the Computational Docking of 3,4-Dibromo-7-azaindole Derivatives as Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the computational docking performance of 3,4-Dibromo-7-azaindole (B-AZ) against other known inhibitors of Casein Kinase 1 (CK1). It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry. We will explore the rationale behind the experimental choices, present a detailed protocol for a comparative docking study, and offer insights into the interpretation of the resulting data.

Introduction: The Rationale for Comparative Docking Studies

Molecular docking is a cornerstone of modern drug discovery, offering a computational lens to predict how a small molecule (ligand) might bind to a protein target.[1][2] However, the true measure of a potential drug candidate is not its isolated performance but its efficacy and selectivity relative to existing compounds. Comparative docking studies are therefore essential. They provide a framework for benchmarking new chemical entities against established inhibitors, allowing for a more nuanced understanding of a compound's potential. By docking a novel compound and several known inhibitors against the same target under identical conditions, researchers can rank binding affinities, compare binding modes, and generate hypotheses about structure-activity relationships (SAR).

The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[3][4] The derivative, this compound (B-AZ), has been identified as a modulator of the Arabidopsis thaliana circadian clock through the inhibition of the Casein Kinase 1 (CK1) family.[5][6] A preliminary docking study suggested that B-AZ interacts with the ATP-binding pocket of human CK1 delta, a close homolog of the Arabidopsis enzyme.[6] This finding positions B-AZ as an interesting candidate for further investigation and provides an excellent case study for a comparative computational analysis.

The Target: Casein Kinase 1 (CK1)

Casein Kinase 1 is a highly conserved family of serine/threonine kinases crucial for regulating a multitude of cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.[7][8] Its dysregulation is implicated in various diseases, making it a significant therapeutic target.[7] In Arabidopsis, the CK1 family is involved in phosphorylating key proteins that control the circadian clock.[1][6]

For our comparative study, we will focus on CK1 as the target. The selection of a suitable protein structure is the first critical step in any docking experiment. While the docking of B-AZ was performed against a human CK1δ structure (due to high sequence similarity), the ideal scenario is to use a crystal structure of the target organism, in this case, Arabidopsis thaliana.[6] If an experimental structure is unavailable, a high-quality homology model is a viable alternative.

The Competitors: A Field of Established CK1 Inhibitors

To contextualize the performance of this compound, we must compare it against a curated set of known CK1 inhibitors. The choice of competitors should ideally include compounds with varying scaffolds and potencies to provide a comprehensive benchmark. Based on published research, we have selected the following well-characterized inhibitors of Arabidopsis CK1:[9][10]

  • PHA767491: A known plant CK1 inhibitor.[9]

  • PF-670462: A potent and specific inhibitor of plant CK1.[9]

  • IC261: A widely used, albeit less potent, CK1 inhibitor.[9]

  • AMI-331: A highly potent, novel inhibitor developed through structure-activity relationship studies of PHA767491.[10]

These compounds, with their known biological activities (IC50 values), provide the necessary experimental data to validate our computational protocol.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details a rigorous, self-validating workflow for the comparative docking of B-AZ and its alternatives against CK1.

Workflow Overview

The overall process involves preparing the protein target and the ligands, performing the docking calculations, and finally, analyzing and comparing the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select & Download Protein Structure (PDB) PrepProt 2. Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProt Grid 4. Define Binding Site & Generate Grid PrepProt->Grid Ligands 3. Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign charges Dock 5. Dock Ligands (B-AZ & Competitors) Ligands->Dock Grid->Dock Analyze 6. Analyze Results: - Docking Scores - Binding Poses - Interactions Dock->Analyze Compare 7. Comparative Analysis: - Rank compounds - Correlate with IC50 - Visualize interactions Analyze->Compare

Caption: A typical workflow for a comparative molecular docking study.

Step 1: Receptor Preparation
  • Obtain Protein Structure: Download the crystal structure of a suitable CK1 homolog from the Protein Data Bank (RCSB PDB). For this study, the human CK1δ structure (PDB ID: 1CKI) could be used, as was done in the original B-AZ study.[6][11]

  • Pre-processing: Use molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to prepare the protein. This is a critical step to ensure accuracy.

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges).

    • Repair any missing side chains or loops if necessary.

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Obtain the 2D structures of this compound and the competitor compounds (PHA767491, PF-670462, IC261, AMI-331). These can be drawn using chemical sketchers or downloaded from databases like PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.

  • Charge Assignment: Assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

Step 3: Docking Simulation
  • Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is then generated around this site, encompassing all the key active site residues. The size of the grid box should be sufficient to allow the ligands to move and rotate freely.

  • Run Docking Algorithm: Use a validated docking program such as AutoDock Vina, Glide, or GOLD.[12] Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. It is crucial to use the exact same parameters for all ligands to ensure a fair comparison.

  • Protocol Validation (Self-Validation): A critical step is to validate the docking protocol. This is achieved by "re-docking" the co-crystallized ligand (if one was present) back into the protein's active site. A successful validation is typically defined by the docked pose having a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose. This confirms that the chosen parameters can accurately reproduce the experimentally determined binding mode.

Data Presentation and Comparative Analysis

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Quantitative Data Summary

Summarize the key quantitative data in a table for easy comparison. This should include the docking score (binding energy) and the experimentally determined IC50 values.

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Experimental IC50 (in vitro)
This compound (B-AZ) -8.5Hinge Region (e.g., Leu85)Not Reported
AMI-331 -9.2Hinge Region (e.g., Leu85)0.7 µM[10]
PF-670462 -8.8Hinge Region (e.g., Leu85)0.8 µM[9]
PHA767491 -7.9Hinge Region (e.g., Leu85)5.9 µM[9]
IC261 -7.1Hinge Region (e.g., Leu85)6.7 µM[9]

(Note: Docking scores are hypothetical for illustrative purposes. The IC50 values are from cited literature.)

Qualitative Analysis: Binding Mode Comparison

The true insight comes from visualizing and comparing the predicted binding poses of the different ligands.

  • Interaction Diagrams: Generate 2D and 3D diagrams of the ligand-protein interactions for the best-scoring pose of each compound.

  • Key Interactions: Analyze the interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key active site residues. For kinase inhibitors, hydrogen bonding with the "hinge region" is a critical interaction that should be assessed.

  • Comparative Visualization: Superimpose the binding poses of all the docked ligands within the active site. This allows for a direct visual comparison of their orientations and interactions.

G cluster_ligand Ligand (B-AZ) cluster_protein CK1 Active Site L 7-Azaindole Core Hinge Hinge Region (e.g., Leu85) L->Hinge H-Bond Gatekeeper Gatekeeper Residue L->Gatekeeper Steric Interaction Hydrophobic Hydrophobic Pocket L->Hydrophobic Hydrophobic Interaction

Caption: Key interactions between a ligand and a kinase active site.

Interpretation and Trustworthiness

  • Correlation between Score and Activity: A successful docking study should ideally show a good correlation between the predicted docking scores and the experimental biological activities (e.g., lower docking energy for compounds with lower IC50 values). The table above illustrates such a trend.

  • Binding Mode Consistency: Examine if the 7-azaindole core of B-AZ and the analogous scaffolds in the competitor compounds adopt a similar orientation and form the expected hydrogen bonds with the kinase hinge region. This consistency adds confidence to the docking results.

  • Limitations: It is crucial to acknowledge that docking scores are estimations and do not represent the absolute binding free energy. Factors like protein flexibility (often simplified in standard docking) and solvation effects can influence the results. Therefore, docking should be viewed as a hypothesis-generating tool to prioritize compounds for experimental validation.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the comparative computational docking of this compound derivatives against Casein Kinase 1. By benchmarking against a panel of known inhibitors, researchers can move beyond simple docking scores to gain a deeper understanding of a compound's potential. The detailed protocol emphasizes the importance of careful preparation, protocol validation, and a multi-faceted analysis of both quantitative and qualitative data. This methodology provides a robust framework for evaluating novel kinase inhibitors and accelerating the drug discovery process.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Books.
  • Ono, A., Sato, A., Fujimoto, K. J., Matsuo, H., Yanai, T., Kinoshita, T., & Nakamichi, N. (2019). This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology, 60(11), 2360–2368. [Link]

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.). Google Books.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved January 6, 2026, from [Link]

  • Saito, A. N., Matsuo, H., Kuwata, K., Ono, A., Kinoshita, T., Yamaguchi, J., & Nakamichi, N. (2019). Generation of strong casein kinase 1 inhibitor of Arabidopsis thaliana. bioRxiv. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). Molecular Diversity, 27(3), 1155-1172. [Link]

  • Li, Y., Su, M., Liu, Z., Li, J., Liu, J., & Hou, T. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. Briefings in Bioinformatics, 21(4), 1293-1306. [Link]

  • Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. (2021). Current Drug Targets, 22(14), 1649-1660. [Link]

  • This compound Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. (2019). Plant and Cell Physiology, 60(11), 2360-2368. [Link]

  • Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ. (2021). Journal of Medicinal Chemistry, 64(15), 11218-11233. [Link]

  • Generation of strong casein kinase 1 inhibitor of Arabidopsis thaliana. (2019). bioRxiv. [Link]

  • Saito, A. N., Matsuo, H., Kuwata, K., Ono, A., Kinoshita, T., Yamaguchi, J., & Nakamichi, N. (2019). Structure–function study of a novel inhibitor of the casein kinase 1 family in Arabidopsis thaliana. Plant Direct, 3(9), e00172. [Link]

  • Crystal structure of Arabidopsis thaliana casein kinase 2 alpha 1. (2020). RCSB PDB. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. (2022). Frontiers in Molecular Neuroscience, 15, 962568. [Link]

  • Crystal structure of Casein kinase I homolog 1. (2017). RCSB PDB. [Link]

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. (2022). Frontiers in Molecular Neuroscience, 15. [Link]

  • Structure–function study of a novel inhibitor of the casein kinase 1 family in Arabidopsis thaliana. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • RECOMBINANT CASEIN KINASE I DELTA TRUNCATION MUTANT CONTAINING RESIDUES 1-317. (n.d.). RCSB PDB. Retrieved January 6, 2026, from [Link]

  • Molecular genetic characterization of CASEIN KINASE 1-LIKE 12 in Arabidopsis. (2024). Plant Physiology, 194(4), 2145-2156. [Link]

  • Arabidopsis thaliana Casein Kinase 2 (CK2) alpha isoform 3 apo. (2025). RCSB PDB. [Link]

  • Structure of casein kinase 1 gamma 2. (2005). RCSB PDB. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules, 28(14), 5369. [Link]

  • A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. (2022). Chemistry & Biodiversity, 19(10), e202200692. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of reagents like 3,4-Dibromo-7-azaindole is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. Its chemical structure necessitates careful management due to its potential reactivity and the hazardous byproducts that can form during decomposition or improper disposal.

Based on safety data for the compound and its close analogs, this compound is classified as a hazardous substance. The primary risks are associated with its potential toxicity and irritant properties. During thermal decomposition, it can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1]

Table 1: Hazard Profile of this compound

Property Data Source(s)
CAS Number 1000340-33-9
Molecular Formula C₇H₄Br₂N₂
Physical Form Solid
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

| Signal Word | Warning | |

Its classification as a brominated organic compound places it under stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds due to their potential to form persistent environmental pollutants if mismanaged.[2][3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Direct exposure to this compound must be prevented. Adherence to proper PPE protocols is the first and most critical line of defense when handling this compound for disposal.

Table 2: Required Personal Protective Equipment (PPE)

Area of Protection Specification Rationale
Eye/Face Chemical safety goggles or glasses with side shields. Conforming to OSHA 29 CFR 1910.133 or EU EN166 standards to prevent serious eye irritation from dust or splashes.[5][6]
Hand Chemical-resistant gloves (e.g., Nitrile). To prevent skin contact and irritation.[5][7]
Body Standard laboratory coat. To protect skin and clothing from contamination.[8]

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust, which may cause respiratory irritation.[1][6] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[6][9] |

Spill Management Protocol

Accidents can happen. A swift, correct response to a spill of this compound is crucial to mitigate exposure and prevent environmental contamination. The primary goal during cleanup is to avoid generating airborne dust.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Ensure unprotected personnel are clear of the spill area. Remove all sources of ignition.[5][7]

  • Don Appropriate PPE: Before approaching the spill, equip yourself with the full PPE detailed in Table 2.

  • Containment: Prevent the spill from spreading or entering drains.[5][10]

  • Cleanup:

    • Gently cover the spill with an inert, absorbent material.

    • Use dry cleanup methods. Carefully sweep or use a high-efficiency vacuum cleaner to collect the material. Do not use methods that create dust. [9][11]

    • Place the collected material and any contaminated absorbents into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[7][11]

  • Decontamination: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures in the following section.

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Spill Spill Occurs Secure Secure Area & Remove Ignition Sources Spill->Secure Don_PPE Don Full PPE Contain Contain Spill (Prevent Spread) Don_PPE->Contain Secure->Don_PPE Cleanup Clean Up Spill (Dry Methods Only) Contain->Cleanup Package Package Waste in Sealed, Labeled Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Report Report to EHS/Safety Officer Decontaminate->Report

Spill Response Workflow for this compound.

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be methodical. It is classified as hazardous waste and must never be disposed of in standard laboratory trash or down the drain.[10][12]

Step 1: Waste Characterization and Segregation

  • Characterize: All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, gloves, wipes), and spill cleanup materials, must be classified as hazardous chemical waste.

  • Segregate: This waste stream must be kept separate from non-hazardous waste and other chemical waste streams. Crucially, halogenated waste must be segregated from non-halogenated solvent waste to ensure proper final disposal treatment.[10][13] Do not mix with incompatible materials like strong oxidizing agents.[6]

Step 2: Containerization

  • Select a Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7][13] If the original container is used, ensure it is properly sealed.

  • Fill Level: Do not fill the container beyond 90% of its capacity. This headspace allows for expansion and prevents spills.[13]

  • Cleanliness: Ensure the exterior of the waste container remains clean and free of contamination.[13]

Step 3: Labeling

  • Clarity is Key: The container must be clearly labeled as soon as the first piece of waste is added.

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound Waste ".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Temporary On-Site Storage

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[5][7]

  • Secondary Containment: It is best practice to keep the container within a secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.

  • Storage Time: Adhere to institutional and regulatory time limits for waste accumulation (often 90 days).[12]

Step 5: Final Disposal

  • Professional Service Required: The final disposal of chemical waste must be managed by a licensed and certified professional waste disposal company.[9][14]

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and arrange for the collection and proper disposal of the waste in compliance with all federal, state, and local regulations.[5][12]

Disposal_Workflow cluster_lab Laboratory Procedures cluster_storage On-Site Management cluster_final Final Disposition Gen Waste Generation (Unused product, contaminated items) Seg Segregate as Halogenated Waste Gen->Seg Cont Select & Fill Container (<90% Full) Seg->Cont Label Label Container (Name, Hazards, Date) Cont->Label Store Store in Designated Area (Secondary Containment) Label->Store EHS Schedule Pickup with EHS Department Store->EHS Vendor Licensed Vendor Collection EHS->Vendor Dispose Proper Disposal via Regulated Treatment Facility Vendor->Dispose

Complete Disposal Workflow for this compound.

Regulatory Framework

All disposal activities are governed by a multi-tiered regulatory system. In the United States, the primary federal framework is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[4][15] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), part 261, provide the criteria for identifying and managing hazardous wastes.[5][16] It is the chemical waste generator's responsibility to ensure that all federal, state, and local regulations are followed completely.[5]

By adhering to the protocols outlined in this guide, you contribute to a culture of safety and uphold the highest standards of scientific practice. Your diligence in properly managing chemical waste is a direct reflection of your commitment to your research, your colleagues, and the broader community.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3,4-Dibromo-7-azaindole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects both the scientist and the integrity of the research.

Hazard Profile: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is a halogenated aromatic compound with a specific risk profile that dictates our safety protocols. According to safety data sheets, the primary hazards include:

  • Acute Toxicity: The compound is classified as toxic or harmful if swallowed.[1][2][3]

  • Skin Irritation: It is known to cause skin irritation.[1][2][3][4]

  • Serious Eye Damage: It can cause serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2][4]

During a fire, it may also generate highly toxic and irritating gases, such as carbon oxides, nitrogen oxides, and hydrogen bromide.[1] These hazards form the basis for the stringent PPE requirements that follow.

Required Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control based on the specific hazards of this compound. The following table summarizes the minimum required PPE.

Protection Type Required Equipment Rationale & Key Specifications
Eye & Face Chemical splash goggles and a face shield.[1][5]Protects against splashes and airborne particles that can cause serious, irreversible eye damage.[1][2][4] Goggles must form a seal around the eyes. A face shield provides a secondary barrier.
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7]Prevents skin contact, which can lead to irritation.[1][4] Always double-glove. Check the manufacturer's compatibility chart for breakthrough times, especially when working with solvents.
Body Chemical-resistant lab coat or apron.[1][5][8]Protects against spills and contamination of personal clothing. Ensure the coat is fully buttoned.
Respiratory Use within a certified chemical fume hood.[1][9]The primary engineering control to prevent inhalation of harmful dust or vapors.[1][2][4] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[2][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure. The following protocol outlines the key stages of handling this compound.

Workflow for Safe Handling of this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe Proceed to Handling prep_hood Verify Fume Hood prep_ppe->prep_hood Proceed to Handling handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer & React handle_weigh->handle_transfer clean_decon Decontaminate Surfaces handle_transfer->clean_decon Experiment Complete clean_doff Doff PPE clean_decon->clean_doff clean_waste Segregate & Dispose Waste clean_doff->clean_waste

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Retrosynthesis Analysis

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Reactant of Route 1
3,4-Dibromo-7-azaindole
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-7-azaindole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.